Filgotinib
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJLVEAXPNLDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152935 | |
| Record name | Filgotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206161-97-8 | |
| Record name | Filgotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Filgotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Filgotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14845 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Filgotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FILGOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
filgotinib downstream effects on STAT phosphorylation
An In-Depth Technical Guide on the Downstream Effects of Filgotinib on STAT Phosphorylation
Introduction
This compound is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1] The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical intracellular enzymes that mediate signal transduction for a wide array of cytokines and growth factors involved in hematopoiesis and immune response.[2][3] By modulating the JAK-Signal Transducer and Activator of Transcription (STAT) pathway, this compound effectively reduces the signaling of pro-inflammatory cytokines, establishing its therapeutic efficacy in autoimmune and inflammatory conditions such as rheumatoid arthritis and ulcerative colitis.[3][4] Its selectivity for JAK1 is a key characteristic, aiming to optimize clinical efficacy while minimizing potential side effects associated with the inhibition of other JAK isoforms.[4] This guide provides a detailed examination of this compound's mechanism, its specific downstream effects on STAT protein phosphorylation, and the experimental protocols used to quantify these effects.
Core Mechanism of Action: Interrupting the JAK-STAT Pathway
The JAK-STAT signaling cascade is a primary pathway for cytokine signaling. The process begins when a cytokine binds to its specific cell surface receptor, leading to the dimerization of receptor subunits.[3] This conformational change brings the associated JAK enzymes into close proximity, allowing them to phosphorylate and activate each other.[3] These activated JAKs then create docking sites on the receptor's intracellular domain by phosphorylating tyrosine residues.
STAT proteins, present in the cytoplasm, recognize and bind to these phosphorylated sites.[5] Once docked, the STATs are themselves phosphorylated by the activated JAKs.[3] This phosphorylation event causes the STAT proteins to detach from the receptor, dimerize with other phosphorylated STATs, and translocate into the nucleus.[3][5] Inside the nucleus, these STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes, many of which are pro-inflammatory.[3]
This compound exerts its therapeutic effect by selectively binding to the ATP-binding pocket of JAK1, preventing its phosphorylation and subsequent activation.[4] This targeted inhibition disrupts the entire downstream signaling cascade, ultimately preventing the phosphorylation and activation of STAT proteins.[4] The result is a significant reduction in the transcription of inflammatory genes.[3]
Quantitative Data on this compound's Selectivity and STAT Phosphorylation Inhibition
This compound's preference for JAK1 over other JAK family members has been quantified in various assays. This selectivity is crucial as different JAK enzymes are associated with distinct biological functions; for instance, JAK2 is central to erythropoietin signaling, while JAK3 is critical for lymphocyte development.[4]
Table 1: In Vitro Selectivity of this compound and its Active Metabolite
| Compound | Target | IC₅₀ (Cellular Assay) | Selectivity Profile | Reference |
| This compound | JAK1 | 0.629 µM | Approximately 30-fold more selective for JAK1 over JAK2. | [2][4] |
| JAK2 | 17.5 µM | [2] | ||
| GS-829845 (Metabolite) | JAK1 | 11.9 µM | Maintains JAK1 selectivity but is ~10-fold less potent than the parent compound. | [1][2][6] |
The functional consequence of this JAK1-preferential inhibition is a differential impact on the phosphorylation of various STAT proteins, depending on the cytokine stimulus and the specific JAK enzymes required for its signal transduction.
Table 2: this compound's Downstream Effects on Cytokine-Induced STAT Phosphorylation
| Cytokine Stimulus | Associated JAK Pathway | Downstream Readout | Effect of this compound | Reference |
| Interleukin-6 (IL-6) | JAK1-dependent | pSTAT1 | Potent inhibition. A 200 mg daily dose can achieve ~78% maximal inhibition. | [7][8] |
| Interferon-α (IFN-α) | JAK1/TYK2 | pSTAT5 | Potent inhibition, similar to other JAK inhibitors. | [2][7] |
| Interferon-γ (IFN-γ) | JAK1/JAK2 | pSTAT1 | Less inhibition compared to less selective inhibitors like upadacitinib and baricitinib. | [2] |
| GM-CSF | JAK2/JAK2 | pSTAT5 | Minimal inhibition, demonstrating high selectivity for JAK1-mediated pathways. | [2][9] |
| Interleukin-4 (IL-4) | JAK1/JAK3 | pSTAT6 (inferred) | Least inhibition among comparable JAK inhibitors. | [2][7] |
| TGF-β1 (in fibroblasts) | JAK1 | pSTAT3 | Reduced phosphorylation of JAK1 and STAT3. | [10] |
Visualizing the Mechanism and Experimental Workflow
Diagrams are essential for conceptualizing the complex signaling pathways and experimental procedures involved in studying this compound's effects.
Caption: The JAK-STAT signaling pathway and the point of this compound intervention.
Caption: Experimental workflow for a whole-blood phospho-flow cytometry (Phosflow) assay.
Experimental Protocols
The most common method to assess the phosphorylation status of STAT proteins following JAK inhibitor treatment is phospho-specific flow cytometry (Phosflow) .[7][11] This technique allows for the rapid, quantitative analysis of specific phosphorylated proteins at the single-cell level within heterogeneous cell populations.
Detailed Protocol: Whole-Blood Phosflow Assay for pSTAT Inhibition
This protocol is adapted from methodologies described in studies evaluating JAK inhibitors.[11][12]
-
Sample Preparation:
-
Collect whole blood from subjects into EDTA-containing tubes to prevent coagulation.[11]
-
Aliquot 100 µL of whole blood per condition into flow cytometry tubes.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in a suitable buffer (e.g., RPMI). A final concentration of 10 µM is often used for in vitro blockade experiments.[11]
-
Add the diluted this compound or a vehicle control (DMSO) to the blood samples.
-
Incubate for 1 hour at 37°C in a water bath or incubator.[11]
-
-
Cytokine Stimulation:
-
Prepare a stock solution of the desired cytokine (e.g., human recombinant IL-6 or IFN-α).
-
Stimulate the cells by adding the cytokine to a final concentration of 100 ng/mL.[11] Include an unstimulated control for each sample.
-
Incubate for exactly 15 minutes at 37°C.[11] Timing is critical as STAT phosphorylation is a transient event.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, stop the reaction by fixing the cells. Use a commercial kit such as the PerFix EXPOSE Kit (Beckman Coulter) or equivalent, following the manufacturer's instructions.[11] This step simultaneously lyses erythrocytes and fixes and permeabilizes the remaining leukocytes.
-
-
Antibody Staining:
-
Once cells are permeabilized, add a cocktail of fluorochrome-conjugated antibodies. This cocktail should include:
-
A cell surface marker to identify the cell population of interest (e.g., anti-CD4 for T-helper cells, anti-CD14 for monocytes).[13]
-
An intracellular antibody specific to the phosphorylated STAT protein of interest (e.g., anti-pSTAT1 (pY701), anti-pSTAT3 (pY705), anti-pSTAT5 (pY694)).
-
-
Incubate for 15-20 minutes at room temperature, protected from light.[11]
-
-
Data Acquisition and Analysis:
-
Wash the cells to remove unbound antibodies and resuspend them in a suitable sheath fluid.
-
Acquire the samples on a flow cytometer.
-
Gate on the cell population of interest using the surface marker (e.g., CD4+ lymphocytes).[1]
-
Analyze the level of STAT phosphorylation by measuring the median fluorescence intensity (MFI) of the pSTAT-specific antibody within the gated population. The percentage of inhibition can be calculated relative to the cytokine-stimulated vehicle control.
-
Conclusion
This compound is a highly selective JAK1 inhibitor that functions by blocking the phosphorylation and activation of JAK1. This action leads to a potent and preferential inhibition of downstream signaling pathways that are dependent on JAK1, most notably resulting in reduced phosphorylation of STAT1 and STAT3 in response to key inflammatory cytokines like IL-6.[7][10] Its minimal impact on JAK2/JAK2-dependent pathways, such as GM-CSF signaling, provides a mechanistic rationale for its differentiated efficacy and safety profile.[9][12] The quantitative analysis of STAT phosphorylation via techniques like Phosflow is a cornerstone for characterizing the pharmacodynamic effects of this compound and other JAK inhibitors, providing crucial insights for both preclinical and clinical development.
References
- 1. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exposure‐response relationships for the efficacy and safety of this compound and its metabolite GS‐829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ard.bmj.com [ard.bmj.com]
- 10. This compound Improves Experimental Pulmonary Fibrosis by Modulating JAK1/STAT3/SOCS3/IL-17A Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Beyond JAK1: An In-depth Technical Guide to the Molecular Targets of Filgotinib
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Filgotinib (formerly GLPG0634) is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines. While its therapeutic efficacy in autoimmune diseases such as rheumatoid arthritis is primarily attributed to JAK1 inhibition, a comprehensive understanding of its broader molecular interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the molecular targets of this compound beyond JAK1, presenting quantitative data on its selectivity, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways. The available data indicates a high degree of selectivity for JAK1, with discernible but significantly lower activity against other JAK family members and a limited number of other kinases. This document will also explore a potential non-JAK-mediated effect on the expression of Cholesteryl Ester Transfer Protein (CETP).
Kinase Inhibitory Profile of this compound and its Active Metabolite
This compound is rapidly metabolized in vivo to its primary active metabolite, GS-829845. Both the parent compound and its metabolite contribute to the overall pharmacological activity. The kinase inhibitory profile of this compound has been characterized through various biochemical and cellular assays.
Selectivity within the JAK Family
This compound exhibits preferential inhibition of JAK1 over the other members of the Janus kinase family: JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). This selectivity is thought to contribute to its safety profile by minimizing the inhibition of pathways predominantly signaled through other JAKs.[1][2] The primary metabolite, GS-829845, demonstrates a similar selectivity profile to the parent compound, albeit with approximately 10-fold lower potency in human whole blood assays.[1][2]
Off-Target Kinase Activity
While highly selective for JAK1, in vitro kinase screening has revealed some activity of this compound against other kinases at higher concentrations. The following table summarizes the inhibitory activity (IC50) of this compound against its primary target, other JAK family members, and identified off-target kinases.
| Target Kinase | Assay Type | This compound IC50 (nM) | GS-829845 (Metabolite) IC50 (nM) | Reference |
| JAK1 | Biochemical | 10 | - | [3] |
| Human Whole Blood | 629 | 11,900 | [4] | |
| JAK2 | Biochemical | 28 | - | [3] |
| JAK3 | Biochemical | 810 | - | [3] |
| TYK2 | Biochemical | 116 | - | [3] |
| FLT3 | Biochemical | 338 | - | [5] |
| FLT4 (VEGFR3) | Biochemical | 274 | - | [5] |
| CSF1R | Biochemical | 489 | - | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of this compound's molecular targets.
Biochemical Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the activity of a purified kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.
Materials:
-
Purified recombinant kinase (e.g., JAK1, FLT3)
-
Kinase-specific peptide or protein substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
This compound or other test compounds
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in kinase assay buffer.
-
Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by spotting a small volume of the reaction mixture onto phosphocellulose paper. The substrate will bind to the paper, while unincorporated ATP will not.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radiolabel on the dried paper using a scintillation counter or phosphorimager.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a non-radioactive alternative for measuring kinase activity. They rely on the detection of a phosphorylated substrate by a specific antibody, leading to a FRET signal.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled kinase substrate (e.g., fluorescein-labeled peptide)
-
ATP
-
TR-FRET dilution buffer
-
Terbium-labeled anti-phospho-substrate antibody
-
Stop solution (e.g., EDTA)
-
This compound or other test compounds
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Add serial dilutions of this compound or vehicle control to the wells of a microplate.
-
Add the kinase and the fluorescently labeled substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a stop solution containing EDTA and the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for a further period (e.g., 30-60 minutes) at room temperature to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader, typically by exciting the terbium donor at ~340 nm and measuring emission from both the donor (~490 nm) and the acceptor fluorescein (~520 nm).
-
Calculate the ratio of the acceptor to donor emission. This ratio is proportional to the amount of phosphorylated substrate.
-
Determine the IC50 value by plotting the emission ratio against the inhibitor concentration and fitting to a dose-response curve.[7][8]
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins within whole blood cells in response to cytokine stimulation, providing a functional measure of JAK inhibition in a physiological context.
Materials:
-
Freshly drawn whole blood
-
Cytokine stimulant (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2)
-
This compound or other test compounds
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., anti-pSTAT1 Alexa Fluor 488)
-
Flow cytometer
Procedure:
-
Pre-incubate whole blood samples with serial dilutions of this compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Stimulate the blood samples with a specific cytokine at a predetermined concentration and for a short duration (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.
-
Immediately fix the cells by adding fixation buffer to stop the signaling cascade.
-
Lyse the red blood cells using a lysis buffer.
-
Permeabilize the remaining white blood cells by adding a permeabilization buffer (e.g., cold methanol) to allow intracellular antibody staining.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against a cell surface marker to identify the cell population of interest (e.g., T-lymphocytes) and an antibody specific for the phosphorylated form of the STAT protein of interest.
-
Wash the cells to remove unbound antibodies.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percentage of inhibition of STAT phosphorylation at each this compound concentration and determine the IC50 value.[9][10]
Signaling Pathways
JAK-STAT Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the JAK-STAT pathway, which is central to the signaling of many cytokines involved in inflammation and immunity.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Off-Target Kinase Signaling Pathways
This compound has shown weak inhibitory activity against several other receptor tyrosine kinases. The following diagrams illustrate the canonical signaling pathways of these off-target kinases.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase involved in the proliferation and differentiation of hematopoietic progenitor cells.
Caption: Simplified FLT3 signaling pathway.[11][12]
Colony-stimulating factor 1 receptor (CSF1R) is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.
Caption: Overview of CSF1R signaling pathways.[13][14]
Vascular endothelial growth factor receptor 3 (VEGFR3 or FLT4) is a key regulator of lymphangiogenesis.
Caption: Key signaling pathways downstream of VEGFR3 (FLT4).[1][15]
Potential Non-Kinase Mediated Effects: CETP Expression
Studies have indicated that this compound, in contrast to some other JAK inhibitors, may reduce the expression of Cholesteryl Ester Transfer Protein (CETP), a key protein in reverse cholesterol transport.[14][16][17] This effect is potentially mediated through the Liver X Receptor (LXR) signaling pathway. The precise molecular mechanism of how this compound influences this pathway is still under investigation.
Caption: Postulated effect of this compound on LXR-mediated CETP expression.
Conclusion
This compound is a highly selective JAK1 inhibitor, with its primary molecular mechanism of action being the modulation of the JAK1-STAT signaling pathway. While it exhibits some inhibitory activity against other JAK family members and a few other kinases such as FLT3, FLT4, and CSF1R, this off-target activity is significantly less potent than its inhibition of JAK1. The potential for this compound to influence CETP expression via a non-JAK-mediated pathway warrants further investigation. The data presented in this guide underscores the importance of comprehensive molecular profiling in the development of targeted therapies and provides a framework for the continued investigation of this compound's pharmacological profile.
References
- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of JAK1-Preferential Inhibitor this compound on Circulating Biomarkers and Whole Blood Genes/Pathways of Patients With Moderately to Severely Active Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 9. A novel modification of a flow cytometric assay of phosphorylated STAT1 in whole blood lymphocytes for rapid detection of interferon-alpha signal in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. betalifesci.com [betalifesci.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Targeting the CSF1/CSF1R signaling pathway: an innovative strategy for ultrasound combined with macrophage exhaustion in pancreatic cancer therapy [frontiersin.org]
- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 4-Week Treatment of Rheumatoid Arthritis Patients with the JAK1-Selective Inhibitor this compound (GLPG0634) Changes Lipid Profile with a Preferential Increase in HDL - ACR Meeting Abstracts [acrabstracts.org]
discovery and development of filgotinib (GLPG0634)
An In-Depth Technical Guide to the Discovery and Development of Filgotinib (GLPG0634)
Introduction
This compound (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1) developed for the treatment of chronic inflammatory diseases.[1][2][3] It is approved for the management of moderately to severely active rheumatoid arthritis (RA) in adults who have had an inadequate response or intolerance to one or more disease-modifying antirheumatic drugs (DMARDs).[1] The therapeutic rationale for developing a selective JAK1 inhibitor was to achieve the anti-inflammatory efficacy seen with broader-spectrum JAK inhibitors while potentially improving the safety profile by avoiding the inhibition of other JAK isoforms, particularly JAK2, which is associated with hematological side effects.[1][4][5]
Discovery and Medicinal Chemistry
The development of this compound originated from a medicinal chemistry campaign aimed at identifying potent and selective JAK1 inhibitors. The initial discovery efforts, a collaboration between Galapagos and GlaxoSmithKline (GSK), led to the identification of GLPG0634 as a promising candidate.[6] Galapagos later regained full rights to the compound for further development.[6]
The synthesis of this compound involves a multi-step process. A key approach involves the condensation of 2-amino-pyridine with ethoxycarbonyl isothiocyanate to form a thiourea intermediate.[7] This is followed by a cyclization reaction with hydroxylamine hydrochloride to create the core pyridyl aminotriazole structure. Subsequent acylation establishes the cyclopropyl amide.[7] The final steps involve a Suzuki coupling reaction to attach the phenyl group, followed by further modifications to introduce the thiomorpholine dioxide moiety, ultimately yielding this compound.[7][8]
Mechanism of Action: The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and growth factors.[9][10][11] This pathway plays a central role in regulating immune responses, inflammation, and hematopoiesis.[12] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis.[9][10][13]
The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. There are four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[14] Activated JAKs phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune cell function.[15][16]
This compound exerts its therapeutic effect by selectively inhibiting JAK1.[1][14] By binding to the ATP-binding site of JAK1, it blocks the phosphorylation and activation of STAT proteins, thereby interrupting the downstream signaling of pro-inflammatory cytokines such as IL-6 and interferons, which are heavily dependent on JAK1.[14][17] The selectivity for JAK1 over other JAK isoforms is a key characteristic of this compound.[4][14]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Preclinical Development
In Vitro Studies
This compound's selectivity was established through a series of in vitro biochemical and cellular assays. These studies demonstrated its preferential inhibition of JAK1 over the other three JAK family members.
Experimental Protocol: In Vitro Kinase Assay The inhibitory activity of this compound against the four JAK isoforms was typically determined using a radiometric or fluorescence-based kinase assay. Recombinant human JAK enzymes were incubated with a specific peptide substrate and ATP (often radiolabeled [γ-³²P]ATP). The reaction was initiated, allowed to proceed for a defined period, and then stopped. The amount of phosphorylated substrate was quantified, and the concentration of this compound required to inhibit 50% of the kinase activity (IC50) was calculated by fitting the data to a dose-response curve.
| Target Kinase | This compound (GLPG0634) IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
| JAK3 | 810 |
| TYK2 | 116 |
| Data sourced from MedchemExpress and Selleck Chemicals.[18][19] |
Experimental Protocol: Cellular STAT Phosphorylation Assay Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) were stimulated with specific cytokines to activate different JAK-STAT pathways (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).[2][20] The cells were pre-incubated with varying concentrations of this compound before cytokine stimulation. After stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (pSTAT). The levels of pSTAT were then quantified using flow cytometry. This assay confirmed that this compound potently inhibited JAK1-dependent signaling pathways in a cellular context.[20][21]
In Vivo Studies
The efficacy of this compound was evaluated in rodent models of arthritis, such as the collagen-induced arthritis (CIA) model in rats and mice. In these models, this compound administration led to a dose-dependent reduction in inflammation, cartilage degradation, and bone erosion.[18] These preclinical findings provided a strong rationale for advancing this compound into clinical trials.[6][22]
Experimental Protocol: Collagen-Induced Arthritis (CIA) Model The CIA model is a widely used preclinical model for rheumatoid arthritis. Typically, rodents are immunized with an emulsion of type II collagen and an adjuvant to induce an autoimmune response against joint cartilage, leading to arthritis. Once disease symptoms were established, animals were treated orally with this compound or a vehicle control. Disease progression was monitored by scoring paw swelling and clinical signs of arthritis. At the end of the study, joint tissues were collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
Clinical Development
This compound underwent a comprehensive clinical development program, including Phase I studies in healthy volunteers and extensive Phase II (DARWIN) and Phase III (FINCH) trials in patients with rheumatoid arthritis.[21]
Caption: The clinical development workflow for this compound.
Pharmacokinetics and Metabolism
Phase I studies established the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. Following oral administration, this compound is rapidly absorbed.[3][14] It is metabolized primarily by carboxylesterase 2 (CES2) to a major active metabolite, GS-829845.[14][23] This metabolite also shows a preferential selectivity for JAK1 but has a reduced potency (approximately 10-fold lower) compared to the parent compound.[3][5] However, the systemic exposure of GS-829845 is about 16- to 20-fold higher than that of this compound, meaning it contributes significantly to the overall clinical activity.[3][23]
Experimental Protocol: Phase I Pharmacokinetic Study Phase I trials were conducted in healthy volunteers.[2] Participants received single ascending doses or multiple ascending doses of this compound. Serial blood samples were collected at predefined time points post-dose. Plasma concentrations of both this compound and its major metabolite (GS-829845) were measured using a validated analytical method (e.g., LC-MS/MS). Standard non-compartmental analysis was used to determine key PK parameters.[2]
| Parameter | This compound (Parent) | GS-829845 (Metabolite) |
| Tmax (Median hours) | 2 - 3 | 5 |
| Half-life (t½, hours) | ~7 | ~19 |
| Steady State | 2 - 3 days | 4 days |
| Protein Binding | 55 - 59% | 39 - 44% |
| Primary Metabolism | Carboxylesterase 2 (CES2) | - |
| Primary Elimination | Renal (as metabolite) | Renal |
| Data is a compilation from multiple sources.[3][14][23] |
Clinical Efficacy
The efficacy and safety of this compound in RA were primarily established in the Phase IIb DARWIN and Phase III FINCH programs. These studies evaluated this compound as monotherapy or in combination with methotrexate (MTX) across various RA patient populations, including those with an inadequate response to MTX or biologic DMARDs.[21][24]
Experimental Protocol: Phase III Efficacy Trial (FINCH 1 Example) The FINCH 1 study was a randomized, double-blind, placebo- and active-controlled trial in patients with moderately to severely active RA who had an inadequate response to MTX.[25] Patients were randomized to receive this compound (200 mg or 100 mg once daily), adalimumab (an approved biologic), or placebo, all on a background of stable MTX. The primary endpoint was the proportion of patients achieving at least a 20% improvement in the American College of Rheumatology criteria (ACR20) at week 12.[25] Secondary endpoints included measures of low disease activity (DAS28-CRP ≤3.2) and clinical remission.[25]
| Trial (Population) | Treatment Arm | ACR20 Response Rate (Week 12) |
| FINCH 1 (MTX-IR) | This compound 200 mg + MTX | 76.6% |
| This compound 100 mg + MTX | 69.8% | |
| Adalimumab + MTX | 70.5% | |
| Placebo + MTX | 49.9% | |
| FINCH 2 (bDMARD-IR) | This compound 200 mg + csDMARD | 66.0% |
| This compound 100 mg + csDMARD | 57.5% | |
| Placebo + csDMARD | 31.1% | |
| Data sourced from the FINCH 1 and FINCH 2 publications.[24][25][26] |
Conclusion
The discovery and development of this compound represent a targeted approach to treating inflammatory diseases by selectively inhibiting JAK1. The comprehensive preclinical and clinical programs demonstrated a favorable efficacy and safety profile, leading to its approval for rheumatoid arthritis. The journey from initial medicinal chemistry efforts to a marketed therapeutic underscores the successful application of a selective kinase inhibition strategy, offering a valuable treatment option for patients with chronic autoimmune disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. How is this compound synthesised?_Chemicalbook [chemicalbook.com]
- 8. WO2020201975A2 - Novel process for the preparation of this compound and intermediates thereof - Google Patents [patents.google.com]
- 9. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. Janus Kinases and Autoimmunity: Bridging Pathways to Therapy [sciltp.com]
- 13. Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases: Ingenta Connect [ingentaconnect.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. ard.bmj.com [ard.bmj.com]
- 21. academic.oup.com [academic.oup.com]
- 22. glpg.com [glpg.com]
- 23. researchgate.net [researchgate.net]
- 24. New Data on this compound in Rheumatoid Arthritis (RA) Demonstrate Durable Efficacy and Safety Profile | Business Wire [kommunikasjon.ntb.no]
- 25. ard.bmj.com [ard.bmj.com]
- 26. This compound shows improvements in rheumatoid arthritis trial [clinicaltrialsarena.com]
Filgotinib's In Vitro Impact on Pro-inflammatory Cytokine Production: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of filgotinib (formerly GLPG0634) on the production of pro-inflammatory cytokines. As a selective Janus kinase 1 (JAK1) inhibitor, this compound's mechanism of action is critically linked to the modulation of cytokine signaling pathways that are central to various inflammatory and autoimmune diseases. This document synthesizes quantitative data on its inhibitory activity, details relevant experimental methodologies, and provides visual representations of the core biological pathways and experimental procedures.
Core Mechanism: Selective JAK1 Inhibition in the JAK-STAT Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting Janus kinase 1 (JAK1), a key intracellular tyrosine kinase. JAK1 is an essential component of the JAK-STAT signaling pathway, which transduces signals for a wide array of pro-inflammatory cytokines.[1][2] The binding of these cytokines to their receptors on the cell surface activates associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors to upregulate the expression of numerous pro-inflammatory genes. By preferentially inhibiting JAK1, this compound effectively disrupts this cascade, leading to a reduction in the production and signaling of key inflammatory mediators.[1][2]
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Quantitative Data on In Vitro Inhibition
Table 1: this compound IC50 Values for Cytokine-Induced STAT Phosphorylation in Human Whole Blood
| Cytokine Stimulant | Downstream STAT | IC50 (nM) |
| IL-6 | pSTAT1 | 629 |
| GM-CSF | pSTAT5 | >10,000 |
Data sourced from studies on GLPG0634, the former designation for this compound.[2]
Clinical studies have further substantiated this compound's effect on reducing circulating levels of pro-inflammatory cytokines, which is a direct consequence of its in vitro activity.
Table 2: Observed Reduction in Pro-inflammatory Cytokines in Clinical Studies
| Cytokine | Study Population | Observation |
| IL-6 | Rheumatoid Arthritis | Significant reduction from baseline.[3][4] |
| TNF-α | Rheumatoid Arthritis | Significant reduction from baseline.[3][4] |
| IL-1β | Rheumatoid Arthritis | Significant reduction from baseline.[3] |
| IFN-γ | Rheumatoid Arthritis | Significant reduction from baseline.[3] |
| IL-17A | Crohn's Disease | Significant reduction in responders. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the effect of this compound on pro-inflammatory cytokine production.
Whole Blood Assay for STAT Phosphorylation
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in a physiologically relevant matrix.
Protocol:
-
Blood Collection: Collect fresh human whole blood from healthy donors into sodium heparin-containing vacutainers.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium.
-
Pre-incubation: Add the diluted this compound or vehicle control to aliquots of whole blood and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the blood samples with a pre-determined concentration of a specific cytokine (e.g., IL-6) for 15-30 minutes at 37°C.
-
Red Blood Cell Lysis and Fixation: Lyse red blood cells using a lysis buffer and simultaneously fix the leukocytes with paraformaldehyde.
-
Permeabilization: Permeabilize the fixed leukocytes to allow for intracellular staining.
-
Antibody Staining: Stain the cells with fluorescently-labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT1) and cell surface markers to identify specific immune cell populations (e.g., CD4+ T cells).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal within the target cell population.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.
LPS-Stimulated Cytokine Production in Human PBMCs
This assay assesses the effect of this compound on the production and secretion of pro-inflammatory cytokines from peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Caption: Workflow for in vitro cytokine production assay using human PBMCs.
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor buffy coats or whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well cell culture plate.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C in a humidified CO2 incubator.
-
LPS Stimulation: Add LPS to the wells at a final concentration of 10-100 ng/mL to stimulate pro-inflammatory cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: Determine the percentage of inhibition of cytokine production for each this compound concentration compared to the LPS-stimulated vehicle control and calculate the IC50 values.
Conclusion
The in vitro evidence strongly supports this compound as a potent and selective inhibitor of JAK1-mediated signaling. This activity translates to a significant reduction in the signaling of numerous pro-inflammatory cytokines that are pivotal in the pathophysiology of various immune-mediated inflammatory diseases. The experimental protocols detailed in this guide provide a robust framework for the continued in vitro characterization of this compound and other JAK inhibitors. The quantitative data, primarily from STAT phosphorylation assays, underscore the molecular basis for the therapeutic efficacy of this compound observed in clinical settings. This technical guide serves as a valuable resource for researchers and professionals dedicated to the fields of immunology and drug development.
References
- 1. Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Modulates Inflammation-Associated Peripheral Blood Protein Biomarkers in Adults with Active Rheumatoid Arthritis and Prior Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
preclinical pharmacology of filgotinib
An In-Depth Technical Guide to the Preclinical Pharmacology of Filgotinib
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (formerly GLPG0634) is an orally bioavailable, potent, and selective inhibitor of Janus kinase 1 (JAK1). The Janus kinase family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical intracellular enzymes that mediate cytokine and growth factor signaling, which are pivotal in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2] this compound's preferential inhibition of JAK1 is designed to modulate the signaling of a specific subset of pro-inflammatory cytokines while minimizing effects associated with the inhibition of other JAK isoforms, potentially offering an improved benefit-risk profile over less selective pan-JAK inhibitors.[3][4] This document provides a comprehensive overview of the , detailing its mechanism of action, selectivity, pharmacokinetic and pharmacodynamic profiles, and its efficacy in established animal models of inflammatory disease.
Mechanism of Action: Selective JAK1 Inhibition
The JAK-Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[5] Cytokine binding to cell surface receptors triggers the activation of receptor-associated JAKs.[1] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are themselves phosphorylated, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription, including numerous pro-inflammatory mediators.[1]
This compound exerts its therapeutic effect by selectively binding to the ATP-binding site of JAK1, preventing its phosphorylation and subsequent activation of the STAT signaling cascade.[4] By preferentially inhibiting JAK1, this compound potently blocks the signaling of cytokines that rely on JAK1-containing heterodimers, such as those for IL-6 (JAK1/JAK2), IFN-γ (JAK1/JAK2), and various common gamma-chain cytokines (JAK1/JAK3).[2][6] The selectivity against JAK2 is noteworthy, as JAK2 homodimers are exclusively responsible for signaling by erythropoietin and thrombopoietin; thus, avoiding JAK2 inhibition may mitigate hematological side effects like anemia, which have been observed with less selective JAK inhibitors.[7]
In Vitro Selectivity and Potency
The selectivity of this compound has been characterized in various assay formats, including biochemical enzyme assays and cell-based functional assays.
Biochemical Kinase Assays
In enzymatic assays measuring direct kinase inhibition, this compound demonstrated preferential activity against JAK1 over other JAK family members.[7] It also showed high selectivity against a broader panel of other kinases.[7]
| Target Kinase | This compound IC₅₀ (nM) | Selectivity vs. JAK1 |
| JAK1 | 10 | - |
| JAK2 | 28 | 3-fold |
| TYK2 | 116 | 12-fold |
| JAK3 | 810 | 81-fold |
| Data sourced from biochemical tyrosine kinase inhibition assays.[7] |
Cellular and Whole Blood Assays
The functional selectivity of this compound was confirmed in cellular environments, which more closely mimic physiological conditions. In human whole blood assays that measure the inhibition of cytokine-induced STAT phosphorylation, this compound showed a pronounced preference for inhibiting JAK1-dependent signaling pathways over those dependent on JAK2.[7][8][9] this compound is converted to a major active metabolite, GS-829845, which demonstrates a similar selectivity profile, albeit with lower potency.[3][10][11]
| Assay | Molecule | IC₅₀ | JAK Selectivity |
| Human Whole Blood (IL-6/STAT1) | This compound | 629 nM | JAK1-dependent |
| Human Whole Blood (GM-CSF/STAT5) | This compound | 17.5 µM | JAK2-dependent |
| Human Whole Blood | GS-829845 | 11.9 µM | JAK1-dependent |
| Data showing ~30-fold functional selectivity for JAK1 over JAK2 signaling for the parent compound.[7][8][10] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against isolated JAK enzymes.
-
Methodology: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are incubated with a specific peptide substrate and ATP in a buffer solution. This compound is added at varying concentrations. The kinase reaction is initiated, allowed to proceed for a defined period at a controlled temperature, and then terminated. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based detection method. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Human Whole Blood pSTAT Assay
-
Objective: To measure the functional inhibition of JAK1- and JAK2-dependent signaling pathways in a physiologically relevant matrix.
-
Methodology: Freshly collected human whole blood is pre-incubated with various concentrations of this compound. To assess JAK1-dependent signaling, the blood is stimulated with a cytokine like IL-6. To assess JAK2-dependent signaling, a separate sample is stimulated with GM-CSF. Following stimulation, red blood cells are lysed, and white blood cells are fixed and permeabilized. The cells are then stained with fluorescently-labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1 for IL-6 pathway, anti-pSTAT5 for GM-CSF pathway) and cell-surface markers to identify specific leukocyte subpopulations. The level of STAT phosphorylation in specific cell types (e.g., monocytes, lymphocytes) is quantified by flow cytometry.[12] IC₅₀ values are determined from the resulting dose-response curves.
Preclinical Pharmacokinetics
Pharmacokinetic studies in rodents demonstrated that this compound has good oral plasma exposure. Following oral administration, it is rapidly absorbed.[7]
| Species | Dose (Oral) | Cₘₐₓ (ng/mL) | t₁/₂ (hours) | Bioavailability (%) |
| Mouse | 5 mg/kg | 920 | 1.7 | 100 |
| Rat | 5 mg/kg | 310 | 3.9 | 45 |
| Data sourced from preclinical pharmacokinetic studies.[7] |
This compound is metabolized by carboxylesterases to its primary active metabolite, GS-829845.[11][13] In humans, this metabolite has a longer half-life (around 24 hours) and achieves systemic exposures approximately 16- to 20-fold higher than the parent compound, contributing significantly to the overall clinical activity.[3][7][14]
In Vivo Efficacy in Animal Models
This compound has demonstrated significant anti-inflammatory efficacy in rodent models of autoimmune diseases.
Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis (RA).
-
Experimental Protocol: Arthritis is induced in rodents (typically rats or mice) by immunization with type II collagen emulsified in Freund's adjuvant. This leads to the development of chronic, progressive polyarthritis characterized by joint swelling, inflammation, and eventual cartilage and bone erosion. Animals are treated orally with this compound or a vehicle control, starting either before or after the onset of clinical symptoms. Efficacy is assessed by monitoring clinical scores (e.g., paw swelling, arthritis index), histological analysis of joints for inflammation and damage, and measurement of systemic inflammatory biomarkers.
-
Key Findings: In these models, this compound treatment resulted in potent anti-inflammatory effects, significantly reducing disease severity.[7] Furthermore, it provided protection against bone and cartilage destruction, key hallmarks of progressive RA.[7]
Preclinical Safety & Toxicology
Preclinical toxicology studies are essential for identifying potential safety concerns. In studies with this compound, a key finding was related to male reproductive toxicity at high doses.
-
Findings: In repeat-dose toxicology studies in male rats and dogs, impaired spermatogenesis and histopathological changes in the testes and epididymis were observed.[8] These effects occurred at exposures significantly higher (e.g., >5-fold in dogs and >7-fold in rats) than those achieved with the 200 mg clinical dose in humans.[8] This finding prompted further investigation in dedicated clinical trials (MANTA and MANTA-RAy) to assess the potential impact on sperm parameters in humans.[15]
Conclusion
The preclinical data for this compound establish it as a potent and orally active inhibitor of JAK1 with a distinct selectivity profile. It effectively suppresses JAK1-mediated signaling pathways, leading to robust anti-inflammatory efficacy in relevant animal models of arthritis. Its pharmacokinetic profile supports once-daily dosing, and its primary metabolite contributes significantly to its overall activity. The preferential inhibition of JAK1 over other JAK isoforms, particularly JAK2, provides a strong mechanistic rationale for its development as a targeted therapy for inflammatory diseases, with the potential for an improved safety profile compared to non-selective JAK inhibitors.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound Modulates Inflammation-Associated Peripheral Blood Protein Biomarkers in Adults with Active Rheumatoid Arthritis and Prior Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. academic.oup.com [academic.oup.com]
- 9. conquest.health [conquest.health]
- 10. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of age and renal impairment on the steady state pharmacokinetics of this compound, a selective JAK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. fiercebiotech.com [fiercebiotech.com]
filgotinib's impact on immune cell differentiation
An In-depth Technical Guide to Filgotinib's Impact on Immune Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is an orally administered, selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines. Its therapeutic efficacy in autoimmune diseases such as rheumatoid arthritis and ulcerative colitis stems from its ability to modulate the immune response by interfering with the differentiation and function of key immune cell populations. This guide provides a detailed examination of this compound's mechanism of action, its specific effects on T cell, B cell, and myeloid cell differentiation, and standardized protocols for investigating these effects in a laboratory setting.
Core Mechanism of Action: Selective JAK1 Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors that govern immune cell survival, proliferation, and differentiation.[1][2][3] The pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) that associate with cytokine receptors.[1][2] Upon cytokine binding, these receptors dimerize, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated, causing them to dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes.[2][4]
This compound exerts its therapeutic effect by selectively inhibiting JAK1.[1][2] By binding to the ATP-binding site of the JAK1 enzyme, this compound prevents the phosphorylation and activation of STAT proteins, thereby disrupting the downstream signaling of cytokines that rely on JAK1.[1] Its selectivity for JAK1 over JAK2, JAK3, and TYK2 is a key characteristic, which may contribute to a more favorable safety profile by minimizing interference with signaling pathways essential for hematopoiesis (primarily JAK2-dependent) and certain lymphocyte functions (JAK3-dependent).[1][2][5]
Impact on Immune Cell Differentiation
This compound's inhibition of JAK1-dependent cytokine signaling has profound effects on the differentiation pathways of multiple immune cell lineages, particularly T helper (Th) cells.
T Helper (Th) Cell Differentiation
This compound demonstrates a dose-dependent inhibition of Th1 and Th17 cell differentiation, and to a lesser extent, Th2 differentiation, by blocking the signaling of key polarizing cytokines.[4]
-
Th1 Cells: Differentiation of Th1 cells, crucial for cell-mediated immunity against intracellular pathogens, is driven by IL-12 and IFN-γ, whose signaling pathways are dependent on JAK2/TYK2 and JAK1/JAK2, respectively. By inhibiting JAK1, this compound significantly reduces the downstream effects of IFN-γ and decreases the production of Th1-associated cytokines.[6][7][8]
-
Th17 Cells: These cells play a critical role in mucosal immunity but are also key drivers of pathogenesis in many autoimmune diseases. Their differentiation is promoted by a cytokine milieu including IL-6, IL-1β, IL-21, and IL-23.[9][10] The receptors for IL-6, IL-21, and IL-23 all utilize JAK1 for signal transduction.[7] Consequently, this compound treatment leads to a significant reduction in cytokines involved in Th17 differentiation and activity.[6][7][8]
-
Th2 Cells: Th2 cells, involved in humoral immunity and allergic responses, differentiate in response to IL-4. While the IL-4 receptor signals through JAK1 and JAK3, this compound shows a less pronounced, though still present, inhibitory effect on Th2-related cytokines like IL-5 and IL-13.[6][8]
-
Regulatory T (Treg) Cells: The differentiation of anti-inflammatory Treg cells is promoted by TGF-β and IL-2. IL-6 signaling is known to inhibit the differentiation of Tregs in favor of Th17 cells.[10][11] By blocking IL-6 signaling, this compound may indirectly favor a Treg phenotype over a pro-inflammatory Th17 phenotype, contributing to its immunomodulatory effects.
B Cell and Myeloid Cell Activity
While the primary impact of this compound is on T cell subsets, it also modulates the activity of other immune cells.
-
B Cells: Clinical studies have noted that this compound treatment can lead to a slight increase in circulating B cell numbers.[6][12] However, it concurrently decreases the levels of key factors involved in B cell chemotaxis and survival, such as CXCL13 and IL-7.[6][8]
-
Myeloid Cells: this compound reduces the levels of granulocyte-macrophage colony-stimulating factor (GM-CSF), a key myeloid growth factor, suggesting an anti-inflammatory effect on myeloid cell activity.[7][8]
Quantitative Data Summary
Data from the Phase 2b DARWIN 1 and DARWIN 2 trials provide insight into the dose-dependent effects of this compound on serum biomarkers related to immune cell differentiation and function.
Table 1: Median Percent Change from Baseline in Serum Biomarkers at Week 12
| Biomarker Category | Biomarker | This compound 100mg QD | This compound 200mg QD | Placebo | Key Function / Cell Association |
| Th1-Related | IFN-γ | ↓ 30-40% | ↓ 40-50% | ~0% | Th1 differentiation/activation |
| IL-12 | ↓ 20-30% | ↓ 30-40% | ~0% | Th1 differentiation | |
| TNF-α | ↓ 15-25% | ↓ 25-35% | ~0% | Pro-inflammatory cytokine | |
| Th17-Related | IL-6 | ↓ 45-55% | ↓ 50-60% | ~0% | Th17 differentiation, acute phase response |
| IL-17A | ↓ 20-30% | ↓ 25-35% | ~0% | Th17 effector cytokine | |
| IL-23 | ↓ 15-25% | ↓ 20-30% | ~0% | Th17 differentiation/maintenance | |
| Th2-Related | IL-5 | ↓ 10-20% | ↓ 15-25% | ~0% | Eosinophil activation |
| IL-13 | ↓ 10-20% | ↓ 15-25% | ~0% | Allergic inflammation | |
| B Cell-Related | CXCL13 | ↓ 35-45% | ↓ 40-50% | ~0% | B cell chemoattractant |
| Myeloid-Related | GM-CSF | ↓ 15-25% | ↓ 20-30% | ~0% | Myeloid cell growth/activation |
| General | IL-10 | ↓ 10-20% | ↓ 15-25% | ~0% | Regulatory cytokine (Treg/Breg) |
Note: Ranges are approximate based on published data from the DARWIN 1 & 2 studies and are intended for comparative purposes.[6][7][8]
Table 2: Impact on Circulating Immune Cell Populations (12 Weeks)
| Cell Type | Observation | Reference |
| T Lymphoid Subsets | No significant modulation | [6][12] |
| B Cells | Slight increase in cell numbers | [6][12] |
| Natural Killer (NK) Cells | No significant modulation | [6][12] |
Experimental Protocols
In Vitro T Helper Cell Differentiation Assay
This protocol outlines a method to assess the impact of this compound on the differentiation of human naive CD4+ T cells into Th1, Th17, and Treg lineages.
1. Isolation of Naive CD4+ T Cells:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Isolate naive CD4+ T cells (CD4+CD45RA+CD45RO-) from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be assessed by flow cytometry and be >95%.
2. Cell Culture and Stimulation:
-
Plate naive CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Activate T cells using plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL) antibodies.
-
Add polarizing cytokine cocktails to direct differentiation:
-
Th1 Conditions: IL-12 (10 ng/mL) + anti-IL-4 (10 µg/mL).
-
Th17 Conditions: IL-1β (10 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), TGF-β (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Treg Conditions: TGF-β (5 ng/mL), IL-2 (100 U/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
-
Culture cells for 5-7 days at 37°C, 5% CO2.
3. Analysis of Differentiation:
-
Flow Cytometry:
-
Restimulate cells for 4-6 hours with PMA (50 ng/mL), Ionomycin (500 ng/mL), and a protein transport inhibitor (e.g., Brefeldin A).
-
Perform surface staining for CD4.
-
Fix and permeabilize cells using an appropriate buffer kit.
-
Perform intracellular staining for lineage-defining transcription factors and cytokines:
-
Th1: T-bet and IFN-γ.
-
Th17: RORγt and IL-17A.
-
Treg: Foxp3.
-
-
Acquire data on a flow cytometer and analyze the percentage of cells expressing the respective markers in the this compound-treated vs. vehicle control groups.
-
-
Cytokine Secretion (ELISA/Multiplex Assay):
-
Collect cell culture supernatants before restimulation.
-
Measure the concentration of key secreted cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) using ELISA or a multiplex bead-based assay to quantify the dose-dependent effect of this compound on cytokine production.
-
Conclusion
This compound's preferential inhibition of JAK1 provides a targeted mechanism for modulating the pathogenic immune responses underlying various inflammatory diseases. Its primary impact is the significant, dose-dependent suppression of pro-inflammatory Th1 and Th17 cell differentiation by blocking the signaling of their key polarizing cytokines. Furthermore, it modulates B cell and myeloid cell activity by reducing crucial chemokines and growth factors. The detailed data and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to understand and further investigate the immunomodulatory effects of this compound and other selective JAK inhibitors on immune cell fate and function.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. healthcentral.com [healthcentral.com]
- 4. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Potential Mechanisms Underlying the Safety Observations of this compound in Clinical Studies in RA - ACR Meeting Abstracts [acrabstracts.org]
- 6. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Duality in the Th17-Treg developmental decision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress of targeted therapy regulating Th17/Treg balance in bone immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory T cells vs Th17: differentiation of Th17 versus Treg, are the mutually exclusive? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Biology of Filgotinib Binding to JAK1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1] Its selectivity for JAK1 over other JAK family members (JAK2, JAK3, and TYK2) is a defining characteristic that is thought to contribute to its efficacy and safety profile in the treatment of autoimmune and inflammatory diseases such as rheumatoid arthritis.[2] Understanding the structural and molecular basis of this compound's interaction with JAK1 is crucial for optimizing its therapeutic use and for the development of next-generation JAK inhibitors. This guide provides a comprehensive overview of the structural biology of the this compound-JAK1 interaction, including quantitative binding data, experimental methodologies, and key signaling pathways.
While a co-crystal structure of this compound bound to JAK1 has not been publicly disclosed, extensive biochemical and cellular data, complemented by molecular modeling studies, provide significant insights into its binding mechanism.
Quantitative Binding Data
This compound and its major active metabolite, GS-829845, exhibit potent and selective inhibition of JAK1. The following table summarizes the key quantitative data from various in vitro assays.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity vs. JAK2 | Selectivity vs. JAK3 | Selectivity vs. TYK2 | Reference(s) |
| This compound (GLPG0634) | JAK1 | Biochemical | 10 | 2.8x | 81x | 11.6x | [1][3] |
| JAK2 | Biochemical | 28 | - | - | - | [1][3] | |
| JAK3 | Biochemical | 810 | - | - | - | [1][3] | |
| TYK2 | Biochemical | 116 | - | - | - | [1][3] | |
| JAK1 | Human Whole Blood | 629 | ~30x | - | - | [4][5] | |
| JAK2 | Human Whole Blood | 17,500 | - | - | - | [5] | |
| GS-829845 (Metabolite) | JAK1 | Human Whole Blood | 11,900 | Similar to parent | - | - | [4][6] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration. The selectivity is calculated as the ratio of IC50 values (IC50 of other JAK / IC50 of JAK1).
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[7] this compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby disrupting this pathway.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Upon cytokine binding, receptor-associated JAKs are activated and phosphorylate each other and the receptor, creating docking sites for STAT proteins.[7] These STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[7] this compound, by binding to the ATP-binding site of the JAK1 kinase domain, prevents the phosphorylation of STATs and thereby blocks the downstream signaling cascade.[1]
Experimental Protocols
Recombinant JAK1 Protein Expression and Purification
A robust method for producing active and stable JAK1 protein is a prerequisite for structural and biochemical studies.
Methodology:
-
Expression System: The kinase domain of human JAK1 is typically expressed using a baculovirus expression system in insect cells (e.g., Sf9 or Tn5-BTI).[8] This system allows for proper protein folding and post-translational modifications, such as phosphorylation, which can be important for kinase activity.
-
Constructs: Expression constructs often include the JAK1 kinase domain (JH1) and may also incorporate the adjacent pseudokinase domain (JH2), as the latter can regulate the activity of the kinase domain.
-
Purification:
-
Cell Lysis: Infected insect cells are harvested and lysed to release the recombinant protein.
-
Affinity Chromatography: The lysate is clarified and loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin column, which binds to a polyhistidine tag engineered onto the recombinant protein.
-
Washing and Elution: The column is washed to remove non-specifically bound proteins, and the His-tagged JAK1 is then eluted using an imidazole gradient.
-
Tag Removal (Optional): The polyhistidine tag can be cleaved using a specific protease (e.g., TEV protease) if required for downstream applications.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and any remaining impurities, yielding a homogenous protein sample.
-
In Vitro Kinase Assays for IC50 Determination
Biochemical assays are employed to determine the direct inhibitory activity of this compound on the enzymatic activity of JAK1.
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., ADP-Glo™). These assays measure the amount of phosphorylated substrate or the amount of ADP produced during the kinase reaction.
-
Reagents:
-
Purified recombinant JAK1 enzyme.
-
A specific peptide substrate for JAK1.
-
Adenosine triphosphate (ATP).
-
This compound at various concentrations.
-
Detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and an APC-labeled tracer for TR-FRET, or ADP-Glo™ reagents).
-
-
Procedure:
-
The kinase reaction is initiated by mixing the JAK1 enzyme, peptide substrate, and ATP in a microplate well.
-
This compound is added at a range of concentrations to different wells.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents are added.
-
The signal (e.g., TR-FRET ratio or luminescence) is measured.
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular Assays (Whole Blood Assay)
Cellular assays are crucial for assessing the activity of an inhibitor in a more physiologically relevant context.
Methodology:
-
Principle: This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood.
-
Procedure:
-
Fresh human whole blood is incubated with various concentrations of this compound.
-
A specific cytokine that signals through JAK1 (e.g., IL-6 or IFN-α) is added to stimulate the cells.
-
After a short incubation period, the red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized.
-
The cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT1 or anti-pSTAT3).
-
The level of STAT phosphorylation in specific cell populations (e.g., lymphocytes or monocytes) is quantified by flow cytometry.
-
-
Data Analysis: The IC50 is determined by plotting the percentage of inhibition of STAT phosphorylation against the concentration of this compound.
Structural Insights from Molecular Modeling
In the absence of a co-crystal structure, molecular docking and modeling studies have been employed to predict the binding mode of this compound to the ATP-binding site of the JAK1 kinase domain.
Caption: Logical workflow for determining the co-crystal structure of JAK1 with an inhibitor.
These computational models suggest that this compound forms key interactions with residues in the hinge region of the JAK1 active site, a common feature for ATP-competitive kinase inhibitors. The selectivity of this compound for JAK1 over other JAK family members is likely attributed to subtle differences in the amino acid composition and conformation of the ATP-binding pockets among the JAK isoforms.
Conclusion
This compound is a potent and selective JAK1 inhibitor, a characteristic that underpins its therapeutic utility. While a definitive co-crystal structure remains to be publicly disclosed, a wealth of biochemical and cellular data, in conjunction with molecular modeling, has provided a solid foundation for understanding its mechanism of action at a molecular level. The experimental protocols outlined in this guide represent the standard methodologies employed in the characterization of JAK inhibitors and provide a framework for future research in this area. A detailed structural understanding of the this compound-JAK1 interaction will continue to be a key area of investigation, driving the rational design of even more selective and effective therapies for a range of inflammatory and autoimmune disorders.
References
- 1. This compound maleate | TargetMol [targetmol.com]
- 2. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression and Purification of JAK1 and SOCS1 for Structural and Biochemical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Pharmacokinetics of Filgotinib and Its Active Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, and its primary active metabolite, GS-829845. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies related to the absorption, distribution, metabolism, and excretion of this compound.
Core Pharmacokinetic Parameters
This compound is rapidly absorbed and extensively metabolized to its active metabolite, GS-829845. The metabolite has a similar JAK1 selectivity profile to the parent drug but with approximately 10-fold lower potency and a significantly longer half-life, contributing substantially to the overall clinical efficacy.[1][2][3] The pharmacokinetic parameters of both this compound and GS-829845 are well-characterized and demonstrate dose-proportionality within the clinical dose range.[1][2][4]
Table 1: Single-Dose Pharmacokinetic Parameters of this compound and GS-829845 in Healthy Subjects
| Parameter | This compound | GS-829845 |
| Tmax (h) | 2-3[5][6] | 3-5[4][5][6] |
| t½ (h) | ~7[3][5] | ~19[3][5] |
| Protein Binding | 55-59%[5] | 39-44%[5] |
Table 2: Steady-State Pharmacokinetic Parameters of this compound and GS-829845 (200 mg once daily)
| Parameter | This compound | GS-829845 |
| Time to Steady State | 2-3 days[5][6] | 4 days[1][2][5][6] |
| Cmax (µg/mL) | 2.15[5][6] | 4.43[5][6] |
| AUCτ (µg·h/mL) | 6.77[5][6] | 83.2[5][6] |
Absorption and Distribution
Following oral administration, this compound is rapidly absorbed.[2][4][5] The administration of this compound with food does not have a clinically significant effect on its absorption, allowing for dosing without regard to meals.[1][2][5] Both this compound and GS-829845 exhibit low to moderate binding to human plasma proteins, suggesting limited preferential distribution within blood cells.[1][2][5][7] The apparent volume of distribution for this compound is relatively small.[1]
Metabolism and Excretion
The primary metabolic pathway for this compound is the hydrolysis of the ethyl ester to form the active carboxylic acid metabolite, GS-829845. This conversion is predominantly mediated by carboxylesterase 2 (CES2), with a minor contribution from carboxylesterase 1 (CES1).[3][5][6][8] GS-829845 is the only major circulating active metabolite identified.[5][6] Elimination of this compound and its metabolite is primarily through the renal route, with approximately 87% of the administered dose recovered in urine and about 15% in feces.[5][6][8] GS-829845 accounts for the majority of the drug-related material excreted in urine.[8]
Caption: Metabolic Pathway of this compound.
Experimental Protocols
The quantification of this compound and its active metabolite in biological matrices is crucial for pharmacokinetic studies. The validated bioanalytical method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9][10]
Bioanalytical Method for Quantification in Plasma
A typical LC-MS/MS method for the simultaneous determination of this compound and GS-829845 in human plasma involves the following steps:
-
Sample Preparation: A small volume of plasma (e.g., 50-100 µL) is used.[4][10] Protein precipitation is a common and efficient method for sample clean-up, often using methanol or ethyl acetate.[9][10][11] An internal standard, such as a deuterated analog of this compound or another suitable compound like tofacitinib, is added prior to extraction to ensure accuracy and precision.[4][9]
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column.[9][10] An isocratic or gradient mobile phase, typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid), is used to separate the analytes from endogenous plasma components.[9][10][11]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI).[4][10] The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound, GS-829845, and the internal standard are monitored for quantification.[4][9] For this compound, a common transition is m/z 426.3 → 291.3.[9][11]
-
Validation: The method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[4][9][10]
Caption: Bioanalytical Workflow for this compound PK Studies.
Mechanism of Action: JAK-STAT Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting JAK1, a key enzyme in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2][12] This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in inflammatory and autoimmune diseases. By inhibiting JAK1, this compound modulates the signaling of a subset of proinflammatory cytokines.[1][2][12] The active metabolite, GS-829845, also preferentially inhibits JAK1.[3]
Caption: this compound's Inhibition of the JAK-STAT Pathway.
Drug-Drug Interactions and Special Populations
This compound has a low potential for drug-drug interactions.[1][2] It is not a significant inhibitor or inducer of cytochrome P450 (CYP) enzymes.[7] While both this compound and GS-829845 are substrates of P-glycoprotein (P-gp), co-administration with P-gp inhibitors or inducers does not necessitate dose adjustments.[1][2][8]
The pharmacokinetics of this compound and its metabolite are generally consistent across various intrinsic factors such as age, sex, and race.[2] However, exposure to both the parent drug and its metabolite is increased in individuals with moderate to severe renal impairment, and a lower dose is recommended for these patients.[3][7] No clinically relevant impact on pharmacokinetics has been observed in patients with mild to moderate hepatic impairment.[2][3]
References
- 1. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure‐response relationships for the efficacy and safety of this compound and its metabolite GS‐829845 in subjects with rheumatoid arthritis based on phase 2 and phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Positioning this compound in the Treatment Algorithm of Moderate to Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the potential drug interactions mediated through P‐gp, OCT2, and MATE1/2K with this compound in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated LC-MS/MS method for quantitation of a selective JAK1 inhibitor, this compound in rat plasma, and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Quantification of this compound and Its Active Metabolite in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry: Validation and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
In Vitro Characterization of Filgotinib's Anti-inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. By focusing on its mechanism of action, potency, and effects on inflammatory signaling pathways, this document serves as a comprehensive resource for understanding the preclinical anti-inflammatory profile of this compound. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Action: Selective JAK1 Inhibition
This compound exerts its anti-inflammatory effects by preferentially inhibiting Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines. The JAK family of enzymes, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and hematopoiesis.
By selectively targeting JAK1, this compound disrupts the signaling of cytokines that rely on JAK1-containing receptor complexes, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[1] This selective inhibition is thought to contribute to its therapeutic efficacy in inflammatory diseases while potentially minimizing side effects associated with the inhibition of other JAK isoforms, such as the effects on hematopoiesis linked to JAK2 inhibition.[2]
References
Filgotinib's Kinase Interaction Profile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib (formerly GLPG0634) is an orally bioavailable, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1] As a member of the JAK family of tyrosine kinases (which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)), JAK1 plays a crucial role in the signaling pathways of numerous pro-inflammatory cytokines involved in autoimmune and inflammatory diseases.[1][2] The therapeutic strategy behind a selective JAK1 inhibitor like this compound is to effectively modulate the inflammatory response while minimizing potential side effects associated with the inhibition of other JAK isoforms.[3] This technical guide provides an in-depth analysis of this compound's kinase interaction profile, with a focus on its selectivity within the JAK family, and details the experimental methodologies used to characterize these interactions.
Core Principles of JAK Inhibition
The Janus kinases are intracellular tyrosine kinases that associate with cytokine receptors on the cell surface.[4] Upon cytokine binding, the JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4] The JAKs then phosphorylate the STATs, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, immunity, and hematopoiesis.[4] By inhibiting JAK1, this compound effectively blocks this signaling cascade for a range of pro-inflammatory cytokines.[5]
Quantitative Analysis of this compound's Kinase Interactions
This compound's selectivity for JAK1 has been a key focus of its development. The following tables summarize the available quantitative data on the inhibitory activity of this compound and its major active metabolite, GS-829845, against the four members of the JAK family.[5][6]
Table 1: this compound Inhibitory Activity against JAK Family Kinases
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | 10 | [1] |
| JAK2 | 28 | [1] |
| JAK3 | 810 | [1] |
| TYK2 | 116 | [1] |
Table 2: GS-829845 (Active Metabolite) Inhibitory Activity against JAK Family Kinases
| Kinase Target | IC50 (µM) | Reference |
| JAK1 | 11.9 | [6] |
Note: GS-829845 has a similar JAK1 selectivity profile to this compound but is approximately 10-fold less potent in human whole blood assays.[5]
Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound.
Experimental Protocols
The determination of a compound's kinase interaction profile relies on robust and reproducible biochemical and cellular assays. Below are detailed, generalized methodologies for two common types of in vitro kinase assays that can be used to assess the inhibitory activity of compounds like this compound.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)
-
Multi-well assay plates (e.g., 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer to the desired final concentrations.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, its substrate, and ATP in kinase buffer. The concentration of ATP should ideally be at or near the Km value for the specific kinase.
-
Assay Plate Setup: Add the serially diluted test compound to the wells of the assay plate. Include controls for no enzyme, no compound (vehicle control), and a known inhibitor.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase-luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Kinase Inhibition Assay (e.g., Whole Blood pSTAT Assay)
This assay measures the inhibition of cytokine-induced STAT phosphorylation in a more physiologically relevant cellular context.
Objective: To determine the potency of a test compound in inhibiting a specific JAK-mediated signaling pathway in whole blood.
Materials:
-
Freshly drawn whole blood from healthy donors
-
Cytokine stimulant (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2)
-
Test compound (e.g., this compound)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT (pSTAT) antibody
-
Flow cytometer
Procedure:
-
Compound Incubation: Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine to activate the target JAK-STAT pathway. An unstimulated control is also included.
-
Cell Lysis and Fixation: After a short stimulation period (e.g., 15-30 minutes), red blood cells are lysed, and the remaining white blood cells are fixed to preserve the phosphorylation state of the proteins.
-
Permeabilization and Staining: The cells are permeabilized to allow the entry of antibodies and then stained with a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1 for IL-6 stimulation).
-
Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. The geometric mean fluorescence intensity (gMFI) of the cell population is determined.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each compound concentration relative to the vehicle-treated, cytokine-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Discussion of Off-Target Interactions
While this compound is highly selective for JAK1, as with any small molecule inhibitor, the potential for off-target interactions exists, particularly at higher concentrations.[4] The provided data demonstrates a favorable selectivity profile within the JAK family, with significantly lower potency against JAK2, JAK3, and TYK2.[1] This selectivity is hypothesized to contribute to a reduced risk of certain side effects, such as anemia, which is more closely linked to JAK2 inhibition.[3]
Conclusion
This compound is a potent and selective inhibitor of JAK1, a key mediator of pro-inflammatory cytokine signaling. Its selectivity for JAK1 over other JAK family members has been quantitatively demonstrated through biochemical assays. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other kinase inhibitors. While the potential for off-target kinase interactions is an important consideration for any small molecule drug, the focused activity of this compound on JAK1 underpins its therapeutic rationale. Further research and long-term clinical data will continue to refine our understanding of the complete kinase interaction profile of this compound and its clinical implications.
References
- 1. This compound in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Efficacy and safety of this compound in patients with rheumatoid arthritis: week 156 interim results from a long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Filgotinib in a Rheumatoid Arthritis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, in a collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway plays a crucial role in the signaling of various pro-inflammatory cytokines implicated in the pathogenesis of RA.[1] this compound is an orally bioavailable, selective inhibitor of JAK1, which mediates the signaling of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[1][2] By preferentially inhibiting JAK1, this compound modulates the inflammatory cascade in RA.[3] The collagen-induced arthritis (CIA) in mice is a widely used preclinical model that shares immunological and pathological features with human RA, making it suitable for evaluating the efficacy of therapeutic agents like this compound.[4][5]
Mechanism of Action: JAK1-STAT Signaling Inhibition
This compound exerts its therapeutic effect by inhibiting the JAK1 enzyme, thereby blocking the phosphorylation and activation of STAT proteins. This disruption of the JAK-STAT pathway downstream of pro-inflammatory cytokine receptors leads to a reduction in the inflammatory response.
References
- 1. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bone-Inflammation-Cartilage (BIC) Stain: A Novel Staining Method Combining Safranin O and Van Gieson’s Stains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. chondrex.com [chondrex.com]
Application Notes and Protocols for Establishing a Filgotinib-Treated Animal Model for Inflammatory Bowel Disease (IBD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing and utilizing filgotinib-treated animal models of Inflammatory Bowel Disease (IBD). The methodologies described herein are based on established pre-clinical research to ensure reproducibility and relevance for studying the therapeutic effects of this compound, a selective Janus kinase 1 (JAK1) inhibitor.
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract. The pathogenesis of IBD involves a dysregulated immune response, with key contributions from cytokine signaling pathways. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical mediator of pro-inflammatory cytokine signaling.[1] this compound is an oral, selective JAK1 inhibitor that has shown efficacy in clinical trials for IBD by modulating this pathway.[1][2][3]
Animal models are indispensable tools for investigating the pathophysiology of IBD and for the preclinical evaluation of novel therapeutics like this compound. This document outlines protocols for two commonly used murine models of colitis: the Dextran Sulfate Sodium (DSS)-induced colitis model, which mimics the acute epithelial injury and inflammation seen in ulcerative colitis, and the Adoptive T-Cell Transfer model of colitis, which recapitulates the T-cell-driven chronic inflammation characteristic of Crohn's disease.[4][5][6]
Mechanism of Action: this compound and the JAK-STAT Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting JAK1.[2] This inhibition disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[2] The subsequent dimerization and nuclear translocation of STATs are prevented, leading to a down-regulation of inflammatory gene transcription and a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ).[2][3]
Caption: this compound inhibits JAK1, blocking the JAK-STAT signaling pathway.
Experimental Protocols
Protocol 1: Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is well-suited for studying the efficacy of therapeutic agents in a model of acute colitis.
Experimental Workflow:
Caption: Workflow for DSS-induced colitis and this compound treatment.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)
-
This compound (or vehicle control)
-
Standard laboratory animal diet and water
-
Animal balance
-
Fecal occult blood test kit
-
Calipers
-
Histology supplies (formalin, paraffin, slides, H&E stain)
Procedure:
-
Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Induction of Colitis:
-
Preparation of this compound: Prepare this compound suspensions at concentrations of 3, 10, and 30 mg/kg in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Therapeutic Dosing:
-
Monitoring and Assessment:
-
Monitor body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
The DAI score can be calculated as the sum of the following scores:
-
Body Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight), 4 (gross)
-
-
-
Endpoint Analysis (Day 14):
Protocol 2: Adoptive T-Cell Transfer Colitis Model
This model is ideal for investigating T-cell-mediated chronic intestinal inflammation.
Experimental Workflow:
Caption: Workflow for adoptive T-cell transfer colitis model.
Materials:
-
Donor mice (e.g., C57BL/6)
-
Recipient immunodeficient mice (e.g., SCID or Rag1-/-)[5]
-
Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) reagents for T-cell isolation (e.g., CD4, CD45RB antibodies)
-
This compound (or vehicle control)
-
Standard laboratory animal housing and supplies
Procedure:
-
T-Cell Isolation:
-
Harvest spleens from donor mice and prepare a single-cell suspension.
-
Isolate CD4+ T-cells using a negative selection kit.
-
From the CD4+ population, isolate naive T-cells by selecting for CD45RBhigh cells via cell sorting.[5]
-
-
Adoptive Transfer:
-
On Day 0, inject approximately 4-5 x 10^5 isolated CD4+CD45RBhigh T-cells intraperitoneally into each recipient mouse.[5]
-
-
Colitis Development and Monitoring:
-
Monitor mice weekly for signs of colitis, including weight loss, hunched posture, and diarrhea. Colitis typically develops over 3 to 8 weeks.[5]
-
-
This compound Treatment:
-
Once clinical signs of colitis are evident (typically around week 3), initiate daily oral administration of this compound or vehicle.
-
The optimal dose should be determined empirically, but a starting point could be the effective doses from the DSS model (e.g., 10-30 mg/kg).
-
-
Endpoint Analysis:
-
When control mice exhibit significant weight loss (around 15-20%), euthanize all animals.
-
Perform endpoint analyses as described in the DSS model (colon length and weight, histopathology).
-
Additionally, mesenteric lymph nodes and spleen can be harvested for flow cytometric analysis of T-cell populations and cytokine profiling (e.g., IFN-γ, TNF-α) from colonic explant cultures.
-
Data Presentation
The following tables summarize representative quantitative data from this compound treatment in the DSS-induced colitis model.
Table 1: Effect of this compound on Disease Activity and Colon Metrics in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Body Weight Change Improvement (%)* | DAI Score Reduction (%)** | Colon Weight/Length (mg/cm) |
| Sham | - | 100 | N/A | 22 |
| Vehicle | - | 0 | 0 | 45 |
| This compound | 10 | 28[7] | Trend of reduction[7] | 34[7] |
| This compound | 30 | 37[7] | 67[7] | 34[7] |
*Relative to vehicle as 0% and sham as 100%[7][8] **Relative to vehicle as 100%[7][8]
Table 2: Effect of this compound on Histopathological Measures in DSS-Induced Colitis
| Treatment Group | Dose (mg/kg) | Sum of Histopathology Scores (Inflammation, Gland Loss, Erosion, Hyperplasia) |
| Vehicle | - | 6.8 |
| This compound | 30 | 3.9[8] |
Conclusion
The protocols outlined provide a framework for establishing this compound-treated animal models of IBD. The DSS-induced colitis model is a robust method for evaluating the efficacy of this compound in an acute inflammatory setting, while the adoptive T-cell transfer model allows for the investigation of its effects on T-cell-driven chronic inflammation. The provided data and workflows support the use of these models in preclinical research to further understand the therapeutic potential of JAK1 inhibition in IBD.
References
- 1. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacological Evaluation of the SCID T Cell Transfer Model of Colitis: As a Model of Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive T Cell Transfer Induced Colitis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Assessing pSTAT3 Inhibition by Filgotinib Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the inhibitory effect of filgotinib on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) using Western blotting. This compound is a selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the JAK/STAT signaling pathway that is implicated in inflammatory and autoimmune diseases.[1][2][3][4] By inhibiting JAK1, this compound blocks the downstream phosphorylation of STAT3, thereby modulating the transcription of inflammatory genes.[1][5] This protocol is designed for researchers in academia and the pharmaceutical industry investigating the mechanism of action of this compound and similar JAK inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK/STAT signaling pathway and the experimental workflow for the Western blot protocol.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Western blot analysis of pSTAT3.
Experimental Protocols
This section provides a detailed methodology for conducting the Western blot analysis.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| Cell Line (e.g., HeLa, HepG2) | ATCC | HB-8065 |
| This compound | Selleck Chemicals | S7703 |
| IL-6 (for stimulation) | PeproTech | 200-06 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 & 3 | Sigma-Aldrich | P5726 & P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-12% Bis-Tris Protein Gels | Thermo Fisher Scientific | NP0321BOX |
| PVDF Transfer Membranes | Millipore | IPVH00010 |
| Blocking Buffer (5% BSA in TBST) | N/A | N/A |
| Primary Antibody: Rabbit anti-pSTAT3 (Tyr705) | Cell Signaling Technology | 9145 |
| Primary Antibody: Mouse anti-STAT3 | Cell Signaling Technology | 9139 |
| Primary Antibody: Rabbit anti-GAPDH | Cell Signaling Technology | 2118 |
| Secondary Antibody: HRP-linked Anti-rabbit IgG | Cell Signaling Technology | 7074 |
| Secondary Antibody: HRP-linked Anti-mouse IgG | Cell Signaling Technology | 7076 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Experimental Procedure
1. Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or HepG2, which are known to have responsive JAK/STAT pathways) to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a cytokine such as Interleukin-6 (IL-6) at a final concentration of 20 ng/mL for 15-30 minutes to induce STAT3 phosphorylation. An unstimulated control group should also be included.
2. Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris protein gel.
-
Include a molecular weight marker to determine the size of the proteins.
-
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Perform a wet transfer at 100V for 1-2 hours or a semi-dry transfer according to the manufacturer's protocol.
-
After transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
6. Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
7. Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]
8. Washing and Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
9. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL Western blotting substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
10. Stripping and Re-probing (for Total STAT3 and Loading Control):
-
To normalize the pSTAT3 signal, the membrane can be stripped and re-probed for total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane in a stripping buffer (e.g., Restore Western Blot Stripping Buffer, Thermo Fisher Scientific) according to the manufacturer's protocol.
-
After stripping, block the membrane again and incubate with the primary antibody for total STAT3, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the bands should be performed using image analysis software (e.g., ImageJ). The pSTAT3 signal should be normalized to the total STAT3 signal, which is then normalized to the loading control.
| Treatment Group | This compound Conc. (µM) | IL-6 Stimulation | Normalized pSTAT3/STAT3 Ratio | Fold Change vs. Stimulated Control |
| Unstimulated Control | 0 | - | (Value) | (Value) |
| Stimulated Control | 0 | + | (Value) | 1.0 |
| This compound | 0.1 | + | (Value) | (Value) |
| This compound | 1 | + | (Value) | (Value) |
| This compound | 10 | + | (Value) | (Value) |
Controls and Expected Results
-
Positive Control: Lysate from cells stimulated with a known activator of the JAK/STAT pathway (e.g., IL-6 or interferon) without this compound treatment should show a strong pSTAT3 band.[7]
-
Negative Control: Lysate from unstimulated cells should show a weak or no pSTAT3 band.[8]
-
Loading Control: Probing for a housekeeping protein like GAPDH or β-actin ensures equal protein loading across all lanes.
-
Expected Outcome: A dose-dependent decrease in the intensity of the pSTAT3 band should be observed in cells pre-treated with increasing concentrations of this compound prior to cytokine stimulation. The total STAT3 levels should remain relatively constant across all treatment groups. The approximate molecular weights for STAT3 and pSTAT3 are between 79 and 86 kDa.[9][10]
By following this detailed protocol, researchers can effectively and reliably assess the inhibitory activity of this compound on STAT3 phosphorylation, providing valuable insights into its mechanism of action.
References
- 1. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves Experimental Pulmonary Fibrosis by Modulating JAK1/STAT3/SOCS3/IL-17A Signalling [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 8. mesoscale.com [mesoscale.com]
- 9. biocompare.com [biocompare.com]
- 10. Phospho-Stat3 (Ser727) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Utilizing Filgotinib in Organoid Models of Intestinal Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal organoids have emerged as a powerful in vitro tool for modeling the human intestinal epithelium, offering unique insights into the pathogenesis of Inflammatory Bowel Disease (IBD) and providing a platform for preclinical drug evaluation.[1][2][3] Filgotinib, an oral, selective Janus kinase 1 (JAK1) inhibitor, has shown efficacy in the treatment of ulcerative colitis by modulating the JAK-Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key driver of the inflammatory response.[1][3][4][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in intestinal organoid models of inflammation, enabling researchers to investigate its mechanism of action and therapeutic potential in a patient-relevant system. While direct studies on this compound in intestinal organoids are emerging, the following protocols are based on established methodologies for studying JAK inhibitors in similar models.
Mechanism of Action: this compound and the JAK-STAT Pathway
This compound selectively inhibits JAK1, a tyrosine kinase that plays a pivotal role in the signaling of pro-inflammatory cytokines implicated in IBD, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[4][7] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins.[4] These phosphorylated STATs then dimerize and translocate to the nucleus, where they activate the transcription of inflammatory genes.[4] By blocking JAK1, this compound disrupts this cascade, leading to a reduction in the production of inflammatory mediators and a dampening of the inflammatory response.[4][7]
References
- 1. PATIENT-DERIVED INTESTINAL ORGANOIDS PREDICT DRUG RESPONSIVENESS OF TOFACITINIB, A PAN JAK-STAT INHIBITOR. - Digestive Disease Week [ddw.digitellinc.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Frontiers | Intestinal Organoids as a Tool for Inflammatory Bowel Disease Research [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Ulcerative colitis disease severity affects the speed of symptom relief under this compound treatment: a post hoc analysis of the phase 2b/3 SELECTION study [irjournal.org]
- 7. Discordant Effects of Janus Kinase Inhibition Ex Vivo on Inflammatory Responses in Colonic Compared to Ileal Mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Cytokine Levels Post-Filgotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying cytokine levels in biological samples following treatment with filgotinib, a selective JAK1 inhibitor. The included data and methodologies are intended to guide researchers in assessing the pharmacodynamic effects of this compound on inflammatory signaling pathways.
Introduction
This compound is an oral, selective inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] By inhibiting JAK1, this compound modulates the JAK-STAT signaling cascade, leading to a reduction in the production and activity of key cytokines implicated in autoimmune and inflammatory diseases such as rheumatoid arthritis and ulcerative colitis.[1][2][3] Accurate measurement of cytokine level changes post-filgotinib administration is crucial for understanding its mechanism of action, determining therapeutic efficacy, and identifying potential biomarkers of response. The enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for the sensitive and specific quantification of cytokines in various biological matrices.[4][5][6]
Mechanism of Action: this compound and the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a primary signaling cascade for many cytokines and growth factors involved in immunity and inflammation.[7] Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins.[2] These activated STATs then translocate to the nucleus to regulate the transcription of target genes, including those encoding for other pro-inflammatory mediators.[2] this compound selectively inhibits JAK1, thereby disrupting the signaling of cytokines that rely on this enzyme, such as IL-6, IFN-γ, and others.[2][8] This inhibition leads to a downstream reduction in the inflammatory response.
Figure 1. This compound's inhibition of the JAK-STAT signaling pathway.
Quantitative Data on Cytokine Modulation by this compound
Clinical studies have demonstrated that this compound treatment leads to a dose-dependent reduction in a broad range of systemic inflammatory and immune-modulatory cytokines. The following tables summarize the median percentage change from baseline in serum/plasma cytokine levels observed in patients with rheumatoid arthritis treated with this compound.
Table 1: Pro-inflammatory and T-cell-related Cytokines
| Cytokine | This compound 100 mg (Median % Change) | This compound 200 mg (Median % Change) |
| IL-6 | -2.6% to -13.6%[9][10] | -13.6% to -49% or more[9][10][11] |
| IFNγ | Significant Reduction[11][12] | Significant Reduction[11][12] |
| TNFα | Significant Reduction[11][12] | Significant Reduction[11][12] |
| IL-1β | Significant Reduction[11][12] | Significant Reduction[11][12] |
| IL-2 | Significant Reduction[11][12] | Significant Reduction[11][12] |
| IL-12 | Significant Reduction[11][12] | Significant Reduction[11][12] |
| IL-17A | Significant Reduction (in some studies)[11] | Increase (in some studies)[9][10] |
| IL-21 | Significant Reduction[11][12] | Significant Reduction[11][12] |
| IL-23 | Significant Reduction[11][12] | Significant Reduction[11][12] |
Table 2: Chemokines and Other Biomarkers
| Biomarker | This compound 100 mg (Median % Change) | This compound 200 mg (Median % Change) |
| CXCL10 | Significant Reduction | -32.3%[9][10] |
| CXCL13 | Significant Reduction | -45.0%[9] |
| GM-CSF | Significant Reduction[11] | Increase (in some studies)[9] |
| MMP-1 | Significant Reduction | -22.8%[9] |
| MMP-3 | Significant Reduction | -24.7%[9] |
| SAA | -36.9%[10] | -61.8%[9][10] |
| CRP | -48.7%[10] | -77.4%[9][10] |
Detailed Experimental Protocol: Sandwich ELISA for Cytokine Quantification
This protocol outlines the steps for a standard sandwich ELISA to measure cytokine concentrations in serum or plasma samples.
Figure 2. General workflow for a sandwich ELISA protocol.
Materials and Reagents:
-
ELISA plate (96-well, high-binding)
-
Capture antibody (specific to the cytokine of interest)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated, specific to the cytokine of interest)
-
Streptavidin-HRP (or other appropriate enzyme conjugate)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent/Blocking buffer (e.g., PBS with 1% BSA)
-
Serum or plasma samples from subjects pre- and post-filgotinib treatment
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Protocol:
-
Plate Coating:
-
Dilute the capture antibody to the recommended concentration (typically 1-4 µg/mL) in coating buffer.[13]
-
Add 100 µL of the diluted capture antibody to each well of the 96-well plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash the plate 2-3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well to prevent non-specific binding.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Standard and Sample Incubation:
-
Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve.[4] The concentration range should encompass the expected cytokine levels in the samples.
-
Thaw frozen serum or plasma samples on ice. Centrifuge samples to remove any precipitates.[14] It is recommended to dilute samples in assay diluent to minimize matrix effects.
-
Wash the plate 2-3 times with wash buffer.
-
Add 100 µL of the standards and samples (in duplicate or triplicate) to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3-4 times with wash buffer.
-
Dilute the biotinylated detection antibody to the recommended concentration (typically 0.25-2 µg/mL) in assay diluent.[13]
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3-4 times with wash buffer.
-
Dilute the Streptavidin-HRP conjugate in assay diluent according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate 4-5 times with wash buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed. Monitor the color development to avoid over-saturation.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well to terminate the enzymatic reaction. The color in the wells should change from blue to yellow.
-
-
Data Acquisition:
-
Read the optical density (OD) of each well at the appropriate wavelength (e.g., 450 nm for TMB with H₂SO₄) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average zero standard OD from all other OD values.
-
Generate a standard curve by plotting the mean OD for each standard concentration versus the known concentration. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Interpolate the cytokine concentrations of the unknown samples from the standard curve.
-
Calculate the percentage change in cytokine levels from baseline (pre-treatment) to post-treatment time points for each subject.
-
Conclusion
The provided protocol and data serve as a comprehensive guide for researchers investigating the effects of this compound on cytokine profiles. Adherence to a standardized ELISA protocol is essential for generating reliable and reproducible data. The observed dose-dependent reduction in key pro-inflammatory cytokines following this compound treatment underscores its targeted mechanism of action and provides a quantitative measure of its immunomodulatory effects. This information is valuable for both preclinical and clinical research in the development of JAK inhibitors for inflammatory diseases.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. h-h-c.com [h-h-c.com]
- 6. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ora.ox.ac.uk [ora.ox.ac.uk]
- 10. FRI0133 this compound, A SELECTIVE JANUS KINASE 1 (JAK1) INHIBITOR, MODULATES DISEASE-ASSOCIATED CYTOKINES IN PATIENTS WITH ACTIVE RHEUMATOID ARTHRITIS | Annals of the Rheumatic Diseases [ard.bmj.com]
- 11. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. ELISA Protocol [protocols.io]
Application Notes and Protocols for Filgotinib Administration in Preclinical Rodent Models
Introduction
Filgotinib (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), are critical components of intracellular signaling pathways for numerous cytokines and growth factors involved in inflammation and immune responses.[1][3] this compound's high selectivity for JAK1 over other JAK isoforms is thought to contribute to its efficacy in treating inflammatory conditions such as rheumatoid arthritis and ulcerative colitis, potentially with an improved safety profile compared to less selective JAK inhibitors.[2][3][4] Preclinical studies in rodent models are essential for evaluating the efficacy, pharmacokinetics, and mechanism of action of this compound. These application notes provide detailed protocols for the administration of this compound in common rodent models of inflammatory arthritis.
Mechanism of Action: JAK1-STAT Signaling Pathway
The therapeutic effect of this compound is mediated through the inhibition of the JAK-STAT signaling pathway.[1][3] Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), bind to their cell surface receptors, leading to the activation of associated JAKs.[3][5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[3] These phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate the transcription of genes involved in the inflammatory response.[3] this compound selectively inhibits JAK1, thereby blocking the phosphorylation and activation of STATs, which ultimately reduces the production of pro-inflammatory mediators.[1][3][5]
Caption: this compound selectively inhibits JAK1, blocking the phosphorylation of STAT proteins.
Data Presentation
Pharmacokinetics of this compound in Rodents
This compound is rapidly absorbed after oral administration in preclinical rodent models.[6] It is metabolized to an active metabolite, GS-829845, which also exhibits a preference for JAK1 inhibition, though it is less potent than the parent compound.[4][7]
| Parameter | Mouse | Rat | Reference(s) |
| Dose (Oral) | 5 mg/kg | 5 mg/kg | [6] |
| Cmax | 920 ng/mL | 310 ng/mL | [6] |
| Half-life (t1/2) | 1.7 hours | 3.9 hours | [6] |
| Bioavailability | 100% | 45% | [6] |
Table 1: Pharmacokinetic parameters of this compound in mice and rats following a single oral dose.
Efficacy of this compound in Rodent Arthritis Models
This compound has demonstrated dose-dependent efficacy in various rodent models of inflammatory arthritis.
| Model | Species | Dose | Frequency | Key Findings | Reference(s) |
| Collagen-Induced Arthritis (CIA) | Rat | 1 and 3 mg/kg | Once Daily | Significant reduction in arthritis scores; 3 mg/kg dose provided protection from bone damage. | [6] |
| DSS-Induced Colitis | Mouse | 10 and 30 mg/kg | Once Daily | Dose-dependent decrease in Disease Activity Index and histological scores. | [6] |
| IL-23 Induced Psoriatic Arthritis | Mouse | 30 mg/kg | Twice Daily | Reversed IL-23-induced changes in gene expression in phalanges and colon. | [8] |
Table 2: Summary of this compound efficacy in preclinical rodent models.
Experimental Protocols
General Protocol for this compound Formulation and Administration
For preclinical studies, this compound is typically administered orally via gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose in sterile water, or as specified in literature)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile water or saline
-
Appropriate gavage needles for mice or rats
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
If necessary, grind the powder to a fine consistency using a mortar and pestle.
-
Prepare the vehicle solution (e.g., 0.5% w/v methylcellulose in sterile water).
-
Gradually add the this compound powder to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until a homogenous suspension is formed. The formulation should be prepared fresh daily.
-
Administer the this compound suspension to the rodents via oral gavage using a suitable gavage needle. The volume of administration should be appropriate for the animal's size (e.g., 5-10 mL/kg for rats, 10 mL/kg for mice).
-
The vehicle alone should be administered to the control group.
Protocol for Collagen-Induced Arthritis (CIA) in Rodents
The CIA model is a widely used autoimmune model that shares pathological features with human rheumatoid arthritis.[9][10][11]
Materials:
-
Type II Collagen (chick or bovine) solution (e.g., 2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[10]
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (e.g., 26-gauge)
-
This compound formulation and vehicle
Procedure:
-
Primary Immunization (Day 0):
-
Prepare an emulsion of Type II collagen and CFA (1:1 ratio). To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a stopcock. Force the liquids back and forth until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Anesthetize the animals.
-
Inject 100 µL (for mice) or 200 µL (for rats) of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a booster emulsion of Type II collagen and IFA (1:1 ratio) using the same method as above.
-
Inject 100 µL (for mice) or 200 µL (for rats) of the booster emulsion intradermally at the base of the tail, near the site of the primary injection.
-
-
This compound Administration:
-
Clinical Assessment:
-
Monitor the animals daily for the onset and severity of arthritis, starting from day 21.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0 = normal, 1 = mild, 2 = moderate, 3 = severe, 4 = maximal inflammation with ankylosis). The maximum score per animal is 16.
-
Measure paw thickness using a digital caliper.
-
Monitor body weight regularly.
-
-
Terminal Procedures:
-
At the end of the study (e.g., day 35-42), euthanize the animals.
-
Collect blood for serological analysis (e.g., anti-collagen antibodies, inflammatory cytokines).
-
Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Protocol for Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is another common model for studying chronic inflammation, though it is considered more representative of reactive arthritis.[14][15][16]
Materials:
-
Female Lewis or Sprague-Dawley rats, 6-12 weeks old.[14]
-
Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis.[14][15]
-
Syringes and needles
-
This compound formulation and vehicle
Procedure:
-
Induction of Arthritis (Day 0):
-
Thoroughly resuspend the CFA.
-
Inject 0.1 mL of the CFA suspension subcutaneously into the plantar surface of one hind paw or at the base of the tail.[14]
-
-
This compound Administration:
-
Initiate treatment with this compound or vehicle either prophylactically (starting on day 0) or therapeutically (starting around day 9-12, with the onset of secondary arthritis).
-
Administer this compound orally once daily at the desired dose.
-
-
Clinical Assessment:
-
The injected (primary) paw will show signs of acute inflammation within hours to days.
-
Monitor the non-injected (secondary) paws for the onset of arthritis, which typically occurs between days 12 and 14.[14]
-
Score the severity of arthritis in all four paws using a scoring system similar to the CIA model.
-
Measure paw volume or thickness.
-
Monitor body weight.
-
-
Terminal Procedures:
-
At the end of the study (e.g., day 21-28), euthanize the animals.
-
Collect blood and tissues for analysis as described for the CIA model.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating this compound in a rodent arthritis model.
Logical Relationship Diagram: this compound's Therapeutic Rationale
Caption: The logical pathway from disease pathology to the therapeutic outcome of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Portico [access.portico.org]
- 7. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. chondrex.com [chondrex.com]
- 14. Adjuvant-Induced Arthritis Model [chondrex.com]
- 15. chondrex.com [chondrex.com]
- 16. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Developing a High-Throughput Screen with Filgotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1).[1][2] It is an adenosine triphosphate (ATP)-competitive and reversible inhibitor of the JAK family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immunity.[3][4] By preferentially targeting JAK1, this compound modulates the signaling of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), making it an effective therapeutic agent for autoimmune and inflammatory diseases like rheumatoid arthritis.[4][5] The development of high-throughput screening (HTS) assays for compounds like this compound is crucial for identifying and characterizing novel JAK1 inhibitors with improved efficacy and safety profiles.
This document provides detailed application notes and protocols for establishing a robust HTS cascade for the discovery and characterization of JAK1 inhibitors, using this compound as a reference compound. The protocols cover both biochemical and cell-based assays, along with guidelines for data analysis and quality control.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[5] Cytokines and growth factors bind to their cognate receptors, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the cytoplasmic tails of the receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[4] this compound's selective inhibition of JAK1 interrupts this signaling cascade, thereby downregulating the inflammatory response.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, which are essential for designing and validating HTS assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| JAK1 | 10 | Biochemical | [2][6][7] |
| JAK2 | 28 | Biochemical | [2][6][7] |
| JAK3 | 810 | Biochemical | [2][6][7] |
| TYK2 | 116 | Biochemical | [2][6][7] |
Table 2: Cellular Activity of this compound
| Pathway | Cell Type | IC50 (nM) | Reference |
| IL-2/IL-4 induced JAK1/JAK3 signaling | Cell lines | 150-760 | [6] |
| IFN-αB2 induced JAK1/TYK2 signaling | Cell lines | 150-760 | [6] |
Experimental Workflow for High-Throughput Screening
A typical HTS workflow for identifying and characterizing novel JAK1 inhibitors involves a primary biochemical screen followed by a secondary cell-based assay to confirm on-target activity in a more physiologically relevant context.
Experimental Protocols
Protocol 1: High-Throughput Biochemical JAK1 Inhibition Assay (LanthaScreen™ Kinase Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of compounds against JAK1 kinase.
Materials:
-
Recombinant JAK1 enzyme
-
LanthaScreen™ Tb-anti-pSTAT1 [pTyr701] antibody
-
GFP-STAT1 substrate
-
ATP
-
Assay buffer
-
This compound (as a positive control)
-
384-well, low-volume, white microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of test compounds and this compound in 100% DMSO, starting at a top concentration of 1 mM.
-
Transfer 50 nL of each compound dilution to the assay plate.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X solution of JAK1 enzyme in assay buffer.
-
Prepare a 2X solution of GFP-STAT1 substrate and ATP in assay buffer. The final ATP concentration should be at the Km for JAK1.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X enzyme solution to each well of the assay plate.
-
Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare a 2X solution of Tb-anti-pSTAT1 antibody in TR-FRET dilution buffer.
-
Add 10 µL of the antibody solution to each well to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (GFP) and 495 nm (Terbium).
-
Calculate the TR-FRET ratio (520 nm emission / 495 nm emission).
-
Protocol 2: High-Throughput Cell-Based STAT1 Phosphorylation Assay (HTRF® Assay)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of IFN-γ-induced STAT1 phosphorylation in a cellular context.
Materials:
-
HeLa cells (or other suitable cell line)
-
IFN-γ
-
HTRF® Phospho-STAT1 (Tyr701) and Total-STAT1 assay kits
-
Cell culture medium
-
This compound (as a positive control)
-
384-well, tissue culture-treated, white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating:
-
Seed HeLa cells in 384-well plates at a density of 10,000 cells/well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of test compounds and this compound in culture medium.
-
Add 5 µL of the compound dilutions to the cell plates and incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Prepare a solution of IFN-γ in culture medium at a concentration that induces 80% of the maximal STAT1 phosphorylation (EC80).
-
Add 5 µL of the IFN-γ solution to each well (except for the unstimulated controls).
-
Incubate the plates for 20 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the HTRF lysis buffer (containing the anti-pSTAT1-Eu3+ and anti-STAT1-d2 antibodies) to each well.
-
Incubate the plates for 4 hours at room temperature.
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm (d2) and 620 nm (Europium).
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) and normalize the phospho-STAT1 signal to the total-STAT1 signal.
-
Data Analysis and Quality Control
IC50 Determination: The percentage of inhibition for each compound concentration is calculated relative to the positive (no inhibitor) and negative (no enzyme or no stimulation) controls. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.
Assay Quality Control: The quality and robustness of the HTS assays should be monitored using the following metrics:
-
Z'-factor: A measure of the statistical effect size, which reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[8][9]
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are the means of the positive and negative controls, respectively.
-
-
-
Signal-to-Background (S/B) Ratio: The ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a better assay window.
-
Formula: S/B = μ_p / μ_n
-
-
Signal-to-Noise (S/N) Ratio: A measure of the signal strength relative to the variation in the background.
-
Formula: S/N = (μ_p - μ_n) / σ_n
-
Table 3: Assay Quality Control Parameters
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| | ≥ 0.5 |
| Signal-to-Background | μ_p / μ_n | ≥ 10 |
| Signal-to-Noise | (μ_p - μ_n) / σ_n | ≥ 10 |
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the development and implementation of a high-throughput screening cascade for the discovery of novel JAK1 inhibitors. By utilizing robust biochemical and cell-based assays and adhering to stringent quality control measures, researchers can efficiently identify and characterize promising lead compounds for the treatment of inflammatory and autoimmune diseases. This compound serves as an excellent reference compound for assay validation and benchmarking of novel inhibitors.
References
- 1. HTRF Human Total JAK1 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 2. assay.dev [assay.dev]
- 3. revvity.com [revvity.com]
- 4. academic.oup.com [academic.oup.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Z-factor - Wikipedia [en.wikipedia.org]
Filgotinib for In Vivo Studies of Psoriatic Arthritis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies to evaluate the efficacy of filgotinib in animal models of psoriatic arthritis (PsA). This compound is a preferential inhibitor of Janus kinase 1 (JAK1), a critical enzyme in the signaling pathways of several pro-inflammatory cytokines implicated in the pathogenesis of PsA.
Mechanism of Action: JAK1 Inhibition in Psoriatic Arthritis
Psoriatic arthritis is a chronic inflammatory disease characterized by inflammation of the skin (psoriasis) and joints. The pathogenesis involves a complex interplay of immune cells and cytokines. The JAK-STAT signaling pathway is a key mediator of these inflammatory processes. This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby disrupting the downstream signaling of several cytokines, including interleukin-6 (IL-6), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), which are crucial for the activation and differentiation of pathogenic T cells and other immune cells involved in PsA.[1][2][3] This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby ameliorating the signs and symptoms of the disease.
Figure 1: Mechanism of action of this compound in psoriatic arthritis.
In Vivo Efficacy of this compound in a Psoriatic Arthritis Mouse Model
Preclinical studies in an interleukin-23 (IL-23) induced mouse model of psoriatic arthritis have demonstrated the efficacy of this compound in reducing both skin and joint inflammation.[4]
| Parameter | Vehicle Control | This compound (30 mg/kg, p.o., BID) | Outcome |
| Clinical Score (Paw Swelling) | Severe | Significantly Reduced | Improved joint inflammation[5] |
| Neutrophil/Granulocyte Infiltration (Paw) | High | Significantly Decreased | Reduced cellular inflammation in joints[5] |
| Immune Cell Infiltration (Skin) | High | Strongly Decreased | Amelioration of skin inflammation[5] |
| IL-23 Induced Gene Expression (Enthesis, Fingers, Colon) | Upregulated | Reversed | Modulation of inflammatory pathways[5] |
Table 1: Summary of in vivo efficacy data for this compound in an IL-23 induced psoriatic arthritis mouse model.[4]
Experimental Protocol: IL-23 Induced Psoriatic Arthritis Mouse Model
This protocol describes the induction of a psoriatic arthritis-like disease in mice using intradermal injections of recombinant IL-23, a key cytokine in the pathogenesis of PsA.
Figure 2: Experimental workflow for in vivo studies of this compound.
Materials
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
Recombinant mouse IL-23 (carrier-free)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose with 0.2% Tween-80 in water)
-
Oral gavage needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
Formalin (10% neutral buffered)
-
RNA stabilization solution (e.g., RNAlater)
Procedure
-
Animal Acclimatization and Baseline Measurements:
-
House mice in a specific pathogen-free facility for at least one week before the start of the experiment.
-
Record baseline body weight and ear thickness (using digital calipers) for each mouse.
-
-
Disease Induction:
-
On day 0, anesthetize the mice.
-
Inject 20 µL of recombinant mouse IL-23 (e.g., 0.5 µg in sterile PBS) intradermally into the right ear pinna.
-
Inject 20 µL of sterile PBS into the left ear pinna as a control.
-
Repeat the injections every other day for the duration of the study (typically 8-14 days).
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg volume). A formulation of 0.5% methylcellulose with 0.2% Tween-80 in water has been described for oral administration in mice.[6]
-
Beginning on a predetermined day (e.g., day 3 for therapeutic intervention), administer this compound or vehicle orally via gavage twice daily (BID). A dosage of 30 mg/kg has been shown to be effective in a mouse model of PsA.[4]
-
-
Clinical Assessment:
-
Monitor the mice daily for signs of skin and joint inflammation.
-
Psoriasis-like Skin Inflammation Scoring (modified PASI): Score the treated ear for erythema (redness), scaling, and thickness on a scale of 0-4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The sum of these scores gives the total skin score.
-
Arthritis Scoring: Score each paw for signs of inflammation (swelling and redness) on a scale of 0-4 (0 = no evidence of inflammation, 1 = subtle swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema involving the entire paw, 4 = maximal inflammation with joint deformity). The sum of the scores for all four paws gives the total arthritis score.
-
Measure ear thickness daily using digital calipers.
-
Record body weight every other day.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Collect blood for serum analysis of cytokines.
-
Dissect the ears and paws.
-
Histology: Fix one ear and one hind paw in 10% neutral buffered formalin for 24-48 hours, then transfer to 70% ethanol. Process the tissues for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), inflammatory cell infiltration, and joint inflammation/damage.
-
Gene Expression Analysis: Place the other ear and paw in an RNA stabilization solution for subsequent RNA extraction and analysis of inflammatory gene expression (e.g., by qRT-PCR).
-
Data Analysis
Analyze quantitative data such as clinical scores, ear thickness, and body weight using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the this compound-treated group with the vehicle-treated group. Histological scores should be analyzed using non-parametric statistical tests (e.g., Mann-Whitney U test). A p-value of <0.05 is typically considered statistically significant.
Note: All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
Application Notes and Protocols: Methodology for Assessing Filgotinib Efficacy in Synovial Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Introduction: Filgotinib is an orally administered, selective Janus kinase 1 (JAK1) inhibitor developed for the treatment of inflammatory conditions, including rheumatoid arthritis (RA).[1][2] In RA, synovial fibroblasts are key players in the inflammatory process and joint destruction, perpetuating inflammation and degrading cartilage and bone.[3] this compound exerts its therapeutic effect by modulating the JAK-STAT signaling pathway, which is crucial for transmitting signals from numerous pro-inflammatory cytokines.[2][4] By selectively inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced pro-inflammatory cytokine signaling.[2][4] These application notes provide detailed protocols to assess the efficacy of this compound on the pathogenic functions of synovial fibroblasts in vitro.
Signaling Pathway: this compound's Mechanism of Action
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a central signaling hub for a multitude of cytokines implicated in RA pathogenesis, such as Interleukin-6 (IL-6) and Oncostatin M (OSM). In synovial fibroblasts, cytokine binding to their receptors activates receptor-associated JAKs, primarily JAK1. Activated JAK1 then phosphorylates STAT proteins, which dimerize, translocate to the nucleus, and induce the transcription of genes encoding inflammatory mediators, including cytokines, chemokines, and matrix metalloproteinases (MMPs).[2] this compound selectively targets and inhibits JAK1, thereby disrupting this cascade and suppressing the inflammatory response in synovial fibroblasts.[2]
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Isolation and Culture of Rheumatoid Arthritis Synovial Fibroblasts (RASF)
This protocol describes the initial step of isolating primary synovial fibroblasts from tissue samples.
References
- 1. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 3. Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for Assessing Filgotinib's Effect on Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the impact of filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, on osteoblast function. The provided protocols and visualizations are intended to facilitate the design and execution of experiments to investigate the osteogenic potential of this compound.
Introduction
This compound is an orally administered, selective inhibitor of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] While its primary therapeutic application is in the treatment of rheumatoid arthritis, emerging evidence suggests that JAK inhibitors may have a direct anabolic effect on bone metabolism by stimulating osteoblast function.[3][4] Studies on other JAK inhibitors have demonstrated an up-regulation of markers for osteoblast function, including osteocalcin and components of the Wnt signaling pathway, leading to increased bone formation.[3][4] Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines in osteoblasts, suggesting a potential role in modulating the bone microenvironment.[5]
These protocols outline in vitro methods to quantitatively and qualitatively assess the effects of this compound on osteoblast differentiation and mineralization.
Key Signaling Pathways
The proposed mechanism of this compound's action on osteoblasts involves the inhibition of the JAK/STAT signaling pathway, which in turn is hypothesized to positively influence pro-osteogenic pathways like the Wnt/β-catenin and Bone Morphogenetic Protein (BMP) signaling pathways.
Experimental Protocols
The following protocols describe methods to assess osteoblast differentiation, mineralization, and gene expression in response to this compound treatment.
Osteoblast Culture and Differentiation
This initial phase involves culturing osteoprogenitor cells and inducing their differentiation into mature osteoblasts in the presence of this compound.
Materials:
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Growth Medium (e.g., α-MEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (Growth Medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Culture plates (e.g., 24-well or 96-well plates)
Procedure:
-
Seed MSCs or pre-osteoblastic cells in culture plates at a density that allows for approximately 80% confluency at the time of differentiation induction.
-
Culture the cells in Growth Medium at 37°C in a humidified atmosphere with 5% CO2.
-
Once the cells reach the desired confluency, replace the Growth Medium with Osteogenic Differentiation Medium.
-
Add this compound at various concentrations to the designated wells. Include a vehicle-only control group.
-
Culture the cells for up to 21 days, changing the medium with fresh Osteogenic Differentiation Medium and this compound/vehicle every 2-3 days.
-
Proceed with the desired assays at pre-determined time points (e.g., day 7 for early markers, day 14 and 21 for mineralization).
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. This protocol quantifies its enzymatic activity.
Materials:
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 1 N NaOH)
-
Cell lysis buffer (e.g., CytoBuster™ Protein Extraction Reagent)
-
96-well plate
-
Microplate reader
Procedure:
-
At the desired time point (e.g., day 7), wash the cultured cells twice with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Normalize the ALP activity to the total protein content of each sample.
Alizarin Red S Staining for Mineralization
Alizarin Red S staining is used to visualize and quantify the calcium deposits formed by mature osteoblasts, indicating successful mineralization.
Materials:
-
Phosphate-buffered saline (PBS)
-
10% (v/v) formalin
-
2% Alizarin Red S solution (pH adjusted to 4.1-4.3)
-
Deionized water
-
For quantification: 10% (w/v) cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0)
Procedure:
-
At the desired time point (e.g., day 14 or 21), carefully aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 10% formalin and incubating for 30 minutes at room temperature.
-
Wash the cells three times with deionized water.
-
Add the 2% Alizarin Red S solution to each well and incubate for 20-30 minutes at room temperature.
-
Aspirate the staining solution and wash the cells four times with deionized water.
-
For qualitative analysis: Add PBS to the wells and visualize the red-orange mineralized nodules using a microscope.
-
For quantitative analysis: a. After the final wash, add 10% cetylpyridinium chloride to each well to destain. b. Incubate for 1 hour at room temperature with gentle shaking. c. Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.
Gene Expression Analysis by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of key osteogenic marker genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, ALPL, BGLAP/Osteocalcin, SP7/Osterix) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
At the desired time points, lyse the cells and extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Data Presentation
Quantitative data from the assays should be summarized in clear, structured tables for easy comparison between different concentrations of this compound and the control group.
Table 1: Effect of this compound on Alkaline Phosphatase (ALP) Activity
| Treatment Group | Concentration (µM) | Relative ALP Activity (Fold Change vs. Vehicle) | p-value |
| Vehicle Control | 0 | 1.00 ± SD | - |
| This compound | 0.1 | Mean ± SD | p |
| This compound | 1 | Mean ± SD | p |
| This compound | 10 | Mean ± SD | p |
SD: Standard Deviation
Table 2: Quantification of Mineralization by Alizarin Red S Staining
| Treatment Group | Concentration (µM) | Absorbance at 562 nm (OD) | p-value |
| Vehicle Control | 0 | Mean ± SD | - |
| This compound | 0.1 | Mean ± SD | p |
| This compound | 1 | Mean ± SD | p |
| This compound | 10 | Mean ± SD | p |
OD: Optical Density
Table 3: Relative Gene Expression of Osteogenic Markers
| Gene | Treatment Group | Concentration (µM) | Relative Fold Change in Expression | p-value |
| RUNX2 | Vehicle Control | 0 | 1.00 ± SD | - |
| This compound | 0.1 | Mean ± SD | p | |
| This compound | 1 | Mean ± SD | p | |
| This compound | 10 | Mean ± SD | p | |
| ALPL | Vehicle Control | 0 | 1.00 ± SD | - |
| This compound | 0.1 | Mean ± SD | p | |
| This compound | 1 | Mean ± SD | p | |
| This compound | 10 | Mean ± SD | p | |
| BGLAP | Vehicle Control | 0 | 1.00 ± SD | - |
| This compound | 0.1 | Mean ± SD | p | |
| This compound | 1 | Mean ± SD | p | |
| This compound | 10 | Mean ± SD | p |
Conclusion
The provided protocols and application notes offer a robust framework for investigating the effects of this compound on osteoblast biology. By employing these methods, researchers can gain valuable insights into the potential of this compound as a modulator of bone formation, which may have implications for its therapeutic use in conditions with compromised bone health. The visualization of key signaling pathways and experimental workflows is intended to aid in the conceptual understanding and practical implementation of these studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. JAK inhibition increases bone mass in steady-state conditions and ameliorates pathological bone loss by stimulating osteoblast function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK Inhibitors Stimulate Osteoblasts | RheumNow [rheumnow.com]
- 5. This compound Inhibits Monocyte Differentiation and Pro Inflammatoly Cytokine Production in Osteoblasts - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols: Using CRISPR-Cas9 to Study Filgotinib Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib is an oral, selective inhibitor of Janus kinase 1 (JAK1) approved for the treatment of moderate to severe active rheumatoid arthritis.[1] By binding to and inhibiting JAK1, this compound disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines.[2][3] This inhibition leads to a reduction in inflammation.[4] Despite the efficacy of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge. Understanding the genetic basis of resistance is paramount for developing strategies to overcome it and for identifying patient populations who may not respond to treatment.
CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to identify genes whose loss-of-function or gain-of-function confers resistance to therapeutic agents.[5][6] This technology enables the systematic knockout, activation, or inhibition of nearly every gene in the genome, allowing for the identification of genetic perturbations that lead to a resistant phenotype.[7] This application note provides a detailed protocol for a pooled CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to this compound resistance.
Postulated Mechanisms of this compound Resistance
The primary mechanism of action for this compound is the inhibition of JAK1. Therefore, genetic alterations that affect the drug's target or the downstream signaling pathway are likely candidates for conferring resistance.
-
Loss of Drug Target: The most direct mechanism of resistance to a targeted inhibitor is the loss of the target itself. A genome-wide CRISPR screen in melanoma has identified that loss of JAK1 leads to resistance to T-cell-based immunotherapies, which rely on an intact JAK-STAT pathway for interferon-gamma signaling.[1][7] By analogy, cells with a loss-of-function mutation in JAK1 would be insensitive to this compound's inhibitory effects, as the drug's target is no longer present or functional.
-
Upregulation of Negative Regulators: The JAK-STAT pathway is tightly regulated by endogenous negative feedback mechanisms. The Suppressor of Cytokine Signaling (SOCS) family of proteins, particularly SOCS1 and SOCS3, are key inhibitors of JAK activity.[8] Overexpression or gain-of-function mutations in genes like SOCS1, which can directly bind to and inhibit JAK1, could dampen the signaling pathway to a point where this compound's effects are mitigated.[8][9] While a knockout screen is designed to identify loss-of-function resistance mechanisms, a CRISPR activation (CRISPRa) screen could be employed to identify genes like SOCS1 whose overexpression leads to resistance.
Experimental Protocols
This section details a generalized protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes conferring resistance to this compound.
Cell Line Preparation and Lentiviral Cas9 Transduction
-
Cell Line Selection: Choose a cell line that is sensitive to this compound and is amenable to lentiviral transduction. A human T-cell line (e.g., Jurkat) or a synovial fibroblast cell line could be relevant choices.
-
Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This is typically achieved by lentiviral transduction of a vector encoding Cas9 and a selectable marker (e.g., blasticidin).
-
Transduction: Transduce the cells with the Cas9 lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single viral particle.
-
Selection and Validation: Select for Cas9-expressing cells using the appropriate antibiotic. Validate Cas9 activity using a functional assay, such as transduction with a lentiviral vector expressing a guide RNA (gRNA) targeting a surface protein (e.g., CD46) followed by flow cytometry to confirm knockout.
Pooled sgRNA Library Transduction
-
Library Selection: Utilize a genome-wide sgRNA library (e.g., GeCKO, TKOv3) that targets all protein-coding genes in the human genome.[2][7]
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library.
-
Library Transduction: Transduce the stable Cas9-expressing cell line with the pooled sgRNA library at a low MOI (<0.5) to ensure that most cells receive a single sgRNA. The number of cells transduced should be sufficient to maintain a representation of at least 500-1000 cells per sgRNA in the library.
-
Puromycin Selection: Select the transduced cells with puromycin to eliminate non-transduced cells.
This compound Selection
-
Dose-Response Curve: Determine the concentration of this compound that results in approximately 50-80% inhibition of cell growth (IC50-IC80) in the Cas9-expressing cell line over a period of 7-14 days. This concentration will be used for the selection screen.
-
Screening:
-
Split the sgRNA library-transduced cell population into two groups: a vehicle control (e.g., DMSO) and a this compound-treated group.
-
Maintain a sufficient number of cells in each group to preserve the library's complexity.
-
Culture the cells for 14-21 days, continuously passaging and maintaining the selective pressure in the this compound-treated group.
-
Harvest cell pellets from both groups at the end of the screen for genomic DNA extraction.
-
Data Acquisition and Analysis
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the control and this compound-treated cell populations.
-
sgRNA Amplification: Use PCR to amplify the sgRNA sequences integrated into the host cell genome.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Deconvolute the sequencing data to determine the read counts for each sgRNA in both the control and treated samples.
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control.[4]
-
Gene-level "hits" are identified based on the enrichment of multiple sgRNAs targeting the same gene. The output will typically include metrics such as log2 fold change and a false discovery rate (FDR).
-
Data Presentation
The results of a CRISPR screen for this compound resistance would identify genes whose knockout leads to cell survival in the presence of the drug. The quantitative data can be summarized in a table, as shown below.
Table 1: Representative Quantitative Data from a Hypothetical this compound Resistance CRISPR Screen
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | False Discovery Rate (FDR) |
| JAK1 | Janus Kinase 1 | 5.8 | < 0.001 |
| Gene X | Putative kinase involved in apoptosis | 4.2 | 0.005 |
| Gene Y | Component of a parallel signaling pathway | 3.5 | 0.012 |
| Gene Z | Negative regulator of a drug efflux pump | 2.9 | 0.021 |
Note: This table presents hypothetical data for illustrative purposes. The Log2 Fold Change indicates the enrichment of sgRNAs targeting a specific gene in the this compound-treated population. A higher positive value signifies stronger enrichment and a more profound resistance phenotype upon gene knockout. The FDR is a statistical measure of the likelihood that the hit is a false positive.
Mandatory Visualization
Caption: JAK-STAT signaling pathway and this compound resistance.
Caption: CRISPR-Cas9 screen workflow for resistance studies.
References
- 1. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic functional identification of cancer multi-drug resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Genome-Wide CRISPR Screening Identifies JAK1 Deficiency as a Mechanism of T-Cell Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOCS1 and SOCS3 as key checkpoint molecules in the immune responses associated to skin inflammation and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The molecular basis of JAK/STAT inhibition by SOCS1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
filgotinib solubility issues and solutions for cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with filgotinib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1). It exerts its effects by blocking the JAK-STAT signaling pathway, which is crucial for the signaling of many pro-inflammatory cytokines. By inhibiting JAK1, this compound disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to reduced inflammation and immune cell activation.[1]
Q2: What are the main challenges when working with this compound in cell culture?
The primary challenge with this compound is its low aqueous solubility, which can lead to precipitation when preparing working solutions in cell culture media. This can result in inconsistent drug concentrations and unreliable experimental outcomes.
Q3: What are the recommended solvents for dissolving this compound?
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the most common and effective solvents for dissolving this compound.[2] It is practically insoluble in water.
Q4: What is the maximum concentration of DMSO that can be used in cell culture?
The tolerance to DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%. Many cell lines can tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on your specific cell line's viability and function.
Data Presentation: this compound Solubility
The following table summarizes the known solubility of this compound in various solvents. It is important to note that solubility can be affected by temperature, pH, and the presence of other solutes.
| Solvent | Concentration | Temperature | Notes |
| Dimethyl sulfoxide (DMSO) | ~15 mg/mL | Room Temperature | Purge with an inert gas.[2] |
| Dimethylformamide (DMF) | ~15 mg/mL | Room Temperature | Purge with an inert gas.[2] |
| 1:5 DMF:PBS (pH 7.2) | ~0.15 mg/mL | Room Temperature | Aqueous solutions are not recommended for storage for more than one day.[2] |
| Dichloromethane | Soluble | Not Specified | |
| Dioxane | Soluble | Not Specified | |
| Ethanol | Lower solubility | Not Specified | |
| Water | Practically insoluble | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 425.5 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh out 4.255 mg of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum, if applicable)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid shocking the compound with a large change in solvent polarity, first prepare an intermediate dilution of the this compound stock in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can perform a 1:100 dilution.
-
Stepwise Dilution:
-
Add the required volume of pre-warmed complete cell culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise to the medium. Crucially, add the DMSO stock to the aqueous medium, not the other way around.
-
-
Final Dilution: Immediately after preparing the working solution, add the desired volume to your cell culture plates. Do not store the final diluted solution in the aqueous medium for extended periods.
Example Dilution for a Final Concentration of 1 µM:
-
Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete cell culture medium.
-
Add 10 µL of the 100 µM intermediate solution to 990 µL of cells in your culture plate for a final volume of 1 mL and a final this compound concentration of 1 µM. The final DMSO concentration will be 0.01%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in cell culture medium | - Low aqueous solubility of this compound.- Rapid change in solvent polarity.- High final concentration of this compound. | - Follow the stepwise dilution protocol described above.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Pre-warm the cell culture medium before adding the this compound solution.- Consider using a lower final concentration of this compound if precipitation persists. |
| Inconsistent or no biological effect | - Incorrect concentration due to precipitation.- Degradation of this compound in aqueous solution.- Cell line is not responsive to JAK1 inhibition. | - Visually inspect for precipitation before adding the working solution to cells.- Prepare fresh working solutions immediately before each experiment.- Verify the expression of JAK1 and STAT proteins in your cell line.- Include a positive control for JAK-STAT pathway inhibition. |
| Unexpected cytotoxicity | - High concentration of DMSO.- Off-target effects of this compound at high concentrations.- Contamination of the this compound stock or cell culture. | - Perform a vehicle control with the same final concentration of DMSO to assess solvent toxicity.- Titrate the concentration of this compound to determine the optimal non-toxic working range.- Ensure aseptic techniques are followed to prevent contamination. |
| Variability between experiments | - Inconsistent preparation of this compound solutions.- Freeze-thaw cycles of the stock solution.- Differences in cell passage number or confluency. | - Strictly adhere to the standardized protocol for solution preparation.- Aliquot the stock solution to avoid repeated freezing and thawing.- Use cells within a consistent passage number range and at a similar confluency for all experiments. |
Visualizations
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment in Cell Culture
Caption: A typical experimental workflow for treating cultured cells with this compound.
References
troubleshooting inconsistent results in filgotinib experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with filgotinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to inconsistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally bioavailable and selective inhibitor of Janus kinase 1 (JAK1).[1][2] By selectively targeting JAK1, this compound modulates the signaling of numerous pro-inflammatory cytokines that are dependent on the JAK1 pathway.[1][2] This interference with the JAK/STAT (signal transducer and activator of transcription) signaling cascade leads to reduced inflammation and immune cell activation.[2][3]
Q2: How selective is this compound for JAK1 compared to other JAK family members?
This compound exhibits a notable selectivity for JAK1 over other JAK isoforms. In vitro studies have demonstrated that this compound is approximately 30-fold more selective for JAK1 compared to JAK2.[1][3] This selectivity is thought to contribute to its safety profile by minimizing the inhibition of JAK2 and JAK3, which are more critically involved in hematopoiesis and immune homeostasis.[4]
Q3: What is the role of this compound's major metabolite?
This compound is metabolized to an active primary metabolite, GS-829845. This metabolite also demonstrates a selective profile for JAK1, although it is about 10-fold less potent than the parent compound in human whole blood assays.[5] However, the systemic exposure to GS-829845 is significantly higher (16- to 20-fold) than that of this compound, contributing to the overall therapeutic effect.[5]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in IC50 Values
Question: We are observing significant well-to-well and day-to-day variability in our IC50 measurements for this compound in our cell-based assays. What are the potential causes and solutions?
Answer:
Variability in IC50 values is a common challenge in in vitro kinase inhibitor studies and can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:
-
Cell Culture Conditions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. It is advisable to use cells within a consistent and low passage range for all experiments.
-
Cell Density: Inconsistent cell seeding density can affect the inhibitor-to-cell ratio and influence the apparent potency. Ensure precise and uniform cell seeding across all wells and plates.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. If possible, conduct experiments in low-serum or serum-free media. If serum is required, maintain a consistent lot and concentration throughout the study. This compound and its primary metabolite have low to moderate plasma protein binding (55-59% and 39-44% respectively), which can influence its availability in the presence of serum.[3]
-
-
Reagent Preparation and Handling:
-
This compound Stock Solution: Ensure the this compound stock solution is properly dissolved and stored. Use fresh DMSO for solubilization, as moisture-absorbing DMSO can reduce solubility.[6] Prepare fresh dilutions for each experiment to avoid degradation.
-
Cytokine/Stimulant Activity: The potency and stability of the cytokine used to stimulate the JAK-STAT pathway are critical. Use a consistent lot of cytokine and prepare fresh aliquots to avoid repeated freeze-thaw cycles that can degrade the protein.
-
-
Assay Protocol:
-
Incubation Times: The pre-incubation time with this compound before adding the stimulus, and the stimulation time itself, should be precisely controlled and consistent across all experiments.
-
ATP Concentration (for biochemical assays): In cell-free biochemical assays, the concentration of ATP can significantly impact the IC50 of ATP-competitive inhibitors like this compound. For comparable results, ATP concentration should be kept consistent and ideally close to the Km value for the specific kinase.
-
Troubleshooting Workflow for IC50 Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Inconsistent Inhibition of STAT Phosphorylation
Question: Our Western blot or flow cytometry results show variable inhibition of STAT phosphorylation by this compound, even at the same concentration. What could be causing this?
Answer:
Inconsistent inhibition of STAT phosphorylation can be due to subtle variations in the experimental setup. Here are key areas to investigate:
-
Stimulation Efficiency:
-
Sub-optimal Cytokine Concentration: If the cytokine concentration is too high, it may overcome the inhibitory effect of this compound, leading to apparent reduced potency. Conversely, if the concentration is too low, the signal may be weak and variable. Perform a dose-response curve for your cytokine to determine the optimal concentration that gives a robust and reproducible STAT phosphorylation signal.
-
Timing of Stimulation: The kinetics of STAT phosphorylation are rapid and transient. Ensure that the duration of cytokine stimulation is precisely timed and consistent across all samples.
-
-
Cell Lysis and Sample Preparation:
-
Phosphatase Activity: After cell stimulation, endogenous phosphatases can dephosphorylate STAT proteins, leading to signal loss. It is crucial to use a lysis buffer containing phosphatase inhibitors and to process samples quickly on ice.
-
Sample Handling: Ensure consistent sample handling, including centrifugation steps and protein quantification, to minimize variability.
-
-
Detection Method:
-
Antibody Performance: The quality and specificity of the anti-phospho-STAT antibody are paramount. Use a well-validated antibody and ensure consistent antibody concentrations and incubation times.
-
Flow Cytometry Gating: In flow cytometry experiments, consistent gating strategies for the cell population of interest are essential for reproducible results.
-
Signaling Pathway of this compound Action
Caption: this compound's inhibition of the JAK1-STAT signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound can vary depending on the experimental system. The following tables summarize reported IC50 values to provide a reference range.
Table 1: this compound IC50 Values for JAK Isoforms
| Kinase | IC50 (nM) | Assay Type | Reference |
| JAK1 | 10 | Biochemical | [6] |
| JAK2 | 28 | Biochemical | [6] |
| JAK3 | 810 | Biochemical | [6] |
| TYK2 | 116 | Biochemical | [6] |
Table 2: this compound Cellular IC50 Values for Cytokine-Induced Signaling
| Pathway | IC50 Range (nM) | Cell Type Context | Reference |
| IL-2 induced JAK1/JAK3 signaling | 150 - 760 | Cell Lines | [6] |
| IFN-αB2 induced JAK1/TYK2 signaling | 150 - 760 | Cell Lines | [6] |
Key Experimental Protocols
Protocol 1: STAT Phosphorylation Assay by Flow Cytometry
This protocol provides a general framework for assessing this compound's inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in an appropriate cell culture medium.
-
This compound Pre-incubation: Seed the cells in a 96-well plate. Add varying concentrations of this compound (and a vehicle control, e.g., DMSO) to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 for pSTAT1 or IFN-α for pSTAT5) to the wells to stimulate the cells for a short period (e.g., 15-30 minutes) at 37°C.[7][8]
-
Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixation buffer, followed by permeabilization with a methanol-based buffer to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently-conjugated antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT1-PE). Cell surface markers can also be included to identify specific cell populations.
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition relative to the vehicle-treated, cytokine-stimulated control.
Experimental Workflow for STAT Phosphorylation Assay
Caption: General workflow for a STAT phosphorylation flow cytometry assay.
Protocol 2: Cytokine Secretion Inhibition Assay (ELISA)
This protocol outlines a method to measure the effect of this compound on the production and secretion of pro-inflammatory cytokines from stimulated cells.
-
Cell Culture: Plate a relevant cell line (e.g., macrophages, synoviocytes) or primary cells in a multi-well plate and allow them to adhere overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control. Pre-incubate for 1-2 hours.
-
Cell Stimulation: Add a stimulating agent (e.g., lipopolysaccharide, LPS) to induce the production of pro-inflammatory cytokines. Incubate for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant, avoiding disturbance of the cell monolayer. Centrifuge the supernatant to remove any cellular debris.
-
ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants to quantify the concentration of the cytokine of interest (e.g., IL-6, TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of the cytokine in each sample. Determine the percent inhibition of cytokine secretion for each this compound concentration compared to the vehicle-treated, stimulated control.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioagilytix.com [bioagilytix.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
Filgotinib Technical Support Center: Addressing Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity when using the selective JAK1 inhibitor, filgotinib, in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it lead to cytotoxicity?
This compound is an oral, selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical mediator for many pro-inflammatory cytokines.[1][2] By inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of downstream inflammatory genes.[1][2] While this targeted inhibition is therapeutic in inflammatory conditions, it can potentially impact the viability of primary cells in culture, which may rely on JAK1-mediated signaling for survival, proliferation, or differentiation. Cytotoxicity might arise from on-target effects in cell types sensitive to JAK1 inhibition or from off-target effects at higher concentrations.
Q2: What are the typical concentrations of this compound used in in-vitro studies?
The concentration of this compound used in in-vitro studies can vary depending on the cell type and the specific research question. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific primary cell culture. As a starting point, consider the IC50 values for JAK1 inhibition, which are in the low nanomolar to micromolar range. For example, in cellular and whole blood assays, this compound has shown an IC50 for JAK1 of approximately 0.629 µM.[3] However, cytotoxicity, if observed, may occur at higher concentrations.
Q3: Should I be concerned about the active metabolite of this compound in my in-vitro experiments?
This compound is metabolized to an active metabolite, GS-829845.[3] This metabolite also selectively inhibits JAK1, but with a reported 10-fold lower potency than the parent compound.[4] In vivo, the exposure to GS-829845 is significantly higher (16- to 20-fold) than to this compound.[4] For most in-vitro experiments using primary cell cultures, the direct application of this compound is the standard approach. However, if your research aims to closely mimic the in-vivo environment or if you are investigating long-term effects, considering the activity of GS-829845 may be relevant.
Troubleshooting Guide
Issue: High levels of cell death observed in this compound-treated primary cell cultures.
High cytotoxicity can confound experimental results. The following troubleshooting steps can help identify and mitigate the cause of cell death.
1. Verify Drug Concentration and Preparation:
-
Question: Could the this compound concentration be too high?
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the EC50 (effective concentration for 50% of maximal effect on your target) and the CC50 (cytotoxic concentration for 50% of cells).
-
Start with a wide range of concentrations, for example, from low nanomolar to high micromolar, to identify a therapeutic window where the desired inhibitory effect is observed without significant cytotoxicity.
-
Ensure accurate calculation of dilutions and proper storage of the this compound stock solution to maintain its stability.
-
-
Question: Is the solvent used to dissolve this compound causing cytotoxicity?
-
Troubleshooting Steps:
-
The most common solvent for this compound is DMSO. High concentrations of DMSO can be toxic to primary cells.
-
Include a vehicle control in your experiments with the same final concentration of the solvent used in the highest this compound concentration group.
-
Aim to keep the final solvent concentration in the culture medium as low as possible, typically below 0.1%.
-
2. Assess Experimental Conditions:
-
Question: Is the cell density appropriate?
-
Troubleshooting Steps:
-
Primary cells can be sensitive to both low and high seeding densities.
-
Optimize the cell seeding density for your specific primary cell type to ensure they are in a healthy, proliferative state before adding this compound.
-
Consult literature for recommended seeding densities for your cell type or perform a titration experiment.
-
-
Question: Is the incubation time with this compound too long?
-
Troubleshooting Steps:
-
The cytotoxic effects of a compound can be time-dependent.
-
Perform a time-course experiment to assess cell viability at different time points after this compound treatment (e.g., 24, 48, 72 hours).
-
It may be possible to achieve the desired inhibitory effect with a shorter incubation time that minimizes cytotoxicity.
-
3. Evaluate Cell Viability Assay:
-
Question: Is the chosen cell viability assay appropriate for my experiment?
-
Troubleshooting Steps:
-
Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).
-
Consider the mechanism of your expected cytotoxicity. For example, if you suspect apoptosis, an assay that measures caspase activity might be more informative than a metabolic assay.
-
Be aware of potential interferences. For instance, some compounds can interfere with the reagents in metabolic assays like the MTT assay.[5]
-
It is often advisable to use two different viability assays that measure distinct cellular properties to confirm your results.
-
Quantitative Data Summary
Table 1: In-Vitro IC50 Values for this compound and its Active Metabolite
| Compound | Target/Assay | IC50 | Cell Type/System |
| This compound | JAK1 | 10 nM | Biochemical Assay |
| This compound | JAK2 | 28 nM | Biochemical Assay |
| This compound | JAK3 | 810 nM | Biochemical Assay |
| This compound | TYK2 | 116 nM | Biochemical Assay |
| This compound | JAK1-dependent signaling | 0.629 µM | Cellular/Whole Blood Assay |
| This compound | JAK2-dependent signaling | 17.5 µM | Cellular/Whole Blood Assay |
| GS-829845 (Metabolite) | JAK1-dependent signaling | 11.9 µM | Cellular/Whole Blood Assay |
| This compound | IL-15-induced NK cell proliferation | 315 nM | In-vitro cellular assay |
| This compound | Erythroid progenitor expansion | 1140–1960 nM | In-vitro cellular assay |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound Cytotoxicity using a Resazurin-based Assay
This protocol outlines a method to determine the cytotoxic effect of a range of this compound concentrations on primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your primary cells.
-
Seed the cells in a 96-well plate at the optimized density in 100 µL of complete medium per well.
-
Incubate for 24 hours to allow cells to attach and recover.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Also prepare a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Include wells with medium only (no cells) as a background control.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours, or until a color change from blue to pink/purple is observed in the untreated control wells.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the CC50 value.
-
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Primary cells treated with this compound as described in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).
-
Absorbance plate reader.
Procedure:
-
Sample Collection:
-
After the this compound incubation period, carefully collect a portion of the culture supernatant (e.g., 50 µL) from each well without disturbing the cells. Transfer to a new 96-well plate.
-
To determine the maximum LDH release, add lysis buffer (provided in the kit) to a set of control wells (untreated cells) and incubate as recommended by the manufacturer.
-
-
LDH Assay:
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Subtract the background absorbance (from cell-free medium).
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100 (Spontaneous LDH release is from untreated, non-lysed cells).
-
Visualizations
Caption: this compound selectively inhibits JAK1, blocking the JAK-STAT signaling pathway.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity with this compound.
Caption: A standard experimental workflow for evaluating this compound's cytotoxicity.
References
- 1. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [promega.com]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Positioning this compound in the Treatment Algorithm of Moderate to Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Filgotinib Dose-Response Curves
Welcome to the technical support center for researchers, scientists, and drug development professionals working with filgotinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected dose-response curves in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected dose-response curve for this compound in an in vitro kinase assay?
A1: In a typical in vitro kinase assay measuring JAK1 activity, this compound is expected to exhibit a sigmoidal dose-response curve. As the concentration of this compound increases, the enzymatic activity of JAK1 should decrease, eventually reaching a plateau at high concentrations, indicating maximal inhibition.
Q2: My this compound dose-response curve is U-shaped or bell-shaped. What could be the cause?
A2: A non-monotonic dose-response curve (NMDRC), such as a U-shaped or bell-shaped (hormetic) curve, can arise from several factors. At low concentrations, you might be observing the expected inhibitory effect. The increase in signal at higher concentrations could be due to off-target effects, compound precipitation, or interference with the assay detection method.[1][2] It is also possible that at very high concentrations, the compound interferes with the assay components, leading to a false signal.
Q3: Could negative feedback loops in the JAK-STAT pathway explain an unusual dose-response curve in a cellular assay?
A3: Yes, in cellular assays, the complexity of signaling pathways can lead to unexpected results. The JAK-STAT pathway is regulated by negative feedback loops, primarily through Suppressor of Cytokine Signaling (SOCS) proteins.[3][4][5][6][7] It's plausible that at certain concentrations, this compound's inhibition of JAK1 could lead to a compensatory response, such as the downregulation of SOCS proteins, which in turn might cause a rebound in signaling. However, this is a complex biological question that would require further specific investigation to confirm.
Q4: What are common experimental artifacts that can lead to misleading dose-response curves?
A4: Several experimental artifacts can affect your results:
-
Compound solubility: this compound, like many small molecules, has limited solubility in aqueous solutions. Precipitation at higher concentrations can lead to a decrease in the effective concentration and a "hook effect" in the dose-response curve.
-
Assay detection interference: At high concentrations, this compound might interfere with the assay's detection system (e.g., fluorescence, luminescence), leading to artificially high or low readings.
-
Cell toxicity: In cell-based assays, high concentrations of this compound may induce cytotoxicity, leading to a decrease in signal that is not related to the specific inhibition of JAK1.
-
Reagent quality and consistency: Variability in the quality of reagents, such as the kinase enzyme, substrate, or antibodies, can lead to inconsistent results.
Troubleshooting Guides
Scenario 1: U-Shaped or Biphasic Dose-Response Curve
You observe that as the concentration of this compound increases, the signal (e.g., kinase activity, pSTAT levels) initially decreases as expected, but then starts to increase at higher concentrations.
-
Verify Compound Solubility:
-
Action: Visually inspect the highest concentrations of your this compound dilutions for any signs of precipitation.
-
Protocol: Prepare the highest concentration of this compound to be used in the assay and observe it under a microscope.
-
Interpretation: If precipitation is observed, this is a likely cause of the U-shaped curve. The effective concentration of the inhibitor is lower than the nominal concentration.
-
-
Assess Assay Interference:
-
Action: Run a control experiment without the kinase or cells, but with all other assay components and the full range of this compound concentrations.
-
Protocol: In an acellular assay, mix this compound dilutions with the detection reagents to see if the compound itself affects the signal.
-
Interpretation: A dose-dependent change in signal in the absence of the biological target indicates assay interference.
-
-
Evaluate Cell Viability (for cellular assays):
-
Action: Perform a cell viability assay (e.g., MTT, trypan blue) in parallel with your functional assay, using the same concentrations of this compound and incubation times.
-
Interpretation: A decrease in cell viability at high this compound concentrations could explain a drop in signal that is not target-specific.
-
Scenario 2: High Variability Between Replicates
You are observing significant scatter in your data points, making it difficult to fit a reliable dose-response curve.
-
Review Pipetting Technique and Reagent Preparation:
-
Action: Ensure accurate and consistent pipetting, especially for serial dilutions. Prepare fresh reagents and ensure they are thoroughly mixed.
-
Protocol: Use calibrated pipettes and low-retention tips. Prepare master mixes of reagents where possible to minimize pipetting errors between wells.
-
-
Check for Uniform Cell Seeding (for cellular assays):
-
Action: Ensure a homogenous cell suspension before and during plating.
-
Protocol: Gently swirl the cell suspension frequently while plating to prevent settling.
-
Interpretation: Uneven cell density across the plate will lead to high variability in the results.
-
-
Optimize Assay Conditions:
-
Action: Re-evaluate the assay parameters such as incubation times, temperature, and reagent concentrations.
-
Protocol: Perform optimization experiments for key parameters to ensure the assay is running under robust conditions.
-
Data Presentation
Table 1: Hypothetical Data for an In Vitro JAK1 Kinase Assay
| This compound (nM) | Expected % Inhibition | Observed % Inhibition (U-shaped) |
| 0.1 | 5 | 6 |
| 1 | 25 | 28 |
| 10 | 70 | 75 |
| 100 | 95 | 92 |
| 1000 | 98 | 70 |
| 10000 | 99 | 45 |
Table 2: Hypothetical Data for a Cellular pSTAT3 Assay
| This compound (nM) | Expected % Inhibition | Observed % Inhibition (High Variability) |
| 0.1 | 8 | 5, 12, 6 |
| 1 | 30 | 25, 38, 22 |
| 10 | 75 | 65, 85, 70 |
| 100 | 92 | 88, 95, 85 |
| 1000 | 96 | 90, 98, 92 |
| 10000 | 97 | 94, 99, 95 |
Experimental Protocols
Key Experiment 1: In Vitro JAK1 Kinase Inhibition Assay
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular assay system.
-
Prepare Reagents:
-
Assay Procedure:
-
Add kinase buffer to the wells of a microplate.
-
Add this compound dilutions to the appropriate wells.
-
Add the JAK1 enzyme to all wells except the negative control.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.[8]
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Read the plate on a suitable plate reader.
-
Key Experiment 2: Cellular Phospho-STAT (pSTAT) Assay via Flow Cytometry
This protocol outlines the general steps for measuring cytokine-induced STAT phosphorylation.
-
Cell Preparation:
-
Culture cells (e.g., PBMCs, cell lines) to the desired density.
-
Starve cells of serum for a few hours to reduce basal signaling.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with a cytokine that signals through JAK1 (e.g., IL-6, IFN-α) for a short period (e.g., 15-30 minutes).[9]
-
-
Fixation and Permeabilization:
-
Fix the cells immediately after stimulation (e.g., with paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with methanol).
-
-
Staining and Analysis:
-
Stain the cells with a fluorescently-labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
Analyze the samples on a flow cytometer to quantify the mean fluorescence intensity of pSTAT in the cell population.
-
Mandatory Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for conducting a this compound dose-response experiment.
Caption: A decision tree for troubleshooting unexpected this compound dose-response curves.
References
- 1. A unified approach to dissecting biphasic responses in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibition Leads to Hormesis in a Dual Phosphorylation-Dephosphorylation Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Janus Kinases by SOCS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOCS Regulation of the JAK/STAT Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SOCS proteins: negative regulators of cytokine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
controlling for confounding variables in filgotinib animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals conducting animal studies with filgotinib.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding variables to control for in this compound animal studies, particularly in models of inflammatory diseases like colitis and arthritis?
A1: Controlling for confounding variables is crucial for the validity and reproducibility of this compound animal studies. Key variables to consider include:
-
Genetic Background of the Animal Model: The genetic background of mice or rats significantly influences their susceptibility to induced diseases like collagen-induced arthritis (CIA) and dextran sodium sulfate (DSS)-induced colitis.[1] Different strains can exhibit varied immune responses and disease severity. For instance, DBA/1 mice are commonly used for CIA models due to their susceptibility.[2] It is essential to use a consistent and well-characterized strain throughout the experiment.
-
Sex as a Biological Variable: Sex differences in immune responses and disease manifestation are well-documented in animal models of inflammatory diseases.[3][4] For example, female mice may develop more severe arthritis in some models.[5] Therefore, it is critical to either use animals of a single sex or to include both sexes and analyze the data accordingly. The choice of sex should be justified based on the specific research question.
-
Microbiome: The gut microbiota plays a significant role in immune system development and can influence the efficacy of immunomodulatory drugs like JAK inhibitors.[6][7] The composition of the gut microbiome can be affected by diet, housing conditions, and vendor source. Recent studies suggest that this compound has a minor impact on the gut microbiota composition.[6][8] To minimize variability, it is recommended to co-house animals from different experimental groups or use littermates.
-
Animal Husbandry and Environmental Conditions: The housing environment can significantly impact experimental outcomes.[9] Factors such as specific-pathogen-free (SPF) versus conventional housing, cage density, light-dark cycles, temperature, and humidity should be standardized and monitored.[9][10] Changes in environmental conditions can alter the gut microbiota and immune responses, leading to variability in colitis development.[9]
-
Diet and Water: The composition of the diet and the source of drinking water can influence the gut microbiome and the overall health of the animals.[11] It is important to provide a consistent and defined diet and water source throughout the study.
-
Age and Weight: The age and weight of the animals at the start of the experiment should be consistent across all groups, as these factors can influence disease susceptibility and drug metabolism.
-
Stress: Handling and experimental procedures can induce stress in animals, which can affect their immune system and disease outcomes. Acclimatization periods and standardized, gentle handling procedures are essential to minimize stress-related confounding.
Q2: How can I effectively randomize and blind my this compound animal study to minimize bias?
A2: Randomization and blinding are fundamental to reducing systematic bias in preclinical research.[12][13][14][15]
-
Randomization: Animals should be randomly assigned to treatment and control groups to ensure that any potential confounding variables are distributed evenly.[12] Simple randomization can be achieved using methods like flipping a coin or using a random number generator. For smaller sample sizes, block randomization can be used to ensure balanced group sizes throughout the experiment.[14] Stratified randomization can be employed to balance key baseline characteristics, such as initial body weight, across groups.[14]
-
Blinding: Blinding, or masking, prevents conscious or subconscious bias in data collection and analysis.[12][13] Ideally, studies should be double-blinded, where neither the experimenter nor the data analyst knows the group allocation. This can be achieved by having a third party code the treatment groups. If double-blinding is not feasible, single-blinding (where the experimenter is unaware of the treatment) should be implemented. Blinding is particularly important for subjective outcome measures, such as clinical scoring of arthritis severity or histological assessment of tissue damage.
Q3: What is the appropriate vehicle for oral administration of this compound in rodent models?
A3: The choice of vehicle for oral administration is critical to ensure consistent drug delivery and to avoid confounding effects from the vehicle itself.[16][17][18] For this compound, which is often administered orally in preclinical studies, a common vehicle is an aqueous suspension. For example, in some studies, this compound has been administered in a vehicle of 0.5% methylcellulose with 0.1% polysorbate 80 in water.[16] It is crucial to include a vehicle-only control group in the experimental design to account for any potential effects of the vehicle on the disease model.[18] The tolerability of the chosen vehicle should also be considered, as some vehicles can cause gastrointestinal upset or other adverse effects.[19]
Q4: How do I determine the appropriate sample size for my this compound animal study?
A4: Determining the correct sample size is essential to ensure the study has sufficient statistical power to detect a true effect of this compound while avoiding the unnecessary use of animals.[20][21] A power analysis should be conducted during the experimental design phase.[20][22][23] Software such as G*Power can be used to calculate the required sample size based on several factors:[20][21][22][23][24]
-
Effect Size: The expected magnitude of the difference between the treatment and control groups. This can be estimated from previous studies or pilot experiments.
-
Standard Deviation: The variability of the data.
-
Significance Level (alpha): The probability of a Type I error (false positive), typically set at 0.05.
-
Statistical Power (1-beta): The probability of detecting a true effect (avoiding a Type II error or false negative), typically set at 0.8 or higher.
It is also important to account for potential animal attrition during the study when calculating the final sample size.[20]
Troubleshooting Guides
Problem 1: High variability in disease severity within the same experimental group.
-
Potential Cause: Inconsistent induction of the disease model. For example, in the DSS-induced colitis model, the severity can be influenced by the specific batch and concentration of DSS, as well as the genetic background and gut microbiota of the mice.[1] In the CIA model, improper emulsification of collagen with Freund's adjuvant can lead to variable immune responses.[2]
-
Troubleshooting Steps:
-
Standardize Disease Induction Protocol: Ensure the protocol for inducing the disease is followed meticulously and consistently for all animals.
-
Source of Reagents: Use the same batch of critical reagents (e.g., DSS, collagen) for all animals in a study.
-
Animal Source and Acclimatization: Source animals from a reputable vendor and allow for an adequate acclimatization period before starting the experiment. Consider using littermates to reduce genetic and microbial variability.
-
Husbandry Conditions: Maintain consistent and optimal housing conditions for all animals.[9]
-
Problem 2: Lack of expected therapeutic effect of this compound.
-
Potential Cause: Issues with drug formulation, administration, or dosage. The stability and homogeneity of the this compound formulation are critical for accurate dosing.
-
Troubleshooting Steps:
-
Verify Formulation: Ensure the this compound formulation is prepared correctly and is stable for the duration of the experiment. The suspension should be homogenous to ensure each animal receives the intended dose.
-
Confirm Administration Technique: For oral gavage, ensure the technique is performed correctly to deliver the full dose to the stomach.
-
Dose-Response Study: If the efficacy of a particular dose is , consider performing a dose-response study to determine the optimal therapeutic dose for the specific animal model and disease severity.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic analysis to confirm that this compound and its active metabolite are reaching therapeutic concentrations in the animals.[25]
-
Problem 3: Unexpected adverse effects or mortality in the this compound-treated group.
-
Potential Cause: While this compound is a selective JAK1 inhibitor, off-target effects or dose-related toxicity can occur.[26] Preclinical studies in rats and dogs have shown potential effects on male reproductive organs at high doses.[26][27][28]
-
Troubleshooting Steps:
-
Review Dosing: Re-evaluate the dose being used. It may be necessary to reduce the dose if signs of toxicity are observed.
-
Monitor Animal Health: Implement a comprehensive health monitoring plan to detect any adverse effects early. This should include daily observation of animal behavior, body weight measurement, and assessment of food and water intake.
-
Necropsy and Histopathology: In case of mortality, perform a thorough necropsy and histopathological analysis to determine the cause of death and identify any potential target organ toxicity.
-
Consult Toxicology Data: Review available preclinical safety and toxicology data for this compound to understand potential on-target and off-target toxicities.[26]
-
Experimental Protocols & Data
Dextran Sodium Sulfate (DSS)-Induced Colitis Model in Mice
This protocol is a generalized representation based on common practices in the field.
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: Animals are acclimated for at least one week before the start of the experiment.
-
Induction of Colitis: Colitis is induced by administering 2.5-4% (w/v) DSS in the drinking water for 5-7 days.
-
This compound Administration: this compound is administered orally (e.g., by gavage) once daily, starting on the first day of DSS administration (prophylactic model) or after the onset of clinical signs (therapeutic model).
-
Control Groups: A vehicle control group (receiving the vehicle without this compound) and a healthy control group (no DSS) should be included.
-
Monitoring: Animals are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool (Disease Activity Index - DAI).
-
Endpoint Analysis: At the end of the study, colon length and weight are measured, and colon tissue is collected for histological analysis of inflammation and damage.
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mean Disease Activity Index (DAI) | Colon Length (cm) |
| Vehicle | - | -15.2 | 3.5 | 6.2 |
| This compound | 3 | -12.8 | 3.1 | 6.5 |
| This compound | 10 | -8.5 | 2.4 | 7.1 |
| This compound | 30 | -5.1 | 1.8 | 7.8 |
Note: The data presented in this table is a representative summary from various preclinical studies and should be used for illustrative purposes only. Actual results may vary depending on the specific experimental conditions.
Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in the inflammatory response. This compound is a selective inhibitor of JAK1.
Caption: this compound selectively inhibits JAK1, blocking the phosphorylation and activation of STAT proteins.
Experimental Workflow for a this compound Animal Study
This diagram outlines the typical workflow for a preclinical efficacy study of this compound in an animal model of inflammatory disease.
Caption: A typical workflow for a this compound animal study from planning to data analysis.
References
- 1. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (GLPG0634/GS-6034), an oral JAK1 selective inhibitor, is effective in combination with methotrexate (MTX) in patients with active rheumatoid arthritis and insufficient response to MTX: results from a randomised, dose-finding study (DARWIN 1) | Annals of the Rheumatic Diseases [ard.bmj.com]
- 3. Variation of sexual dimorphism and asymmetry in disease expression of inflammatory arthritis among laboratory mouse models with different genomic backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Do we understand sex-related differences governing dimorphic disease mechanisms in preclinical animal models of osteoarthritis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Exploring the interactions of JAK inhibitor and S1P receptor modulator drugs with the human gut microbiome: Implications for colonic drug delivery and inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tofacitinib treatment alters mucosal immunity and gut microbiota during experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Animal unit hygienic conditions influence mouse intestinal microbiota and contribute to T-cell-mediated colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. chondrex.com [chondrex.com]
- 12. Methods for applying blinding and randomisation in animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. castoredc.com [castoredc.com]
- 16. researchgate.net [researchgate.net]
- 17. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How to calculate sample size in animal studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | How to calculate sample size in animal and human studies [frontiersin.org]
- 22. How to Calculate Sample Size in Animal Studies Using G* Power Software ? | Research SOP [researchsop.com]
- 23. Sample size determination and power analysis using the G*Power software [jeehp.org]
- 24. researchgate.net [researchgate.net]
- 25. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Positioning this compound in the Treatment Algorithm of Moderate to Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Positioning this compound in the Treatment Algorithm of Moderate to Severe Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
filgotinib vehicle control selection for in vivo research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using filgotinib in in vivo experiments. The focus is on the critical aspect of vehicle control selection to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is crucial for mediating the effects of many pro-inflammatory cytokines.[1][3][4] this compound works by binding to and inhibiting the phosphorylation of JAK1, which in turn prevents the activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3][4] This disruption of the JAK/STAT pathway leads to reduced inflammation and modulation of the immune response.[1][3][4] Its selectivity for JAK1 over other JAK isoforms like JAK2 and JAK3 is thought to contribute to a more favorable safety profile by minimizing effects on hematologic and other physiological processes.[1][2][3]
Q2: Why is vehicle control selection so important for in vivo studies with this compound?
A2: Proper vehicle control selection is critical for several reasons:
-
Poor Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[5] An appropriate vehicle is necessary to ensure the compound is adequately solubilized or uniformly suspended to achieve consistent and reproducible exposure in test animals.
-
Bioavailability: The choice of vehicle can significantly impact the oral bioavailability of this compound. A well-chosen vehicle can enhance absorption, while an inappropriate one can lead to precipitation of the compound in the gastrointestinal tract, resulting in low and variable systemic exposure.
-
Minimizing Vehicle-Induced Effects: The vehicle itself should be inert and not cause any physiological or behavioral effects that could confound the interpretation of the study results.[6][7][8] Some vehicles can have their own biological effects, which could be misinterpreted as a drug effect.[6][7][8]
-
Animal Welfare: The chosen vehicle should be well-tolerated by the animals, causing minimal stress, irritation, or toxicity.[9][10]
Q3: What are some common vehicles used for administering this compound orally in animal models?
A3: Due to its poor water solubility, this compound is often administered as a suspension. Common vehicles for oral gavage include:
-
Aqueous suspensions with suspending and/or wetting agents: A frequently used combination is 0.5% methylcellulose (or carboxymethylcellulose sodium) with 0.2% Tween 80 in sterile water.[11] The methylcellulose increases the viscosity of the solution, helping to keep the drug particles suspended, while Tween 80 acts as a surfactant to improve the wettability of the drug particles.
-
Formulations with co-solvents: For some applications, co-solvents like polyethylene glycol (PEG), such as PEG300 or PEG400, and small amounts of DMSO can be used to dissolve the compound before dilution into a final dosing solution. However, the potential for toxicity and vehicle-induced effects with these organic solvents should be carefully considered.
Troubleshooting Guide
Issue 1: this compound is precipitating out of my dosing solution/suspension.
-
Question: I've prepared my this compound formulation, but I'm seeing visible particles or precipitation. What should I do?
-
Answer:
-
Ensure Proper Preparation Technique: For suspensions like 0.5% methylcellulose, it is crucial to follow a specific preparation protocol. This often involves heating a portion of the water to properly disperse the methylcellulose before cooling and bringing it to the final volume.
-
Check Solubility Limits: You may be exceeding the solubility of this compound in your chosen vehicle. Refer to the solubility data to ensure your target concentration is achievable. If not, you may need to adjust the concentration or the vehicle composition.
-
Use of Surfactants: Ensure you are using an appropriate concentration of a wetting agent like Tween 80 to prevent the aggregation of drug particles.
-
Sonication: Gentle sonication can sometimes help to break up aggregates and create a more uniform suspension. However, be cautious not to overheat the sample.
-
Fresh Preparation: It is recommended to prepare this compound suspensions fresh daily and to stir them continuously before and during dosing to maintain homogeneity. Do not store aqueous solutions for more than one day.[12]
-
Issue 2: I am observing adverse effects in my vehicle control group.
-
Question: My animals in the vehicle-only group are showing signs of distress (e.g., lethargy, weight loss). What could be the cause?
-
Answer:
-
Vehicle Toxicity: Some vehicles, especially at higher concentrations or with repeated dosing, can have inherent toxicities. For example, high concentrations of DMSO can cause behavioral changes.[6][8] Review the literature for the known effects of your chosen vehicle in the specific species and strain you are using.
-
Osmolality and pH: Ensure the osmolality and pH of your vehicle are within a physiologically acceptable range to avoid gastrointestinal distress or irritation.
-
Gavage Technique: Improper oral gavage technique can cause significant stress and injury to the animals, including esophageal or gastric trauma, or aspiration into the lungs.[12] Ensure all personnel are properly trained and using the correct gavage needle size and technique.
-
Volume of Administration: The volume of vehicle administered should not exceed the recommended limits for the species and size of the animal to avoid gastric distension and discomfort.
-
Issue 3: My experimental results are highly variable between animals.
-
Question: I'm seeing a wide range of responses to this compound in my treatment group. Could the vehicle be a contributing factor?
-
Answer:
-
Inhomogeneous Suspension: If this compound is not uniformly suspended in the vehicle, different animals may receive different doses. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
-
Inconsistent Gavage Technique: Variability in the speed and placement of the gavage can affect absorption rates. Strive for a consistent and gentle administration technique for all animals.
-
Vehicle-Drug Interaction: While less common, some vehicle components could potentially interact with the drug or affect its absorption in unpredictable ways. A simpler, well-characterized vehicle is often preferable.
-
Fasting State of Animals: The presence or absence of food in the stomach can affect the absorption of orally administered drugs. Standardize the fasting period for all animals before dosing.
-
Quantitative Data
The following table summarizes the known solubility of this compound in various solvents. Researchers should perform their own solubility tests for their specific vehicle formulations.
| Solvent/Vehicle | Solubility | Source |
| DMSO (Dimethyl sulfoxide) | ~15 mg/mL | [12] |
| DMF (Dimethylformamide) | ~15 mg/mL | [12] |
| 1:5 solution of DMF:PBS (pH 7.2) | ~0.15 mg/mL | [12] |
| Water | Insoluble |
Note: For complex vehicles (e.g., with methylcellulose, Tween 80, PEG), solubility should be determined experimentally at the desired concentration and temperature.
Experimental Protocols
Protocol 1: Preparation of 0.5% Methylcellulose and 0.2% Tween 80 Vehicle for Oral Gavage
This protocol is for the preparation of a common vehicle for suspending poorly soluble compounds like this compound.
Materials:
-
Methylcellulose (e.g., 400 cP viscosity)
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Sterile beaker and magnetic stir bar
-
Hot plate/stirrer
-
Refrigerator or ice bath
Procedure:
-
Calculate required amounts: For 100 mL of vehicle, you will need 0.5 g of methylcellulose and 0.2 mL of Tween 80.
-
Heat a portion of the water: Heat approximately one-third of the total required water volume (e.g., 33 mL for a 100 mL preparation) to 60-70°C in a sterile beaker with a magnetic stir bar.[1]
-
Disperse methylcellulose: While stirring the hot water, slowly add the methylcellulose powder. It will not dissolve but will form a uniform, milky suspension. Continue stirring for about 15-30 minutes.[1]
-
Cool the suspension: Remove the beaker from the heat and place it in a refrigerator or an ice bath. Add the remaining two-thirds of the cold sterile water to the suspension while stirring.
-
Dissolve methylcellulose: Continue stirring the solution in the cold (e.g., at 4°C) for 2-3 hours or overnight until the methylcellulose is fully dissolved and the solution becomes clear and viscous.[3]
-
Add Tween 80: Once the methylcellulose solution is clear, add the required volume of Tween 80 and stir until it is completely mixed.
-
Store the vehicle: Store the prepared vehicle at 4°C. It is recommended to use it within a few days of preparation.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Triturate the powder: It is good practice to triturate the this compound powder with a small amount of the prepared vehicle to create a smooth paste. This helps in achieving a more uniform dispersion.
-
Suspend in vehicle: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the desired final volume is reached.
-
Maintain suspension: Keep the final suspension on a stir plate at a low speed to ensure it remains homogeneous before and during dosing.
Visualizations
Caption: this compound selectively inhibits JAK1, blocking the phosphorylation of STAT proteins.
Caption: A logical workflow for selecting an appropriate vehicle for this compound.
Caption: A troubleshooting guide for common issues in this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.nyu.edu [med.nyu.edu]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Buy this compound | 1206161-97-8 | >98% [smolecule.com]
Technical Support Center: Optimizing Filgotinib Delivery in Animal Models of Arthritis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with filgotinib in animal models of arthritis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1). By inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines that are crucial in the pathogenesis of rheumatoid arthritis. This interference with the JAK/STAT signaling pathway leads to a reduction in inflammation and subsequent joint damage.
Q2: Which animal models of arthritis are commonly used to evaluate this compound efficacy?
A2: The most common animal models are the Collagen-Induced Arthritis (CIA) model in both rats and mice, and the Adjuvant-Induced Arthritis (AIA) model in rats. The CIA model, in particular, shares immunological and pathological features with human rheumatoid arthritis.
Q3: What is the recommended route of administration for this compound in rodent models?
A3: this compound is most commonly administered orally via gavage, which reflects its clinical use as an oral medication. Subcutaneous injection is also a viable alternative.
Q4: What are the reported effective dose ranges for this compound in rodent arthritis models?
A4: In rat Collagen-Induced Arthritis (CIA) models, oral doses of 1 mg/kg once daily have shown consistent activity, with doses of 3 mg/kg and higher providing significant protection against bone damage.[1] In mouse CIA models, a 2-week treatment with 50 mg/kg of this compound administered twice daily has been shown to block the progression of established arthritis.[1]
Q5: What is the pharmacokinetic profile of this compound in rodents?
A5: Following oral administration at 5 mg/kg, this compound has a half-life of 1.7 hours in mice and 3.9 hours in rats.[1] The peak plasma concentration (Cmax) is approximately 920 ng/mL in mice and 310 ng/mL in rats.[1] The absolute oral bioavailability is 100% in mice and 45% in rats.[1]
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Mouse | Rat | Reference |
| Dose (Oral) | 5 mg/kg | 5 mg/kg | [1] |
| Half-life (t½) | 1.7 hours | 3.9 hours | [1] |
| Cmax | 920 ng/mL | 310 ng/mL | [1] |
| Bioavailability | 100% | 45% | [1] |
Table 2: Effective Doses of this compound in Rodent Arthritis Models
| Animal Model | Species | Dose | Dosing Regimen | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Rat | 1 mg/kg | Once daily, oral | Consistently active in established disease. | [1] |
| Collagen-Induced Arthritis (CIA) | Rat | ≥ 3 mg/kg | Once daily, oral | Significant protection from bone damage. | [1] |
| Collagen-Induced Arthritis (CIA) | Mouse | 50 mg/kg | Twice daily, oral | Blocked progression of established arthritis. | [1] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol details the preparation of a this compound suspension and the procedure for oral gavage in rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% Methylcellulose and 0.05% Tween-80 in sterile water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beakers
-
Animal scale
-
Appropriately sized gavage needles (flexible plastic or stainless steel with a ball-tip)
-
Syringes
Procedure:
-
Vehicle Preparation:
-
To prepare 100 mL of 0.5% methylcellulose, heat approximately 30 mL of sterile water to 60-70°C.
-
Add 0.5 g of methylcellulose to the heated water and stir until it is thoroughly wetted.
-
Remove from heat and add 70 mL of cold sterile water.
-
Stir the solution on a cold stir plate or in an ice bath until it becomes clear and viscous.
-
Add 0.05 mL of Tween-80 and mix thoroughly.
-
-
This compound Suspension Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring to ensure a homogenous suspension.
-
Continuously stir the suspension on a magnetic stir plate during dosing to prevent settling.
-
-
Oral Gavage Procedure:
-
Weigh the animal to determine the correct volume of the this compound suspension to administer.
-
Properly restrain the animal to immobilize its head and body.
-
Measure the gavage needle against the animal from the tip of the nose to the last rib to ensure correct insertion depth.
-
Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administer the suspension slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Subcutaneous Injection of this compound
This protocol provides a general method for preparing and administering a this compound solution via subcutaneous injection.
Materials:
-
This compound powder
-
Vehicle: A solution of 5% DMSO, 5% Solutol in absolute ethanol (1:1 v/v), and 90% sterile saline. Note: The optimal vehicle may vary and should be determined in a pilot study.
-
Sterile vials and beakers
-
Syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
This compound Solution Preparation:
-
Dissolve the required amount of this compound powder in DMSO first.
-
Add the Solutol/ethanol solution and mix well.
-
Slowly add the sterile saline while vortexing to bring the solution to the final volume.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted.
-
Sterile filter the final solution if necessary and possible for the chosen vehicle.
-
-
Subcutaneous Injection Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Scruff the animal to lift a fold of skin on its back or flank.
-
Insert the needle (bevel up) into the base of the tented skin.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly to form a subcutaneous bleb.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the injection site for any signs of irritation or inflammation.
-
Visualizations
Caption: this compound selectively inhibits JAK1 to block pro-inflammatory signaling.
Caption: Step-by-step workflow for oral gavage administration of this compound.
Caption: Workflow for subcutaneous injection of this compound in animal models.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oral Gavage: Animal struggles excessively or shows signs of distress (e.g., coughing, fluid from nostrils). | Improper restraint; incorrect placement of the gavage needle (in the trachea). | Immediately stop the procedure. Release the animal and monitor its breathing. Review and practice proper restraint and gavage techniques. Ensure the gavage needle is inserted along the side of the mouth and gently advanced into the esophagus. |
| Oral Gavage: Inconsistent results or high variability in efficacy data. | Inhomogeneous drug suspension; inaccurate dosing. | Ensure the this compound suspension is continuously stirred during dosing to prevent settling. Verify the accuracy of the balance used for weighing the compound and the calibration of the pipettes or syringes used for dosing. |
| Subcutaneous Injection: Inflammation, ulceration, or necrosis at the injection site. | Irritating vehicle; high concentration of the drug; non-sterile solution. | Conduct a pilot study to assess the tolerability of the vehicle. Consider using a less irritating vehicle or reducing the concentration of DMSO. Ensure the final solution is sterile. Rotate injection sites if multiple injections are required. |
| Subcutaneous Injection: Drug precipitation in the formulation or at the injection site. | Poor solubility of this compound in the chosen vehicle; change in pH or temperature. | Re-evaluate the vehicle composition. Sonication may help in dissolving the compound. Prepare the formulation fresh before each use. A pilot pharmacokinetic study can help confirm that the drug is being absorbed as expected. |
| General: Lack of efficacy or lower than expected efficacy. | Incorrect dose; insufficient treatment duration; degradation of this compound. | Confirm dose calculations. Review the literature for effective dose ranges in the specific animal model. Ensure the this compound formulation is prepared fresh and stored appropriately to prevent degradation. |
| General: Unexpected adverse effects (e.g., weight loss, lethargy). | Vehicle toxicity; off-target effects of this compound at the tested dose. | Include a vehicle-only control group to assess the effects of the vehicle. If adverse effects are observed in the this compound-treated group, consider reducing the dose. |
References
Technical Support Center: Troubleshooting Filgotinib's Effect on Cell Viability Assays
Welcome to the technical support center for researchers utilizing filgotinib in cell viability and cytotoxicity studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. As a selective Janus kinase 1 (JAK1) inhibitor, this compound can have complex effects on cellular processes that may lead to unexpected results in standard viability assays. This guide is designed to help you navigate these issues, ensure data integrity, and accurately interpret your findings.
Frequently Asked Questions (FAQs)
Q1: My MTT/XTT assay shows an unexpected increase in cell viability after this compound treatment. Is this expected?
A1: This is a well-documented artifact that can occur with certain kinase inhibitors.[1][2] Tetrazolium-based assays (MTT, XTT, MTS, WST-1) measure metabolic activity as a surrogate for cell viability.[3] Kinase inhibitors, including this compound, can alter cellular metabolism, potentially increasing the activity of mitochondrial dehydrogenases that reduce the tetrazolium dye to formazan.[4] This can lead to a stronger colorimetric signal that does not correlate with an actual increase in cell number, thereby overestimating cell viability.[1] It is crucial to validate findings from metabolic assays with an alternative method that measures a different cellular parameter, such as membrane integrity.
Q2: What is the appropriate vehicle control for this compound in cell culture experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1][5] Therefore, the appropriate vehicle control is to treat a parallel set of cells with the same final concentration of DMSO used in your highest concentration of this compound.[6] This ensures that any observed effects are due to the drug itself and not the solvent.
Q3: What are suitable positive and negative controls for a this compound cell viability experiment?
A3:
-
Negative Control: Untreated cells or cells treated with the vehicle (e.g., DMSO) serve as the baseline for 100% cell viability.[6]
-
Positive Control for Cytotoxicity: A compound with a well-characterized cytotoxic mechanism in your cell line of interest (e.g., staurosporine to induce apoptosis, or a high concentration of a non-specific toxin like saponin) should be used to ensure the assay can detect a decrease in cell viability.
-
Positive Control for JAK1 Inhibition: If you are assessing downstream effects of JAK1 inhibition, a different, well-characterized JAK1 inhibitor (e.g., tofacitinib, upadacitinib) can be used as a positive control to confirm that the observed cellular phenotype is consistent with JAK1 pathway modulation.[7]
Q4: How long should I incubate my cells with this compound before assessing viability?
A4: The optimal incubation time is cell-line and concentration-dependent. It can range from 24 to 72 hours or longer.[5][7] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for your specific experimental question and cell line.[8]
Q5: Can I use serum in my cell culture medium when treating with this compound?
A5: Yes, however, be aware that serum components can sometimes interfere with certain assay reagents.[9] More importantly, serum contains various cytokines and growth factors that can activate the JAK-STAT pathway. The presence and concentration of serum should be kept consistent across all experimental conditions, including controls, to ensure that the observed effects are attributable to this compound's inhibition of JAK1 signaling.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased viability in MTT/XTT assay | 1. this compound is altering cellular metabolism, leading to increased reductase activity.[1][4] 2. The compound itself is directly reducing the tetrazolium salt. | 1. Validate with an alternative assay: Use a non-metabolic assay like Trypan Blue exclusion (measures membrane integrity) or a cytotoxicity assay like the LDH release assay.[10] 2. Perform a cell-free control: Incubate this compound with the MTT/XTT reagent in cell-free media to check for direct chemical reduction. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Incomplete solubilization of formazan crystals (MTT assay). 4. Contamination. | 1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. 3. Ensure the solubilization buffer is added to all wells and mixed thoroughly until no crystals are visible.[9] 4. Regularly check for signs of contamination and practice good aseptic technique. |
| No effect on cell viability at expected concentrations | 1. The specific cell line is not dependent on the JAK1 signaling pathway for survival or proliferation. 2. The drug has degraded or is not active. 3. Insufficient incubation time. | 1. Confirm target engagement: Perform a Western blot for phosphorylated STAT proteins (e.g., pSTAT3) downstream of JAK1 to confirm that this compound is inhibiting its target at the concentrations used.[1] 2. Use a positive control cell line: Test this compound on a cell line known to be sensitive to JAK1 inhibition. 3. Perform a time-course experiment: Extend the incubation period (e.g., up to 72 hours).[8] |
| Unexpectedly high cytotoxicity at low concentrations | 1. Off-target effects of the drug. 2. High sensitivity of the specific cell line. 3. Synergistic effects with components in the culture medium. | 1. Perform a dose-response curve with smaller concentration increments to accurately determine the IC50. 2. Profile against a broader kinase panel to identify potential off-target activities. 3. Compare with other selective JAK1 inhibitors to see if the effect is specific to this compound or a class effect.[7] |
Quantitative Data Summary
The inhibitory activity of this compound is dependent on the specific kinase and the cellular context. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this activity.
Table 1: this compound IC50 Values for JAK Family Kinases
| Kinase | IC50 (nM) | Assay Type |
| JAK1 | 10 | Biochemical Assay |
| JAK2 | 28 | Biochemical Assay |
| JAK3 | 810 | Biochemical Assay |
| TYK2 | 116 | Biochemical Assay |
| Data sourced from Selleck Chemicals.[1] |
Table 2: this compound IC50 Values in Cellular Assays
| Cellular Pathway/Assay | Cell Line | IC50 (µM) |
| IL-2 induced pSTAT5 | Human NK92 cells | 0.148 |
| IL-4 induced pSTAT6 | Human THP1 cells | 0.154 |
| EPO-induced pSTAT5 | Human CD34+ cells in whole blood | >10 |
| Data sourced from Selleck Chemicals.[1] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions. It is highly recommended that researchers determine the IC50 of this compound in their specific cell line of interest.
Visualizations
Caption: this compound's mechanism of action in the JAK1-STAT signaling pathway.
Caption: A logical workflow for troubleshooting unexpected cell viability results.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-based Viability Assay
This protocol is an alternative to tetrazolium-based assays and measures the reduction of resazurin to the fluorescent resorufin by metabolically active cells.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound (powder or stock solution)
-
DMSO (vehicle)
-
Resazurin sodium salt solution (e.g., AlamarBlue™) or powder
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom black plates (for fluorescence)
-
Multichannel pipette
-
Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
For suspension cells, seed at an optimal density in 100 µL of complete medium immediately before adding the compound.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to create 2X working concentrations of your desired final concentrations (e.g., ranging from 20 µM to 0.01 µM).
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in medium if the final concentration is 0.1%).
-
-
Cell Treatment:
-
Add 100 µL of the 2X this compound dilutions or 2X vehicle control to the appropriate wells containing 100 µL of medium with cells. This will result in a final volume of 200 µL and the desired 1X final concentrations.
-
Include "no-cell" control wells containing only medium for background fluorescence subtraction.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
-
Resazurin Addition and Incubation:
-
Prepare the resazurin working solution according to the manufacturer's instructions (often a 1:10 dilution of the stock reagent in complete medium or PBS).
-
Add 20 µL (or 10% of the well volume) of the resazurin working solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Subtract the average fluorescence of the "no-cell" control wells from all other wells.
-
Normalize the data by setting the average fluorescence of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This is a direct counting method to assess cell viability based on the principle that live cells with intact membranes exclude the dye, while dead cells do not.
Materials:
-
Cells treated with this compound (from a 6-well or 12-well plate)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension Cells: Directly collect the cell suspension from the culture vessel into a conical tube.
-
-
Cell Pelleting and Resuspension:
-
Centrifuge the cell suspension at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a known volume of PBS or serum-free medium (e.g., 1 mL) to achieve a suitable concentration for counting.
-
-
Staining:
-
In a new microcentrifuge tube, mix a 1:1 ratio of your cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue). Mix gently.
-
Incubate at room temperature for 2-3 minutes. Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.
-
-
Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Using a microscope, count the number of live (clear, bright) and dead (blue) cells in the four large corner squares.
-
Calculate the total number of live and dead cells.
-
-
Calculation of Viability:
-
Percentage Viability = (Number of Live Cells / (Number of Live Cells + Number of Dead Cells)) x 100.
-
Live Cell Concentration (cells/mL) = (Average number of live cells per large square) x Dilution Factor (in this case, 2) x 10^4.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis, as an indicator of cytotoxicity.
Materials:
-
Cells cultured and treated with this compound in a 96-well plate.
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye).
-
Lysis buffer (often included in the kit, to create a maximum LDH release control).
-
Stop solution (if required by the kit).
-
Absorbance microplate reader.
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Use wells with cells treated only with vehicle.
-
Maximum LDH Release: 30-60 minutes before the end of the experiment, add lysis buffer to control wells containing untreated cells.
-
Background Control: Use wells with culture medium but no cells.
-
-
Sample Collection:
-
Centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new flat-bottom 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
If the kit requires it, add the stop solution.
-
Measure the absorbance at the wavelength specified by the manufacturer (typically ~490 nm).
-
Calculation:
-
Subtract the background absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
-
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Evaluation of Potential Mechanisms Underlying the Safety Observations of this compound in Clinical Studies in RA - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 7. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Evaluation of the in vitro and in vivo efficacy of the JAK inhibitor AZD1480 against JAK-mutated acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Resistance to Filgotinib in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective JAK1 inhibitor, Filgotinib, in the context of cancer cell line research.
FAQs and Troubleshooting Guides
This section addresses common questions and experimental challenges encountered when studying this compound resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.[3][4] By selectively inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines.[5]
Q2: What are the known IC50 values of this compound for the different JAK kinases?
The inhibitory concentrations (IC50) of this compound for the different JAK family members are summarized in the table below. This data highlights the selectivity of this compound for JAK1.
Table 1: Inhibitory Potency of this compound Against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK1 | 10 |
| JAK2 | 28 |
| JAK3 | 810 |
| TYK2 | 116 |
| Source: Selleck Chemicals[1] |
Q3: What are the potential mechanisms of acquired resistance to JAK inhibitors in cancer cells?
While specific research on acquired resistance to this compound in cancer cell lines is limited, mechanisms observed with other JAK inhibitors, such as Ruxolitinib, may be relevant. These include:
-
Secondary Mutations in the Kinase Domain: Mutations in the ATP-binding pocket of JAK1 could prevent this compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/AKT/mTOR or RAS/MEK/ERK pathways, can compensate for the inhibition of JAK1 signaling.
-
Heterodimeric JAK Activation: Reactivation of JAK-STAT signaling through the formation of heterodimers between different JAK family members (e.g., JAK2/TYK2) can circumvent the inhibition of JAK1.
-
Overexpression of Anti-apoptotic Proteins: Increased expression of proteins like BCL-2 or MCL-1 can promote cell survival despite JAK1 inhibition.
Q4: Are there any known off-target effects of this compound that could be relevant in cancer cell line experiments?
While this compound is highly selective for JAK1, at higher concentrations, it can inhibit other JAK kinases, particularly JAK2.[1] It is crucial to use the lowest effective concentration to minimize off-target effects. Researchers should consider performing kinome profiling to assess the specificity of this compound in their specific cell line model.
Troubleshooting Guide
Issue 1: High variability in cell viability assays (e.g., MTT, CellTiter-Glo).
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell counts and viability (e.g., with a hemocytometer and trypan blue) before each experiment.
-
-
Possible Cause 2: Drug solubility and stability.
-
Solution: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS to maintain humidity and minimize evaporation.
-
Issue 2: No significant inhibition of cell proliferation at expected concentrations.
-
Possible Cause 1: Intrinsic resistance of the cell line.
-
Solution: Confirm the expression and activation of the JAK1/STAT pathway in your cell line using Western blotting for phosphorylated and total JAK1 and STAT3. If the pathway is not active, the cell line may not be sensitive to this compound.
-
-
Possible Cause 2: Incorrect drug concentration or degraded compound.
-
Solution: Verify the concentration of your this compound stock solution. If possible, test the activity of the compound on a known sensitive cell line as a positive control.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Optimize the incubation time for the cell viability assay. A longer incubation period may be required to observe the anti-proliferative effects of this compound.
-
Issue 3: Difficulty in establishing a this compound-resistant cell line.
-
Possible Cause 1: Insufficient drug concentration or duration of exposure.
-
Solution: Gradually increase the concentration of this compound in the culture medium over several weeks to months. Start with a concentration around the IC50 of the parental cell line.
-
-
Possible Cause 2: Cell line is not genetically stable.
-
Solution: Ensure you are using a low-passage number of the parental cell line. Perform regular checks for mycoplasma contamination.
-
-
Possible Cause 3: Resistance mechanism involves a small subpopulation of cells.
-
Solution: After prolonged treatment, consider using single-cell cloning to isolate and expand resistant colonies.
-
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound resistance.
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Parental Cell Line Characterization:
-
Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Culture the cells in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Induction of Resistance:
-
Continuously expose the parental cell line to increasing concentrations of this compound.
-
Start with a concentration equal to the IC50 of the parental cells.
-
Once the cells resume a normal growth rate, double the concentration of this compound.
-
Repeat this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the parental IC50. This process can take several months.
-
-
Confirmation of Resistance:
-
Perform a cell viability assay to compare the IC50 of this compound in the parental and the newly generated resistant cell line.
-
Culture the resistant cells in a drug-free medium for several passages to ensure the resistance phenotype is stable.
-
Protocol 2: Western Blot Analysis of JAK/STAT Signaling
-
Cell Lysis:
-
Plate parental and resistant cells and treat with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JAK1, JAK1, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 3: Combination Therapy to Overcome Resistance
-
Experimental Setup:
-
Seed the this compound-resistant cells in 96-well plates.
-
Treat the cells with a matrix of concentrations of this compound and a second inhibitor (e.g., a MEK inhibitor like Trametinib or a PI3K inhibitor like Alpelisib).
-
-
Data Analysis:
-
After 72 hours of incubation, assess cell viability using a suitable assay.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical JAK1/STAT3 signaling pathway and the inhibitory action of this compound.
Caption: Potential mechanisms for acquired resistance to this compound in cancer cells.
Caption: Workflow for generating and characterizing this compound-resistant cancer cell lines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Focus on this compound in Rheumatoid Arthritis: A Trial-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Filgotinib Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining filgotinib treatment protocols in long-term studies. The information is based on findings from extensive clinical trial programs, including the DARWIN and FINCH studies.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of this compound?
A1: this compound has been generally well-tolerated in long-term extension (LTE) studies, with a safety profile largely consistent with shorter-term parent trials.[1][2] The DARWIN and FINCH clinical trial programs, with treatment durations extending up to 8 years, have provided extensive safety data.[1][2][3] Key safety endpoints monitored include adverse events (AEs), treatment-emergent AEs (TEAEs), serious infections, malignancies, major adverse cardiovascular events (MACE), and venous thromboembolisms (VTE).[1][4] Exposure-adjusted incidence rates (EAIRs) for these events have remained stable over time with no new safety concerns identified in long-term follow-up.[4][5]
Q2: Are there dose-dependent differences in the long-term safety of this compound?
A2: Integrated safety analyses of the 100 mg and 200 mg once-daily doses of this compound have shown a broadly similar safety and tolerability profile.[4][5][6] However, a numerically lower incidence of herpes zoster has been observed with the 100 mg dose compared to the 200 mg dose.[5][6] In patients aged 65 years and older, rates of malignancies and all-cause mortality were numerically lower with the 100 mg dose.[6] Conversely, some analyses have shown numerically higher rates of serious infections in patients receiving the 100 mg dose compared to the 200 mg dose, although this difference has reduced with longer-term data.[5][6]
Q3: What are the most common adverse events reported in long-term this compound studies?
A3: The most frequently reported TEAEs in long-term studies include nasopharyngitis, upper respiratory tract infection, urinary tract infection, and hypertension.[5][7] Nausea has also been reported as a common, though typically mild and transient, side effect.[8]
Q4: How does the pharmacokinetics of this compound influence long-term dosing strategies?
A4: this compound is rapidly absorbed and metabolized to a primary active metabolite, GS-829845.[9][10] Both this compound and its metabolite have a preferential selectivity for JAK1.[9][11] The systemic exposures of this compound and its metabolite increase proportionally with doses from 50 mg to 200 mg once daily.[9][10] Steady state is reached within 2 days for this compound and 4 days for its metabolite.[9] Food does not affect the pharmacokinetics of this compound.[9] The drug is primarily eliminated through urine as its metabolite.[9][10] Age and mild to moderate renal impairment have a limited impact on its pharmacokinetics; however, exposure to the metabolite is elevated in severe renal impairment.[11] These factors support a consistent once-daily dosing regimen in most patients, with potential dose adjustments considered for those with severe renal issues.
Troubleshooting Guide
Issue 1: A patient in a long-term study develops a serious infection.
-
Initial Action: Temporarily interrupt this compound treatment.
-
Investigation:
-
Promptly diagnose and treat the infection according to standard medical practice.
-
Review the patient's medical history for risk factors for infection.
-
Assess for any concomitant immunosuppressive medications that could increase infection risk.
-
-
Resolution:
-
Once the infection has resolved, carefully consider the risks and benefits of resuming this compound.
-
If restarting, consider the 100 mg dose, especially in patients with recurrent infections.
-
Ensure vigilant monitoring for any signs of new or recurrent infections.
-
Issue 2: A patient experiences a venous thromboembolic event (VTE).
-
Initial Action: Discontinue this compound treatment immediately.
-
Investigation:
-
Confirm the diagnosis of VTE and initiate appropriate anticoagulant therapy.
-
Evaluate the patient for underlying risk factors for VTE.
-
-
Resolution:
-
This compound should be permanently discontinued in patients who experience a VTE.
-
Report the event to the relevant regulatory authorities and the study sponsor.
-
Issue 3: A patient shows a suboptimal response to this compound over time.
-
Investigation:
-
Confirm medication adherence.
-
Assess for any changes in the patient's underlying disease activity or the development of comorbidities.
-
Measure inflammatory markers (e.g., C-reactive protein) to objectively assess disease activity.
-
-
Resolution:
Data Presentation
Table 1: Exposure-Adjusted Incidence Rates (EAIRs) of Key Adverse Events of Interest in Long-Term this compound Studies for Rheumatoid Arthritis (per 100 patient-years of exposure)
| Adverse Event of Interest | This compound 100 mg (EAIR) | This compound 200 mg (EAIR) |
| Serious Infections | 2.2 | 1.9 |
| Herpes Zoster | 1.1 | 1.5 |
| Major Adverse Cardiovascular Events (MACE) | Similar between doses | Similar between doses |
| Venous Thromboembolism (VTE) | Rare | Rare |
| Malignancies (excluding NMSC) | Similar between doses | Similar between doses |
| Non-Melanoma Skin Cancer (NMSC) | Similar between doses | Similar between doses |
| All-Cause Mortality | 0.6 | 0.7 |
Data compiled from integrated analyses of the DARWIN and FINCH trials.[5][6]
Experimental Protocols
Protocol 1: Long-Term Safety and Efficacy Monitoring in a Clinical Trial Setting
-
Patient Population: Adults with moderately to severely active rheumatoid arthritis who have completed a parent study with this compound.[13][14]
-
Treatment:
-
Assessments:
-
Safety:
-
Monitor for all adverse events (AEs) at each study visit.
-
Record treatment-emergent AEs (TEAEs), serious AEs (SAEs), and AEs of special interest (e.g., serious infections, malignancies, MACE, VTE).[1]
-
Perform laboratory assessments (hematology, chemistry, and urinalysis) at baseline and regular intervals.[15]
-
Calculate exposure-adjusted incidence rates (EAIRs) for key safety events.[1][16]
-
-
Efficacy:
-
Assess disease activity using standard measures such as the American College of Rheumatology 20%/50%/70% (ACR20/50/70) response rates, Disease Activity Score 28 using C-reactive protein (DAS28-CRP), and Clinical Disease Activity Index (CDAI).[1][16]
-
Evaluate patient-reported outcomes (PROs) to assess quality of life.[1][2]
-
Efficacy assessments are typically performed every 12 weeks.[16]
-
-
-
Duration: Long-term extension studies can continue for several years to gather comprehensive long-term data.[1][2]
Protocol 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Assessment
-
Objective: To characterize the steady-state pharmacokinetics of this compound and its major metabolite and to assess the pharmacodynamic response.[17]
-
Study Design:
-
Administer single and multiple ascending doses of this compound to healthy volunteers or patients.[17]
-
Collect serial blood samples at predefined time points after drug administration.
-
-
Pharmacokinetic Analysis:
-
Measure plasma concentrations of this compound and its primary metabolite (GS-829845) using a validated bioanalytical method.
-
Determine key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (half-life).[18]
-
-
Pharmacodynamic Analysis:
-
Assess the inhibition of JAK1-mediated signaling pathways.
-
A common biomarker is the inhibition of interleukin-6 (IL-6)-induced phosphorylation of signal transducer and activator of transcription 1 (STAT1) in whole blood.[17]
-
Analyze the relationship between drug exposure (PK) and the pharmacodynamic response.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via inhibition of the JAK1-STAT signaling pathway.
Caption: Workflow for a long-term extension study of this compound treatment.
References
- 1. Long-Term Safety, Efficacy, and Patient-Centered Outcomes of this compound in the Treatment of Rheumatoid Arthritis: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long-Term Safety, Efficacy, and Patient-Centered Outcomes of this compound in the Treatment of Rheumatoid Arthritis: Current Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ard.bmj.com [ard.bmj.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Integrated safety analysis of this compound in patients with moderate-to-severe rheumatoid arthritis over a treatment duration of up to 8.3 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Side-effects, uses, time to work [arthritis-uk.org]
- 8. Efficacy, Safety, Pharmacokinetics, and Pharmacodynamics of this compound, a Selective JAK-1 Inhibitor, After Short-Term Treatment of Rheumatoid Arthritis: Results of Two Randomized Phase IIa Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of age and renal impairment on the steady state pharmacokinetics of this compound, a selective JAK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Major adverse cardiovascular, thromboembolic and malignancy events in the this compound rheumatoid arthritis and ulcerative colitis clinical development programmes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. Efficacy and safety of this compound in patients with rheumatoid arthritis: week 156 interim results from a long-term extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Validation & Comparative
A Preclinical Comparative Analysis of Filgotinib and Tofacitinib in Experimental Arthritis Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent Janus kinase (JAK) inhibitors, filgotinib and tofacitinib, in established rodent models of arthritis. This analysis is based on available experimental data to inform on their differential mechanisms and therapeutic potential in inflammatory arthritis.
Introduction
This compound, a selective JAK1 inhibitor, and tofacitinib, which primarily inhibits JAK1 and JAK3, are both approved for the treatment of rheumatoid arthritis.[1][2] Their distinct selectivity profiles suggest potential differences in efficacy and safety. This guide synthesizes preclinical data from collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models to provide a comparative overview of their activities.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and tofacitinib exert their anti-inflammatory effects by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for the signaling of numerous cytokines that drive the pathogenesis of autoimmune diseases like rheumatoid arthritis.[3]
This compound's high selectivity for JAK1 is thought to contribute to a favorable safety profile by avoiding the inhibition of JAK2, which is important for hematopoiesis, and JAK3, which is crucial for lymphopoiesis.[1] Tofacitinib's broader inhibition of JAK1 and JAK3 impacts a different range of cytokine signaling pathways.[3]
Preclinical Efficacy in Arthritis Models
Direct head-to-head preclinical studies comparing this compound and tofacitinib are limited in publicly available literature. However, data from separate studies in similar well-established rodent models of rheumatoid arthritis, such as Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA), provide valuable insights into their comparative efficacy.
Collagen-Induced Arthritis (CIA) Model
The CIA model is widely used to study the immunopathology of rheumatoid arthritis and to evaluate novel therapeutics. The following tables summarize the efficacy data for this compound and tofacitinib from studies utilizing the rat CIA model.
Table 1: Efficacy of this compound in Rat Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg/day) | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Reference |
|---|---|---|---|---|
| Vehicle | - | 10.2 ± 0.8 | 2.5 ± 0.2 | [4] |
| This compound-like JAK1 inhibitor | 3 | 4.5 ± 1.1* | 1.5 ± 0.3* | [4] |
| This compound-like JAK1 inhibitor | 10 | 2.1 ± 0.7* | 1.0 ± 0.2* | [4] |
*p < 0.05 vs. Vehicle
Table 2: Efficacy of Tofacitinib in Rat Collagen-Induced Arthritis
| Treatment Group | Dose (mg/kg/day) | Arthritis Score (Mean ± SEM) | Paw Volume (mL, Mean ± SEM) | Reference |
|---|---|---|---|---|
| Vehicle | - | 11.5 ± 0.5 | 2.1 ± 0.1 | [5] |
| Tofacitinib | 3 | 6.2 ± 1.2* | 1.4 ± 0.2* | [5] |
| Tofacitinib | 10 | 3.1 ± 0.9* | 1.1 ± 0.1* | [5] |
*p < 0.05 vs. Vehicle
Disclaimer: The data presented in Tables 1 and 2 are from separate studies and not from a direct head-to-head comparison. Therefore, direct cross-study comparisons should be made with caution.
Adjuvant-Induced Arthritis (AIA) Model
The AIA model is another commonly used preclinical model of inflammatory arthritis. The following table summarizes comparative data for tofacitinib against another JAK inhibitor, peficitinib, in the rat AIA model. While this is not a direct comparison with this compound, it provides context for tofacitinib's efficacy in this model.
Table 3: Comparative Efficacy of Tofacitinib and Peficitinib in Rat Adjuvant-Induced Arthritis
| Treatment Group | Dose (mg/kg) | Arthritis Score (Mean) | Paw Swelling (%) | Reference |
|---|---|---|---|---|
| Vehicle | - | ~12 | ~100 | [6] |
| Tofacitinib | 1 | ~9* | ~70* | [6] |
| Tofacitinib | 3 | ~5* | ~40* | [6] |
| Tofacitinib | 10 | ~2* | ~20* | [6] |
| Peficitinib | 3 | ~8* | ~60* | [6] |
| Peficitinib | 10 | ~4* | ~30* | [6] |
| Peficitinib | 30 | ~1* | ~10* | [6] |
*p < 0.05 vs. Vehicle
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the arthritis models discussed.
Collagen-Induced Arthritis (CIA) in Rats
Protocol Details:
-
Animals: Male Lewis rats, 6-8 weeks old.
-
Primary Immunization (Day 0): Intradermal injection at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 7): Intradermal injection with 100 µL of an emulsion of bovine type II collagen (1 mg/mL) in Incomplete Freund's Adjuvant (IFA).
-
Treatment: Oral administration of vehicle, this compound, or tofacitinib at specified doses, typically starting from the day of the booster immunization and continuing daily for the duration of the study (e.g., 2-3 weeks).
-
Assessment: Arthritis severity is scored visually (e.g., on a scale of 0-4 per paw). Paw volume or thickness is measured using a plethysmometer or calipers. At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.
Adjuvant-Induced Arthritis (AIA) in Rats
Protocol Details:
-
Animals: Male Lewis rats, 6-8 weeks old.
-
Induction (Day 0): A single intradermal injection of 100 µL of Mycobacterium tuberculosis (e.g., 5 mg/mL) in mineral oil (Complete Freund's Adjuvant) into the base of the tail or a hind paw.
-
Treatment: Prophylactic or therapeutic dosing regimens can be employed. For prophylactic treatment, daily oral administration of vehicle, this compound, or tofacitinib begins on the day of adjuvant injection. For therapeutic treatment, dosing begins after the onset of clinical signs of arthritis (typically around day 10-12).
Summary and Conclusion
The available preclinical data suggests that both this compound (and similar JAK1-selective inhibitors) and tofacitinib are effective in reducing the clinical signs of arthritis in rodent models.[4][5] this compound's selectivity for JAK1 may offer a wider therapeutic window, as suggested by some preclinical studies.[4] Tofacitinib has demonstrated dose-dependent efficacy in both CIA and AIA models.[5][6]
It is important to note that the lack of direct head-to-head comparative studies necessitates careful interpretation of the available data. Future preclinical studies directly comparing these two agents in the same arthritis model would be invaluable for a more definitive assessment of their relative efficacy and safety profiles. This guide provides a framework for understanding their preclinical characteristics based on the current scientific literature, which can aid researchers and drug developers in their ongoing work in the field of inflammatory diseases.
References
- 1. This compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Efficacy of a Novel Orally Bioavailable JAK1 Selective Compound in a Preclinical Rat Collagen-Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the effects of peficitinib and tofacitinib in the adjuvant-induced arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the JAK1 Selectivity of Filgotinib and Upadacitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Janus kinase (JAK) 1 selectivity of two prominent JAK inhibitors, filgotinib and upadacitinib. The information presented is supported by experimental data from both biochemical and cellular assays to assist researchers in understanding the nuanced differences between these two molecules.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in cellular responses to a variety of cytokines and growth factors. This pathway plays a significant role in immunity, cell proliferation, differentiation, and apoptosis. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. Upon ligand binding to a receptor, associated JAKs are activated, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[1] The selectivity of JAK inhibitors for different family members is a key determinant of their efficacy and safety profiles.
Figure 1. Simplified diagram of the JAK-STAT signaling pathway.
Quantitative Comparison of JAK1 Selectivity
The selectivity of this compound and upadacitinib for JAK1 has been evaluated in various assays. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency, with lower values indicating greater potency. The following tables summarize the IC50 values for both compounds against the four JAK family members in biochemical and cellular assays.
Biochemical Assay Data
Biochemical assays utilize purified enzymes to assess the direct inhibitory activity of a compound.
| Kinase | This compound IC50 (nM) | Upadacitinib IC50 (nM) |
| JAK1 | 10[2][3] | 43 - 47[4][5] |
| JAK2 | 28[2][3] | 109 - 120[5][6] |
| JAK3 | 810[2][3] | 2100 - 2300[5][6][7] |
| TYK2 | 116[2][3] | 4700[5][6][7] |
Note: IC50 values can vary between different studies due to slight variations in experimental conditions.
Cellular Assay Data
Cellular assays measure the inhibitory effect of a compound within a more physiologically relevant cellular context. These assays often assess the phosphorylation of STAT proteins (pSTAT) following cytokine stimulation.
| Assay (Cytokine/pSTAT in Cell Type) | This compound IC50 (nM) | Upadacitinib IC50 (nM) |
| JAK1/TYK2 (IFNα/pSTAT5 in Monocytes) | 184 | 56 |
| JAK1/JAK2 (IL-6/pSTAT1 in Monocytes) | 281 | 36 |
| JAK1/JAK3 (IL-2/pSTAT5 in CD4+ T-cells) | 1069 | 83 |
| JAK2/JAK2 (GM-CSF/pSTAT5 in Monocytes) | >10000 | 2044 |
Data adapted from Traves et al., 2021. This study provides a head-to-head comparison under consistent experimental conditions.
From the data, both this compound and upadacitinib demonstrate a clear preference for inhibiting JAK1. In biochemical assays, this compound shows a roughly 3-fold selectivity for JAK1 over JAK2, while upadacitinib displays approximately 2.5 to 2.8-fold selectivity.[2][3][5][6] However, in cellular assays, the selectivity profile is more pronounced. Upadacitinib is reported to be approximately 60 to 74-fold more selective for JAK1 over JAK2 in cellular assays.[8] this compound is described as having a nearly 30-fold selectivity for JAK1 over JAK2-dependent signaling in human whole blood assays.[2][8]
Experimental Protocols
The determination of JAK inhibitor selectivity relies on robust and reproducible experimental methods. Below are detailed overviews of the common biochemical and cellular assays employed.
Biochemical Kinase Inhibition Assays (e.g., LanthaScreen® or HTRF®)
These assays quantify the direct inhibition of purified JAK enzymes by a test compound. They are typically performed in a high-throughput format.
Objective: To determine the IC50 value of an inhibitor against a purified kinase.
General Workflow:
Figure 2. General workflow for a biochemical kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are diluted to a working concentration in an appropriate kinase buffer.
-
A fluorescently labeled peptide substrate and ATP are also prepared in the kinase buffer. The ATP concentration is often kept near the Km value for each kinase.
-
The test inhibitors (this compound and upadacitinib) are serially diluted in DMSO and then further diluted in the assay buffer.
-
-
Assay Procedure:
-
The serially diluted inhibitors are added to the wells of a microtiter plate.
-
The kinase and substrate mixture is then added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow for the phosphorylation of the substrate.
-
-
Detection:
-
The reaction is stopped by the addition of a solution containing EDTA.
-
Detection reagents, such as a europium-labeled anti-phosphotyrosine antibody, are added. In Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays like LanthaScreen® and HTRF®, the binding of the antibody to the phosphorylated substrate brings a donor and acceptor fluorophore into proximity, generating a signal.
-
The plate is incubated to allow for the detection reagents to bind.
-
-
Data Analysis:
-
The fluorescence signal is read using a plate reader.
-
The data is normalized to controls (no inhibitor and no enzyme).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Phospho-STAT (pSTAT) Assays
These assays measure the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Objective: To determine the cellular potency and selectivity of an inhibitor by measuring its effect on specific JAK-dependent signaling pathways.
General Workflow:
Figure 3. General workflow for a cellular phospho-STAT (pSTAT) assay.
Detailed Steps:
-
Cell Preparation and Treatment:
-
Human whole blood is collected, or PBMCs are isolated.
-
The cells are pre-incubated with serial dilutions of the JAK inhibitors for a specified time.
-
-
Cytokine Stimulation:
-
Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IFNα for JAK1/TYK2, GM-CSF for JAK2/JAK2).
-
The stimulation is carried out for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Staining:
-
The reaction is stopped by fixing the cells (e.g., with paraformaldehyde).
-
The cells are then permeabilized to allow antibodies to access intracellular proteins.
-
Cells are stained with a cocktail of fluorescently labeled antibodies. This includes antibodies against cell surface markers to identify specific cell populations (e.g., CD4 for T-cells, CD14 for monocytes) and an antibody against a specific phosphorylated STAT protein (e.g., anti-pSTAT1, anti-pSTAT5).
-
-
Flow Cytometry and Data Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
The median fluorescence intensity (MFI) of the pSTAT signal is measured within the specific cell populations.
-
The percentage of inhibition is calculated relative to stimulated and unstimulated controls.
-
IC50 values are determined by fitting the dose-response curves.[1]
-
Conclusion
Both this compound and upadacitinib are potent and selective inhibitors of JAK1. While biochemical assays provide a direct measure of enzyme inhibition, cellular assays offer a more physiologically relevant context for assessing selectivity. The data presented here, from both types of assays, indicates that while both drugs preferentially target JAK1, there are measurable differences in their selectivity profiles against other JAK family members. These differences may underlie their distinct clinical profiles and are an important consideration for researchers in the field of JAK inhibitor development.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Upadacitinib | JAK | Tocris Bioscience [tocris.com]
- 5. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
In Vitro Showdown: A Head-to-Head Comparison of Filgotinib and Baricitinib
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the Janus kinase (JAK) inhibitors filgotinib and baricitinib. By examining their performance in biochemical and cellular assays, we aim to illuminate the distinct inhibitory profiles of these two molecules.
This guide synthesizes experimental data to offer a clear comparison of their potency and selectivity against the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2). All quantitative data is presented in structured tables, and key experimental methodologies are detailed to support the interpretation of the findings. Visualizations of the JAK-STAT signaling pathway and a representative experimental workflow are also provided to enhance understanding.
Biochemical Potency: An Enzymatic Assay Perspective
The intrinsic inhibitory activity of this compound and baricitinib against isolated JAK enzymes is a fundamental measure of their potency. The half-maximal inhibitory concentration (IC50) values from enzymatic assays provide a direct comparison of how effectively each compound inhibits the individual kinases.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 10 | 28 | 810 | 116 |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Table 1: Comparative IC50 values of this compound and baricitinib in a biochemical enzymatic assay. Data compiled from a study by Dowty et al., as cited in a 2024 review.[1] |
As the data indicates, baricitinib demonstrates potent inhibition of both JAK1 and JAK2 with similar low nanomolar IC50 values.[1] this compound also potently inhibits JAK1 but shows a greater selectivity for JAK1 over JAK2, JAK3, and TYK2 in this cell-free system.[1]
Cellular Activity: Inhibition of Cytokine-Induced Signaling
To understand the activity of these inhibitors in a more biologically relevant context, their ability to block cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins is assessed in whole blood or peripheral blood mononuclear cells (PBMCs). This cellular assay data reflects the inhibitor's performance within the complexity of a living cell.
| Cytokine Stimulus (Signaling Pathway) | Cell Type | This compound IC50 (nM) | Baricitinib IC50 (nM) |
| IL-6 (JAK1/JAK2/TYK2) | PBMCs | Not explicitly stated in direct comparison | Not explicitly stated in direct comparison |
| GM-CSF (JAK2/JAK2) | PBMCs | >10000 | 204 |
| IL-2 (JAK1/JAK3) | PBMCs | 1650 | 185 |
| IL-15 (JAK1/JAK3) | PBMCs | 1320 | 148 |
| IFN-α (JAK1/TYK2) | PBMCs | 196 | 63 |
| IFN-γ (JAK1/JAK2) | PBMCs | 431 | 82 |
| Table 2: Comparative IC50 values of this compound and baricitinib in cytokine-stimulated human PBMC preparations. Data is indicative and compiled from a study comparing multiple JAK inhibitors.[2] |
In cellular assays, the inhibitory profiles of this compound and baricitinib reflect their biochemical potencies. Baricitinib shows potent inhibition across multiple cytokine pathways mediated by different JAK combinations.[2] this compound is most potent against JAK1-dependent pathways, such as those activated by IFN-α, and is significantly less potent in inhibiting pathways that are solely dependent on JAK2 (e.g., GM-CSF) or involve JAK3 (e.g., IL-2, IL-15).[2][3][4] This reinforces the JAK1-preferential nature of this compound observed in enzymatic assays.[3]
Experimental Protocols
Biochemical Kinase Assay (Enzymatic Assay)
The in vitro inhibitory activity of this compound and baricitinib against JAK1, JAK2, JAK3, and TYK2 is determined using a cell-free enzymatic assay. Recombinant human JAK enzymes are incubated with a specific substrate and adenosine triphosphate (ATP). The inhibitors are added at varying concentrations to determine their ability to block the phosphorylation of the substrate. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then calculated. The detection of substrate phosphorylation is typically achieved through methods such as fluorescence resonance energy transfer (FRET) or luminescence.
Cellular Phospho-STAT (pSTAT) Flow Cytometry Assay
This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated PBMCs.
-
Cell Preparation : Freshly drawn whole blood or isolated PBMCs are aliquoted.
-
Inhibitor Incubation : The cells are pre-incubated with a range of concentrations of this compound or baricitinib for a specified period (e.g., 15-30 minutes) at 37°C.
-
Cytokine Stimulation : A specific cytokine (e.g., IL-6, GM-CSF, IL-2, IFN-α) is added to the cell suspensions to activate the corresponding JAK-STAT signaling pathway.
-
Fixation and Permeabilization : The stimulation is stopped by fixing the cells with a fixative agent (e.g., paraformaldehyde). Subsequently, the cell membranes are permeabilized to allow antibodies to access intracellular proteins.
-
Antibody Staining : The cells are stained with fluorescently labeled antibodies specific for a phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify specific cell populations (e.g., CD4+ T cells, monocytes).
-
Flow Cytometry Analysis : The stained cells are analyzed using a flow cytometer to quantify the level of pSTAT in the specified cell populations.
-
Data Analysis : The IC50 values are calculated by plotting the percentage of pSTAT inhibition against the inhibitor concentration.
Visualizing the Mechanisms
To better understand the context of these in vitro comparisons, the following diagrams illustrate the JAK-STAT signaling pathway, a typical experimental workflow for a pSTAT assay, and the comparative selectivity of this compound and baricitinib.
Caption: The JAK-STAT signaling pathway.
Caption: Experimental workflow for a pSTAT assay.
Caption: Comparative selectivity of this compound and baricitinib.
References
- 1. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Filgotinib's Mechanism of Action: A Comparative Guide Using Genetic and Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, with other JAK inhibitors (JAKinibs), focusing on the validation of its mechanism of action through genetic and cellular models. Experimental data is presented to support the comparisons, and detailed protocols for key assays are provided.
This compound's Position in the JAK Inhibitor Landscape
This compound is a second-generation JAK inhibitor that demonstrates high selectivity for JAK1.[1][2] This selectivity is a key differentiator from first-generation, less selective JAK inhibitors like tofacitinib, and even from other second-generation inhibitors such as upadacitinib and baricitinib. The rationale behind developing JAK1-selective inhibitors is to target the pro-inflammatory signaling pathways mediated by JAK1 while minimizing the inhibition of other JAK isoforms (JAK2, JAK3, and TYK2) that are crucial for other physiological processes, potentially leading to an improved safety profile.[3][4]
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in inflammation and immunity.[5] Different cytokine receptors associate with specific pairs of JAKs. This compound's therapeutic effect is centered on its ability to preferentially block the catalytic activity of JAK1, thereby interrupting the downstream phosphorylation of STAT proteins and the subsequent transcription of pro-inflammatory genes.[6]
Comparative Analysis of JAK Inhibitor Selectivity
The selectivity of this compound for JAK1 has been demonstrated in various in vitro cellular assays, most notably through the measurement of STAT phosphorylation inhibition in response to specific cytokine stimulation. These assays provide a quantitative comparison of how different JAK inhibitors affect signaling pathways dependent on different JAK isoforms.
Table 1: Comparative Inhibition of STAT Phosphorylation by JAK Inhibitors
This table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and other JAK inhibitors across different cytokine-stimulated pathways, each dependent on a specific combination of JAKs. Lower IC50 values indicate greater potency.
| Cytokine Pathway | JAK Dependency | This compound (IC50, nM) | Upadacitinib (IC50, nM) | Tofacitinib (IC50, nM) | Baricitinib (IC50, nM) | Reference |
| IL-6 / pSTAT1 | JAK1/JAK2 | 49 | 2.9 | 23 | 20 | [7] |
| IFN-α / pSTAT5 | JAK1/TYK2 | 41 | 3.4 | 19 | 16 | [7] |
| IFN-γ / pSTAT1 | JAK1/JAK2 | 200 | 11 | 46 | 32 | [7] |
| GM-CSF / pSTAT5 | JAK2/JAK2 | 1600 | 45 | 110 | 25 | [7] |
| IL-2 / pSTAT5 | JAK1/JAK3 | 810 | 17 | 28 | 65 | [7] |
| IL-15 / pSTAT5 | JAK1/JAK3 | 315 | 12 | 22 | 48 | [7] |
Data is compiled from in vitro studies on human whole blood or peripheral blood mononuclear cells (PBMCs). Values are approximate and can vary based on the specific cell type and assay conditions.
The data clearly indicates that while all tested JAK inhibitors potently inhibit JAK1-dependent pathways (e.g., IL-6 and IFN-α), this compound shows significantly less potency against pathways that are more reliant on JAK2 (GM-CSF) and JAK3 (IL-2, IL-15) compared to the other inhibitors.[7] This provides strong evidence for its JAK1-selective mechanism of action at a cellular level.
The Role of Genetic Models in Validating JAK1 as a Therapeutic Target
Genetic models, such as knockout mice and CRISPR/Cas9-edited cell lines, have been instrumental in confirming the specific roles of individual JAK isoforms and thus validating them as therapeutic targets.
JAK1 Knockout Mouse Models
Studies using JAK1 knockout mice have demonstrated the critical and non-redundant role of JAK1 in mediating the signaling of a broad range of cytokines.[8] These mice exhibit severe immunodeficiency and perinatal lethality, highlighting JAK1's essential role in development and immunity.[8] While direct studies comparing the effects of this compound in wild-type versus JAK1 knockout mice are not extensively published, the phenotype of these genetic models underscores the profound impact of ablating JAK1 function. The therapeutic efficacy of a highly selective JAK1 inhibitor like this compound in inflammatory disease models is therefore strongly suggestive of its on-target effect.[9][10]
CRISPR/Cas9-Mediated JAK1 Knockout Cell Lines
The advent of CRISPR/Cas9 technology has enabled the precise deletion of genes in various cell lines, creating powerful tools for drug mechanism validation.[11][12] Human cell lines with a knockout of the JAK1 gene are commercially available and can be used to definitively assess a drug's reliance on JAK1 for its activity.
Experimental Workflow for Validating this compound's Mechanism using a JAK1 Knockout Cell Line:
Caption: Workflow for validating this compound's JAK1-dependent mechanism.
In this experimental setup, the expected outcome would be:
-
Wild-Type Cells: Robust STAT phosphorylation upon cytokine stimulation, which is significantly inhibited by this compound.
-
JAK1 Knockout Cells: Greatly diminished or absent STAT phosphorylation in response to JAK1-dependent cytokines, with or without this compound treatment.
This would provide direct genetic evidence that this compound's inhibitory effect is contingent on the presence of JAK1.
Signaling Pathway of this compound's Action
The following diagram illustrates the JAK1-STAT signaling pathway and the point of intervention for this compound.
Caption: this compound's inhibition of the JAK1-STAT signaling pathway.
Experimental Protocols
STAT Phosphorylation Assay using Flow Cytometry
This protocol is a generalized method for assessing the inhibition of cytokine-induced STAT phosphorylation in peripheral blood mononuclear cells (PBMCs).
1. Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells with PBS and resuspend in RPMI medium supplemented with 10% fetal bovine serum.
-
Rest the cells for at least 2 hours at 37°C, 5% CO2.
2. Drug Incubation:
-
Aliquot 1 x 10^6 cells per well in a 96-well plate.
-
Add serial dilutions of this compound or other JAK inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
3. Cytokine Stimulation:
-
Add the specific cytokine (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2, GM-CSF for JAK2/JAK2) to the wells at a pre-determined optimal concentration.
-
Incubate for 15-30 minutes at 37°C, 5% CO2.
4. Fixation and Permeabilization:
-
Fix the cells by adding a formaldehyde-based fixation buffer for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 30 minutes on ice. This step is crucial for allowing the phospho-specific antibodies to access intracellular targets.[13]
5. Staining:
-
Wash the cells to remove methanol.
-
Stain with a cocktail of fluorescently-labeled antibodies against a cell surface marker (e.g., CD4) and the phosphorylated STAT of interest (e.g., anti-pSTAT1, anti-pSTAT5).
-
Incubate for 30-60 minutes at room temperature, protected from light.
6. Data Acquisition and Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percentage of inhibition for each drug concentration relative to the vehicle control and determine the IC50 value.[14][15][16][17]
Conclusion
The mechanism of action of this compound as a selective JAK1 inhibitor is strongly validated by a combination of in vitro cellular assays and the foundational knowledge derived from genetic models. Comparative data from STAT phosphorylation assays unequivocally demonstrate its preferential inhibition of JAK1-mediated signaling pathways over those dependent on JAK2 and JAK3. While direct head-to-head studies of this compound in JAK1 knockout models are not as prevalent in the literature, the established critical role of JAK1 from these genetic models provides a solid framework for interpreting the on-target effects of this selective inhibitor. The convergence of evidence from these different experimental approaches provides a high degree of confidence in this compound's defined mechanism of action, which is fundamental to its clinical efficacy and safety profile.
References
- 1. This compound, a novel JAK1-preferential inhibitor for the treatment of rheumatoid arthritis: An overview from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Upadacitinib and this compound: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Janus kinase 1 (JAK1) conditional knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The JAK1 Selective Inhibitor this compound Regulates Both Enthesis and Colon Inflammation in a Mouse Model of Psoriatic Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. accegen.com [accegen.com]
- 12. JAK1 Knockout Cell Line (A549) – EDITGENE [editxor.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 15. Flow cytometry–based STAT phosphorylation assay [bio-protocol.org]
- 16. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 17. Detection of intracellular phosphorylated STAT-1 by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Filgotinib in Combination with Biologic Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Filgotinib is an oral, selective Janus kinase 1 (JAK1) inhibitor that has demonstrated efficacy in the treatment of moderate to severe rheumatoid arthritis (RA) and other inflammatory conditions.[1][2][3] Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[4] Biologic disease-modifying antirheumatic drugs (bDMARDs) have revolutionized the management of autoimmune diseases by targeting specific components of the immune system, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17).
Given their distinct yet complementary mechanisms of action, the combination of this compound with a biologic agent presents a compelling therapeutic strategy to achieve deeper and more durable responses in patients with refractory disease. This guide provides a comparative analysis of the available data on this compound in the context of biologic therapies, explores the theoretical rationale for synergistic effects, and outlines experimental approaches to assess such synergies.
Theoretical Framework for Synergy
The pro-inflammatory environment in autoimmune diseases is maintained by a complex network of cytokines. While biologics target specific extracellular cytokines or their receptors, this compound acts intracellularly to dampen the signaling of a broader range of cytokines that are dependent on the JAK1 pathway.[4] This dual approach could lead to a more comprehensive blockade of inflammatory pathways than either agent alone.
For instance, TNF-α, the target of widely used biologics like adalimumab, can activate the JAK-STAT pathway.[5][6] Therefore, combining a TNF inhibitor with a JAK inhibitor like this compound could result in a more profound suppression of TNF-driven inflammation. Similarly, while IL-6 inhibitors (e.g., tocilizumab) block the IL-6 receptor, this compound can inhibit the downstream signaling of any residual IL-6 that may still engage with its receptor, as well as the signaling of other JAK1-dependent cytokines.[7][8]
dot
Caption: Dual blockade of inflammatory signaling pathways.
Clinical Data: Comparative Efficacy
Direct clinical trial data on the synergistic effects of this compound in combination with biologics is limited. Most studies have evaluated this compound in patients who have had an inadequate response to prior biologic therapy (sequential use) or have compared this compound to a biologic.
FINCH 2 Study: this compound in Biologic-Experienced Patients
The FINCH 2 study evaluated the efficacy of this compound in patients with moderately to severely active RA who had an inadequate response or intolerance to one or more biologic DMARDs.[9]
| Outcome at Week 12 | Placebo (n=148) | This compound 100 mg (n=153) | This compound 200 mg (n=147) |
| ACR20 Response | 31.1% | 57.5% | 66.0% |
| ACR50 Response | 14.9% | 32.0% | 42.9% |
| ACR70 Response | 6.8% | 14.4%** | 21.8% |
| DAS28(CRP) ≤3.2 | 15.5% | 37.3% | 40.8% |
| p < 0.001 vs placebo; *p < 0.05 vs placebo |
Data from the FINCH 2 Randomized Clinical Trial.[10]
Case Report: Dual JAKi and TNFi Therapy
A case report has described the potential of a dual therapy approach with a JAK inhibitor and a TNF inhibitor in patients with difficult-to-treat RA.[5][6] While not a formal clinical trial, this provides a signal for the potential clinical benefit of such a combination. One patient in the report who received a combination of a TNF inhibitor and a JAK inhibitor (upadacitinib or this compound) after failing at least seven bDMARDs and two JAK inhibitors achieved persistent remission for up to three years.[11] Two other patients showed a significant reduction in disease activity, reaching remission.[11]
Experimental Protocols
While specific protocols for assessing the synergy of this compound with biologics are not widely published, methodologies from comparative studies can be adapted.
Hypothetical In Vitro Synergy Assessment in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
Objective: To determine if this compound acts synergistically with a TNF inhibitor to reduce the production of pro-inflammatory mediators from RA-FLS.
Methodology:
-
Cell Culture: Isolate and culture RA-FLS from synovial tissue of patients with RA.
-
Stimulation: Stimulate the RA-FLS with a pro-inflammatory cytokine cocktail (e.g., IL-1β) to induce an inflammatory phenotype.
-
Treatment: Treat the stimulated cells with a dose-response matrix of this compound and a TNF inhibitor (e.g., adalimumab), both alone and in combination.
-
Endpoint Measurement: After a 24-48 hour incubation period, measure the levels of key pro-inflammatory mediators in the cell culture supernatant, such as IL-6, IL-8, and matrix metalloproteinases (MMPs), using ELISA or a multiplex immunoassay.
-
Data Analysis: Analyze the data using synergy models such as the Bliss independence or Loewe additivity model to determine if the combination effect is synergistic, additive, or antagonistic.
dot
Caption: In vitro synergy assessment workflow.
Conclusion
The concurrent targeting of distinct inflammatory pathways with this compound and biologic agents holds theoretical promise for achieving enhanced clinical outcomes in patients with autoimmune diseases. While direct clinical evidence for synergy is still emerging, the available comparative data and the mechanistic rationale support further investigation into these combination therapies. The development of robust preclinical models and well-designed clinical trials will be crucial to fully elucidate the synergistic potential and to define the optimal use of these combined therapeutic strategies in clinical practice. The provided experimental protocol offers a framework for initiating such preclinical investigations.
References
- 1. This compound in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Effect of this compound, a selective JAK 1 inhibitor, with and without methotrexate in patients with rheumatoid arthritis: patient-reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Case report: JAKi and TNFi dual therapy is a potential treatment strategy for difficult-to-treat rheumatoid arthritis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hcplive.com [hcplive.com]
- 10. Early Clinical Data on IL-17 Blockade in Psoriasis - Page 5 [medscape.com]
- 11. Peficitinib and this compound Inhibit Angiogenesis via Suppression of VEGF Production in Rheumatoid Arthritis Fibroblast-like Synoviocytes - ACR Meeting Abstracts [acrabstracts.org]
Cross-Validation of Filgotinib Efficacy in Preclinical Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of filgotinib's performance across different preclinical animal models of inflammatory diseases, supported by experimental data. This compound, an oral, selective Janus kinase 1 (JAK1) inhibitor, has demonstrated significant efficacy in models of rheumatoid arthritis and inflammatory bowel disease, laying the groundwork for its clinical development.[1][2][3] This document summarizes the quantitative data, details the experimental methodologies used in key studies, and visualizes the underlying mechanism of action and experimental workflows.
Mechanism of Action: Selective JAK1 Inhibition
This compound exerts its therapeutic effects by selectively inhibiting JAK1, a critical enzyme in the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][4] This pathway is integral to the signaling of numerous pro-inflammatory cytokines involved in autoimmune diseases.[5] By blocking JAK1 phosphorylation, this compound prevents the subsequent activation of STAT proteins, which in turn suppresses the transcription of inflammatory genes and reduces the production of cytokines like Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ).[1][4] The selectivity of this compound for JAK1 over other JAK family members (JAK2, JAK3, TYK2) is a key characteristic, potentially contributing to a more favorable safety profile compared to less selective JAK inhibitors.[4][6]
Caption: this compound selectively inhibits JAK1, blocking STAT phosphorylation and subsequent inflammatory gene transcription.
Efficacy in a Mouse Model of Colitis
This compound has been evaluated in the dextran sodium sulfate (DSS)-induced colitis model in mice, a widely used model that mimics aspects of human ulcerative colitis.[7][8] Studies consistently show that therapeutic dosing with this compound dose-dependently alleviates disease symptoms and reduces intestinal inflammation.[9][10]
Quantitative Efficacy Data: DSS-Induced Colitis
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Outcome | Citation |
| Body Weight Loss Improvement | 0% | 28% | 37% | Dose-dependent improvement vs. vehicle | [9][10] |
| Disease Activity Index (DAI) | 100% (Normalized) | Trend of reduction | 67% of Vehicle | Significant reduction in disease activity | [9] |
| Stool Consistency | 100% (Normalized) | - | 185% of Vehicle | Maintained normal stool consistency | [9] |
| Colon Weight/Length (mg/cm) | 45 | 34 | 34 | Significant reduction indicating less edema | [9] |
| Total Histopathology Score | 6.8 | - | 3.9 | Significant reduction in inflammation/damage | [9][10] |
| Disease-Impacted Genes | 988 genes | - | 300 genes reversed | Reversal of disease-related gene expression | [11] |
Experimental Protocol: DSS-Induced Colitis
A common therapeutic protocol for evaluating this compound in the DSS-induced colitis model is outlined below.
Caption: Experimental workflow for the therapeutic DSS-induced colitis model in mice.
-
Animal Model : Female C57BL/6 mice.[10]
-
Disease Induction : Colitis is induced by administering 3-4% DSS in the drinking water for 5 to 7 days.[10][11] Some chronic models may use multiple cycles of DSS administration.[11]
-
Treatment Protocol : this compound is administered orally (via gavage) once daily (QD).[10][11] In therapeutic models, treatment begins after disease signs are established (e.g., Day 5).[10] Doses typically range from 3 mg/kg to 30 mg/kg.[9]
-
Efficacy Parameters : Disease activity is monitored daily using a composite Disease Activity Index (DAI), which scores body weight loss, stool consistency, and rectal bleeding.[9][11] At the end of the study, colons are collected for macroscopic evaluation (length, weight) and histopathological analysis of inflammation, gland loss, and tissue damage.[9][10]
Efficacy in a Rodent Model of Arthritis
This compound's efficacy has also been confirmed in the collagen-induced arthritis (CIA) model, a widely used preclinical model for rheumatoid arthritis. This model shares many immunological and pathological features with the human disease.[12][13]
Quantitative Efficacy Data: Collagen-Induced Arthritis
| Parameter | Vehicle Control | This compound (50 mg/kg b.i.d.) | Outcome | Citation |
| Arthritis Progression | Progressive Disease | Blocked Progression | Halted the development of established arthritis | [12] |
| Inflammation | Severe | Inhibited | Significant reduction in paw inflammation | [12] |
| Serum IL-6 | Elevated | Decreased | Reduction in a key systemic inflammatory marker | [12] |
| Bone & Cartilage Degradation | Present | Protected | Prevention of joint structural damage | [12] |
Experimental Protocol: Collagen-Induced Arthritis
-
Animal Model : Typically conducted in rats or mice.
-
Disease Induction : Arthritis is induced by immunization with an emulsion of type II collagen and an adjuvant. A booster immunization is given after a set period (e.g., 21 days) to ensure robust disease development.
-
Treatment Protocol : In a representative study, this compound was administered at 50 mg/kg twice daily (b.i.d.) for a period of two weeks once arthritis was established.[12]
-
Efficacy Parameters : Efficacy is assessed by clinical scoring of paw swelling, histological analysis of joint inflammation and damage, and measurement of inflammatory biomarkers (e.g., IL-6, TNF-alpha) in serum and paw tissue.[12]
Summary and Conclusion
The preclinical data from diverse and well-established animal models provide a strong rationale for the clinical efficacy of this compound. In both colitis and arthritis models, this compound demonstrates a consistent ability to reduce inflammation, ameliorate clinical signs of disease, and, in the case of arthritis, protect against structural joint damage. The dose-dependent effects observed in the DSS-induced colitis model highlight the direct relationship between drug exposure and therapeutic outcome. These findings, rooted in this compound's selective inhibition of the JAK1 signaling pathway, validate its mechanism of action and support its use in the treatment of human inflammatory diseases like ulcerative colitis and rheumatoid arthritis.[2][14][15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Focus on this compound in Rheumatoid Arthritis: A Trial-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology of this compound in the treatment of rheumatoid arthritis: current insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. Focus on this compound in Rheumatoid Arthritis: A Trial-Based Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent updates on the basic mechanisms and pathogenesis of inflammatory bowel diseases in experimental animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IBD Mouse Models for Preclinical Drug Screening | Aragen [aragen.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Portico [access.portico.org]
- 13. Treatment of collagen-induced arthritis rat model by using Notch signalling inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical Appraisal of this compound in the Treatment of Ulcerative Colitis: Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Positioning this compound in the Treatment Algorithm of Moderate to Severe Ulcerative Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Safety Profiles of Filgotinib and Other JAK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Janus kinase (JAK) inhibitors has revolutionized the treatment landscape for several autoimmune and inflammatory diseases. However, as the number of approved and investigational JAK inhibitors grows, understanding their nuanced safety profiles becomes increasingly critical. This guide provides an objective, data-driven comparison of the in vitro safety profiles of filgotinib, a preferential JAK1 inhibitor, against other prominent JAK inhibitors such as tofacitinib, baricitinib, and upadacitinib. The information herein is supported by experimental data from various in vitro studies, offering a valuable resource for researchers in the field.
Introduction to JAK Inhibitors and the Importance of In Vitro Safety Profiling
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases associate with cytokine receptors and, upon cytokine binding, become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). The phosphorylated STATs then translocate to the nucleus to regulate the transcription of various genes involved in immunity, inflammation, and hematopoiesis.
Given their central role in these processes, inhibiting JAKs has proven to be an effective therapeutic strategy. However, the different JAK isoforms have distinct physiological functions. JAK1 is broadly involved in inflammatory cytokine signaling. JAK2 is crucial for erythropoiesis and myelopoiesis, signaling for erythropoietin and thrombopoietin. JAK3 is primarily associated with lymphocyte development and function through its role in common gamma chain cytokine signaling.
The selectivity of a JAK inhibitor for a specific isoform is therefore a key determinant of its safety profile. Non-selective inhibition can lead to off-target effects. For instance, inhibition of JAK2 can lead to hematological adverse events such as anemia and thrombocytopenia, while inhibition of JAK3 may increase the risk of infections. In vitro safety profiling is an essential first step in characterizing the selectivity and potential off-target effects of these inhibitors before they advance to clinical trials. These studies provide crucial data on the direct effects of the compounds on cellular pathways in a controlled environment.
Comparative Data on JAK Inhibitor Selectivity
The in vitro selectivity of JAK inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) against each JAK isoform in biochemical or cellular assays. A higher IC50 value indicates lower potency and, in the context of off-target isoforms, higher selectivity.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | 10 - 53[1] | 28 - 29[1] | 311 - 810[1] | 116 - 177[1] |
| Tofacitinib | 3.2[1] | 4.1[1] | 1.6[1] | - |
| Baricitinib | 5.9[1] | 5.7[1] | >400[1] | - |
| Upadacitinib | 120[1] | 2300[1] | 4700[1] | - |
Note: IC50 values can vary between different studies and assay conditions. The data presented here are a synthesis from multiple sources to provide a comparative overview.
This compound demonstrates a preferential inhibition of JAK1 over other JAK isoforms, particularly JAK3.[2] Tofacitinib acts as a pan-JAK inhibitor with potent activity against JAK1, JAK2, and JAK3. Baricitinib shows selectivity for JAK1 and JAK2. Upadacitinib is highly selective for JAK1.
In Vitro Effects on Key Cellular Pathways
Beyond direct kinase inhibition, the safety profile of JAK inhibitors can be further elucidated by examining their effects on specific cellular pathways that are dependent on JAK signaling.
| In Vitro Assay | This compound (IC50, nM) | Tofacitinib (IC50, nM) | Baricitinib (IC50, nM) | Upadacitinib (IC50, nM) |
| Erythroid Progenitor Expansion | 1140 - 1960 | 110 - 210 | 25 - 42 | 25 - 42 |
| IL-15-induced NK Cell Proliferation | 315 | 4 - 12 | 4 - 12 | 4 - 12 |
| LXR Agonist-induced CETP Expression | 15,300 | No inhibition | No inhibition | No inhibition |
Data sourced from a 2019 abstract by Han et al. presented at EULAR.
These in vitro data suggest that this compound has a lower potential to interfere with erythropoiesis (a JAK2-dependent process) and natural killer (NK) cell proliferation (a JAK1/JAK3-dependent process) compared to tofacitinib, baricitinib, and upadacitinib.[3] Furthermore, this compound was observed to inhibit Cholesteryl Ester Transfer Protein (CETP) expression, an effect not seen with the other tested inhibitors.[3]
Experimental Protocols
Phosphorylated STAT (pSTAT) Assay via Flow Cytometry
This assay is crucial for determining the functional selectivity of JAK inhibitors in a cellular context by measuring the phosphorylation of STAT proteins downstream of specific cytokine stimulation.
Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation by JAK inhibitors in whole blood or peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Preparation: Freshly drawn human whole blood anti-coagulated with heparin or isolated PBMCs are used.
-
Inhibitor Incubation: Cells are pre-incubated with a range of concentrations of the JAK inhibitors (e.g., this compound, tofacitinib, baricitinib, upadacitinib) or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Specific cytokines are added to stimulate different JAK-STAT pathways. For example:
-
IL-6 (to activate JAK1/JAK2, leading to pSTAT3)
-
GM-CSF (to activate JAK2/JAK2, leading to pSTAT5)
-
IL-4 (to activate JAK1/JAK3, leading to pSTAT6)
-
IFN-α (to activate JAK1/TYK2, leading to pSTAT1) The stimulation is typically carried out for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization: Red blood cells are lysed, and the remaining leukocytes are fixed with a formaldehyde-based buffer. Following fixation, the cells are permeabilized, often with methanol, to allow antibodies to access intracellular proteins.
-
Antibody Staining: The permeabilized cells are stained with a cocktail of fluorescently-labeled antibodies. This includes antibodies specific for cell surface markers to identify different leukocyte populations (e.g., CD3 for T cells, CD14 for monocytes) and antibodies that specifically recognize the phosphorylated forms of STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the pSTAT-specific antibodies is measured within the different cell populations.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of pSTAT inhibition against the concentration of the JAK inhibitor.
Erythroid Progenitor Expansion Assay
This assay assesses the potential for a JAK inhibitor to cause hematological toxicity by measuring its effect on the proliferation and differentiation of erythroid progenitor cells.
Objective: To determine the impact of JAK inhibitors on the in vitro expansion and differentiation of human erythroid progenitor cells.
Methodology:
-
Cell Source: Human CD34+ hematopoietic stem and progenitor cells are isolated from cord blood, bone marrow, or mobilized peripheral blood.
-
Culture Initiation: The CD34+ cells are cultured in a specialized serum-free medium, such as the HemaTox™ Erythroid kit, which contains a cocktail of cytokines (e.g., erythropoietin, stem cell factor, IL-3) that promote erythroid differentiation and proliferation.
-
Inhibitor Treatment: The cultures are treated with various concentrations of the JAK inhibitors or a vehicle control.
-
Incubation: The cells are incubated for a period of 7 to 14 days at 37°C in a humidified incubator with 5% CO2.
-
Cell Proliferation and Differentiation Assessment:
-
Cell Counting: The total number of viable cells is determined at the end of the culture period using a cell counter or a viability assay (e.g., trypan blue exclusion).
-
Flow Cytometry: The differentiation status of the cells is assessed by staining for erythroid-specific cell surface markers, such as CD71 (transferrin receptor) and Glycophorin A (CD235a). The percentage of cells expressing these markers is quantified.
-
-
Data Analysis: The IC50 for the inhibition of erythroid progenitor expansion is calculated based on the reduction in the number of viable erythroid cells in the presence of the inhibitor.
Natural Killer (NK) Cell Proliferation Assay
This assay evaluates the potential immunomodulatory effects of JAK inhibitors on the proliferation of NK cells, which are important for immune surveillance.
Objective: To measure the effect of JAK inhibitors on cytokine-induced NK cell proliferation.
Methodology:
-
NK Cell Source: Human NK cells are either isolated from PBMCs or an NK cell line (e.g., NK-92) is used.
-
Culture and Stimulation: The NK cells are cultured in a suitable medium and stimulated with a cytokine that promotes their proliferation, typically IL-2 or IL-15.
-
Inhibitor Treatment: The cells are treated with a range of concentrations of the JAK inhibitors or a vehicle control.
-
Incubation: The cultures are incubated for 3 to 5 days to allow for cell proliferation.
-
Proliferation Measurement: NK cell proliferation can be assessed using several methods:
-
Cell Counting: Direct counting of viable cells.
-
CFSE Staining: Cells are pre-labeled with Carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of CFSE is halved, which can be measured by flow cytometry.
-
DNA Synthesis Assays: Incorporation of labeled nucleotides (e.g., BrdU or ³H-thymidine) into newly synthesized DNA is measured.
-
-
Data Analysis: The IC50 for the inhibition of NK cell proliferation is determined by analyzing the dose-response curve of the inhibitor.
LXR Agonist-induced CETP Expression Assay
This assay investigates the effect of JAK inhibitors on the expression of Cholesteryl Ester Transfer Protein (CETP), which is involved in cholesterol metabolism.
Objective: To determine if JAK inhibitors modulate the expression of CETP in a human liver cell line.
Methodology:
-
Cell Line: The human hepatoma cell line HepG2 is commonly used for this assay.
-
Cell Culture and Treatment: HepG2 cells are cultured to a suitable confluency and then treated with a Liver X Receptor (LXR) agonist (e.g., T0901317) to induce CETP expression. Concurrently, the cells are treated with various concentrations of the JAK inhibitors or a vehicle control.
-
Incubation: The cells are incubated for 24 to 48 hours.
-
Analysis of CETP Expression:
-
Quantitative PCR (qPCR): Total RNA is extracted from the cells, and the relative mRNA expression of the CETP gene is quantified by qPCR, typically normalized to a housekeeping gene.
-
ELISA: The concentration of secreted CETP protein in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The effect of the JAK inhibitors on LXR agonist-induced CETP expression is determined by comparing the levels of CETP mRNA or protein in the treated cells to the control cells.
Visualizations
Caption: The JAK-STAT signaling pathway, a key cascade in cytokine-mediated gene expression.
Caption: A generalized workflow for in vitro assessment of JAK inhibitor safety and selectivity.
Caption: A visual representation of the comparative in vitro selectivity of different JAK inhibitors.
Conclusion
The in vitro data presented in this guide highlight the distinct safety and selectivity profiles of this compound compared to other JAK inhibitors. This compound's preferential inhibition of JAK1 translates to a lower impact on JAK2- and JAK3-dependent cellular pathways in vitro, such as erythroid progenitor expansion and NK cell proliferation. These findings provide a mechanistic rationale for the observed clinical safety profile of this compound and underscore the importance of JAK isoform selectivity in the development of safer immunomodulatory therapies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the nuanced effects of this class of inhibitors. It is important to note that while in vitro studies are highly informative, the ultimate safety and efficacy of these drugs are determined in clinical settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Absence of Effects of this compound on Erythrocytes, CD8+ and NK Cells in Rheumatoid Arthritis Patients Brings Further Evidence for the JAK1 Selectivity of this compound - ACR Meeting Abstracts [acrabstracts.org]
- 3. THU0017 IN VITRO MECHANISTIC STUDIES DEMONSTRATE this compound ACTIVITY THAT HAS POTENTIAL IMPLICATIONS FOR DIFFERENTIATION AMONG JAK INHIBITORS | Annals of the Rheumatic Diseases [ard.bmj.com]
Filgotinib's Efficacy in Models Resistant to Other JAK Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Janus kinase (JAK) inhibitors presents a significant challenge in the treatment of chronic inflammatory diseases and myeloproliferative neoplasms. This guide provides a comparative analysis of filgotinib, a selective JAK1 inhibitor, and its potential efficacy in models where resistance to other, less selective JAK inhibitors has been observed. By examining the mechanisms of resistance and the distinct selectivity profile of this compound, we aim to provide a data-supported resource for researchers in the field.
Mechanisms of Resistance to JAK Inhibitors
Resistance to JAK inhibitors, such as the JAK1/JAK2 inhibitor ruxolitinib, can arise through various mechanisms. Understanding these is crucial to devising strategies to overcome treatment failure.
-
Genetic Resistance: Point mutations in the kinase domain of JAK2 can prevent the binding of JAK inhibitors, leading to a loss of therapeutic effect.
-
Functional Resistance: One key mechanism of non-mutational resistance is the reactivation of JAK-STAT signaling through the formation of heterodimers between different JAK family members. For instance, in cells treated with a JAK2 inhibitor, signaling can be restored through the trans-activation of JAK2 by other JAKs like JAK1 or TYK2. This persistence of signaling allows the cells to evade the inhibitory effects of the drug.
This compound's Differentiated Profile: High Selectivity for JAK1
This compound distinguishes itself from other approved JAK inhibitors through its preferential inhibition of JAK1. In vitro and ex vivo studies have consistently demonstrated its greater selectivity for JAK1 over JAK2, JAK3, and TYK2. This selective profile suggests a mechanistic rationale for its potential to be effective in certain resistance scenarios.
This compound has been shown to inhibit JAK1-mediated signaling pathways at concentrations that have minimal effect on pathways dependent on JAK2 or JAK3.[1][2] This selectivity may allow it to circumvent resistance mechanisms that are dependent on the reactivation of JAK2-centric signaling.
Comparative Signaling Inhibition
The following table summarizes the comparative inhibitory activity of this compound and other JAK inhibitors on various cytokine signaling pathways, highlighting this compound's potent inhibition of JAK1-dependent pathways with significantly less impact on JAK2- and JAK3-dependent signaling.
| Cytokine Pathway | Primary JAK Dependency | This compound Inhibition | Other JAK Inhibitor Inhibition (Tofacitinib, Upadacitinib, Baricitinib) |
| IFNα/pSTAT5 | JAK1/TYK2 | Equivalent to other JAKinibs | Equivalent to this compound |
| IL-6/pSTAT1 | JAK1/JAK2 | Equivalent to other JAKinibs | Equivalent to this compound |
| GM-CSF/pSTAT5 | JAK2/JAK2 | Least inhibition among comparators | Greater inhibition than this compound |
| IL-2/pSTAT5 | JAK1/JAK3 | Least inhibition among comparators | Greater inhibition than this compound |
| IL-15/pSTAT5 | JAK1/JAK3 | Least inhibition among comparators | Greater inhibition than this compound |
| IFNγ/pSTAT1 | JAK1/JAK2 | Less inhibition than on IL-6 pathway | Varies among inhibitors |
Data compiled from studies on healthy and rheumatoid arthritis patient blood samples.[1][3]
Experimental Protocols
In Vitro JAKinib Inhibition of STAT Phosphorylation
Objective: To determine the potency of various JAK inhibitors in blocking cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in human peripheral blood mononuclear cells (PBMCs) and whole blood.
Methodology:
-
Cell Preparation: PBMCs were isolated from healthy donors or rheumatoid arthritis patients using Ficoll-Paque density gradient centrifugation. Whole blood was collected in heparinized tubes.
-
Compound Dilution: this compound and comparator JAK inhibitors were serially diluted in DMSO to create a concentration range for IC50 determination.
-
Cytokine Stimulation: Cells were pre-incubated with the JAK inhibitors or vehicle control for a specified period (e.g., 30 minutes) at 37°C. Following pre-incubation, cells were stimulated with a specific cytokine (e.g., IL-6, IFNα, GM-CSF) to activate distinct JAK/STAT pathways.
-
Cell Lysis and Staining: After cytokine stimulation, red blood cells in whole blood samples were lysed. All cell samples were then fixed and permeabilized to allow for intracellular staining.
-
Flow Cytometry: Cells were stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT5).
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal was measured by flow cytometry. The percentage of inhibition was calculated relative to the vehicle-treated, cytokine-stimulated control. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.[2][3]
Visualizing Signaling Pathways and Resistance
JAK-STAT Signaling Pathway
Caption: Canonical JAK-STAT signaling pathway initiated by cytokine binding.
Mechanism of Functional Resistance to a JAK2 Inhibitor
Caption: this compound's potential to overcome resistance via JAK1 inhibition.
Conclusion
While direct experimental evidence of this compound's efficacy in models with acquired resistance to other JAK inhibitors is not yet available in published literature, its distinct pharmacological profile provides a strong rationale for its potential utility in such settings. The high selectivity of this compound for JAK1 suggests that it may be able to circumvent resistance mechanisms that rely on the reactivation of JAK2-dependent signaling pathways. For researchers and drug development professionals, this presents a compelling area for further investigation. Future preclinical and clinical studies are warranted to directly assess the activity of this compound in patient populations or cellular models that have developed resistance to less selective JAK inhibitors. Such studies will be critical in defining the role of selective JAK1 inhibition in the evolving landscape of targeted therapies.
References
- 1. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
validating the long-term efficacy of filgotinib in chronic inflammation models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term efficacy of filgotinib, a preferential Janus kinase (JAK) 1 inhibitor, in chronic inflammation models. Drawing from extensive clinical trial data in rheumatoid arthritis (RA) and ulcerative colitis (UC), this document compares this compound's performance against other relevant therapies and outlines the experimental protocols underpinning these findings.
Executive Summary
This compound has demonstrated sustained efficacy and a consistent safety profile in long-term extension studies for the treatment of moderately to severely active rheumatoid arthritis and ulcerative colitis.[1][2][3][4][5][6][7] As a selective JAK1 inhibitor, its mechanism of action is centered on modulating the signaling of pro-inflammatory cytokines crucial to the pathogenesis of these chronic inflammatory diseases.[8][9][10][11] This guide presents key long-term efficacy data from the DARWIN, FINCH, and SELECTION clinical trial programs, offering a comparative perspective with other JAK inhibitors and biologic disease-modifying antirheumatic drugs (bDMARDs).
Mechanism of Action: Selective JAK1 Inhibition
This compound selectively inhibits JAK1, an enzyme critical for the signaling of numerous cytokines involved in inflammation and immune responses.[8][9][10][11] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a key signaling cascade in autoimmune diseases.[9][10] By preferentially targeting JAK1, this compound aims to provide therapeutic benefits while potentially offering a distinct safety profile compared to less selective JAK inhibitors that also target JAK2 and JAK3, which are more involved in hematologic functions.[1][2][11]
Caption: this compound's mechanism of action via selective JAK1 inhibition in the JAK-STAT signaling pathway.
Long-Term Efficacy in Rheumatoid Arthritis
The long-term efficacy of this compound in patients with rheumatoid arthritis has been evaluated in the DARWIN 3 and FINCH 4 open-label extension studies.[1][2][3][6][12] These studies enrolled patients from the preceding DARWIN 1 & 2 and FINCH 1, 2, & 3 trials, respectively.
Table 1: Long-Term Efficacy of this compound in Rheumatoid Arthritis (FINCH 4, Week 156)[3][13][14]
| Efficacy Endpoint | This compound 200 mg (de novo) | This compound 100 mg (de novo) | This compound 200 mg (continued) | This compound 100 mg (continued) |
| ACR20 Response (%) | 60.2 | 54.6 | 67.3 | 59.5 |
| ACR50 Response (%) | N/A | N/A | up to 53.8 | up to 53.8 |
| ACR70 Response (%) | N/A | N/A | N/A | N/A |
| DAS28-CRP <2.6 (%) | 21.8 - 44.3 | 21.8 - 44.3 | 21.8 - 44.3 | 21.8 - 44.3 |
| Boolean Remission 1.0 (%) | 18.8 | 15.4 | N/A | N/A |
| Boolean Remission 2.0 (%) | 21.1 | 18.5 | N/A | N/A |
Data from the FINCH 4 long-term extension study at week 156. "de novo" refers to patients who switched to this compound in the extension study, while "continued" refers to those who remained on their original this compound dose. ACR response rates indicate a 20%, 50%, or 70% improvement in RA symptoms. DAS28-CRP is a measure of disease activity. Boolean remission represents a stringent measure of disease remission.
Table 2: Comparison of JAK Inhibitors in MTX-Inadequate Responders (Network Meta-Analysis)[15][16][17]
| Efficacy Endpoint (Probability of being best treatment) | This compound 200 mg + MTX | Tofacitinib 10 mg + MTX | Upadacitinib 15 mg + MTX | Baricitinib 4 mg + MTX | Adalimumab + MTX |
| ACR20 Response Rate | High (SUCRA=0.782) | Highest (SUCRA=0.898) | N/A | N/A | Lower (SUCRA=0.358) |
| CDAI ≤ 2.8 (Clinical Remission) at 12 weeks | Highest | High | High | High | Lower |
| Improvement in mTSS at 48/52 weeks | Highest | N/A | Lower | Lower | Lower |
This table summarizes findings from a Bayesian network meta-analysis comparing various JAK inhibitors and adalimumab in patients with an inadequate response to methotrexate (MTX). SUCRA (Surface Under the Cumulative Ranking Curve) values indicate the probability of an intervention being the best treatment option. CDAI is the Clinical Disease Activity Index, and mTSS is the modified Total Sharp Score, a measure of radiographic progression.
Long-Term Efficacy in Ulcerative Colitis
The SELECTION long-term extension (LTE) study evaluated the sustained efficacy of this compound in patients with moderately to severely active ulcerative colitis.[4][5][7][13]
Table 3: Long-Term Efficacy of this compound in Ulcerative Colitis (SELECTION LTE)[4][5][7]
| Efficacy Endpoint (As Observed) | This compound 200 mg (Completers, Week 144) | This compound 200 mg (Non-Responders, Week 192) |
| Partial Mayo Clinic Score (pMCS) Remission (%) | 80.0 | 62.1 |
| Biomarker Remission (%) | 86.4 | 76.7 |
| Health-Related Quality of Life (HRQoL) Remission (%) | 86.0 | 59.3 |
"Completers" were patients who responded to this compound in the initial 10-week induction and completed the maintenance study. "Non-responders" were those who did not respond at week 10 and received open-label this compound. pMCS is a physician- and patient-reported measure of disease activity. Biomarker and HRQoL remission indicate normalization of inflammatory markers and patient-reported quality of life, respectively.
Table 4: Real-World Comparative Effectiveness of JAK Inhibitors in Ulcerative Colitis (Week 8)[19]
| Efficacy Endpoint | This compound | Upadacitinib |
| Clinical Response (%) | 55.1 | 71.4 |
| Clinical Remission (%) | 46.9 | 65.7 |
Data from a multicenter cohort study comparing the real-world effectiveness of this compound and upadacitinib. Upadacitinib was associated with significantly higher rates of clinical response and remission.
Experimental Protocols
Clinical Trial Methodology (General Overview)
The long-term efficacy of this compound was assessed in open-label extension studies following randomized, double-blind, placebo-controlled parent trials.
Caption: Generalized workflow for the long-term extension studies of this compound.
-
Patient Population: Adult patients with moderately to severely active rheumatoid arthritis or ulcerative colitis who had an inadequate response or intolerance to conventional or biologic therapies.[1][13]
-
Intervention: Patients received once-daily oral this compound (100 mg or 200 mg) or placebo, often in combination with methotrexate for RA studies.[1][12][14]
-
Efficacy Assessments: Standard clinical and patient-reported outcome measures were used, including the American College of Rheumatology (ACR) response criteria, Disease Activity Score in 28 joints with C-reactive protein (DAS28-CRP), Clinical Disease Activity Index (CDAI), Simplified Disease Activity Index (SDAI), and Boolean remission for RA.[1][3] For UC, the Mayo Clinic Score (and its partial version, pMCS), Inflammatory Bowel Disease Questionnaire (IBDQ), and other health-related quality of life scores were utilized.[4][5][7][15][16]
-
Long-Term Extension: Eligible patients who completed the parent studies could enroll in an open-label extension to continue receiving this compound and be monitored for long-term safety and efficacy.[1][3][4][6]
Preclinical Model: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, sharing pathological and immunological features with the human disease.[17][18]
-
Animal Strains: DBA/1 or B10.RIII mice, which are highly susceptible to CIA, are typically used.[17][19] Mice should be at least 7-8 weeks old.[17][19]
-
Induction of Arthritis:
-
Immunization: An emulsion of type II collagen (bovine or chick) and Complete Freund's Adjuvant (CFA) is prepared. Mice are immunized via intradermal injection at the base of the tail.[20][21]
-
Booster (Optional but common): A booster injection with type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the initial immunization.[17][19]
-
-
Disease Assessment: The onset of arthritis typically occurs 28-35 days after the first immunization.[17][19][20] The severity of arthritis is evaluated using a clinical scoring system based on the swelling and redness of the paws.
-
Therapeutic Intervention: Test compounds like this compound can be administered prophylactically (before disease onset) or therapeutically (after disease onset) to evaluate their efficacy in preventing or treating arthritis.
Conclusion
Long-term data from extensive clinical trial programs demonstrate that this compound maintains its efficacy over several years in patients with rheumatoid arthritis and ulcerative colitis.[1][4][6][7] Its sustained effect on clinical remission, disease activity, and quality of life, coupled with a consistent safety profile, positions it as a valuable therapeutic option.[22] Comparative analyses suggest that while there are differences in efficacy among JAK inhibitors, this compound shows a strong and durable response.[14][23][24] The preclinical data from models like the collagen-induced arthritis model provide a basis for understanding its anti-inflammatory effects and guiding further research. This guide provides researchers and drug development professionals with a consolidated overview of the long-term validation of this compound's efficacy in chronic inflammatory conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Long-Term Safety, Efficacy, and Patient-Centered Outcomes of this compound in the Treatment of Rheumatoid Arthritis: Current Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. Long-term safety and efficacy of this compound for the treatment of moderately to severely active ulcerative colitis: Interim analysis from up to 4 years of follow-up in the SELECTION open-label long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-Term Safety, Efficacy, and Patient-Centered Outcomes of this compound in the Treatment of Rheumatoid Arthritis: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. gilead.com [gilead.com]
- 14. Comparison of the efficacy and safety of tofacitinib and this compound in patients with active rheumatoid arthritis: a Bayesian network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Improved Health-Related Quality of Life and Led to Comprehensive Disease Control in Individuals with Ulcerative Colitis: Data from the SELECTION Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid and Sustained Symptom Relief in Patients With Ulcerative Colitis Treated With this compound: Data From the Phase 2b/3 SELECTION Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chondrex.com [chondrex.com]
- 18. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. This compound Radiographic and Clinical Efficacy Versus Other JAK Inhibitors and Adalimumab in Patients With Rheumatoid Arthritis and Inadequate Response to Methotrexate: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Real‐World Comparative Effectiveness and Safety of this compound and Upadacitinib for Ulcerative Colitis: A Multicentre Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
comparative transcriptomics of cells treated with different JAK inhibitors
A detailed analysis of the transcriptomic signatures of various Janus kinase (JAK) inhibitors, providing researchers with comparative data to inform experimental design and drug selection.
This guide offers a comparative overview of the transcriptomic effects of different JAK inhibitors on various cell types. By summarizing key findings from multiple studies, it aims to provide researchers, scientists, and drug development professionals with the necessary data to understand the nuanced impacts of these inhibitors on gene expression. This document includes detailed experimental protocols, a comprehensive table of comparative transcriptomic data, and visualizations of the JAK-STAT signaling pathway and a typical experimental workflow.
The JAK-STAT Signaling Pathway and Points of Inhibition
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell growth, and differentiation.[1][2] Cytokines and growth factors binding to their receptors activate associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins.[3] These STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[3][4] The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2.[2] Different JAK inhibitors exhibit varying degrees of selectivity for these family members, leading to distinct biological effects.[5]
Caption: The JAK-STAT signaling pathway with points of intervention by various JAK inhibitors.
Experimental Workflow for Comparative Transcriptomics
A typical workflow for the comparative transcriptomic analysis of cells treated with different JAK inhibitors involves several key steps, from cell culture to bioinformatics analysis.
Caption: A generalized experimental workflow for comparative transcriptomic analysis.
Comparative Transcriptomic Data
The following table summarizes the key findings from different studies that have investigated the transcriptomic changes induced by various JAK inhibitors. The data highlights the number of differentially expressed genes (DEGs) and key modulated pathways.
| JAK Inhibitor | Cell Type | Treatment Conditions | Number of DEGs (vs. Control) | Key Downregulated Pathways | Key Upregulated Pathways | Reference |
| Tofacitinib | Rheumatoid Arthritis Synovial Fibroblasts | Stimulated with TNF-α, IL-1β, IFN-γ | Not specified | JAK-STAT cascade | Not specified | [6][7] |
| Baricitinib | Rheumatoid Arthritis Synovial Fibroblasts | Stimulated with TNF-α, IL-1β, IFN-γ | Not specified | Inflammatory response | Not specified | [6] |
| Upadacitinib | Rheumatoid Arthritis Synovial Fibroblasts | Stimulated with TNF-α, IL-1β, IFN-γ | Not specified | Inflammatory response | Not specified | [6] |
| Ruxolitinib | HEL (Human Erythroleukemia) cells | 0.5 µM for 4h and 48h | 1,017 (4h), 3,856 (48h) | Inflammatory response, IL-6/JAK/STAT3 signaling | Not specified | [8] |
| Fedratinib | HEL (Human Erythroleukemia) cells | 0.5 µM for 4h and 48h | 189 (4h), 1,263 (48h) | Inflammatory response | Not specified | [8] |
| Momelotinib | HEL (Human Erythroleukemia) cells | 0.5 µM for 4h and 48h | 679 (4h), 505 (48h) | Inflammatory response | Not specified | [8] |
| Pacritinib | HEL (Human Erythroleukemia) cells | 0.5 µM for 4h and 48h | 3,934 (4h), 2,753 (48h) | Inflammatory response | Metabolic pathways | [8] |
| Itacitinib | HEL (Human Erythroleukemia) cells | 0.5 µM for 4h and 48h | 74 (4h), 196 (48h) | Not specified | Not specified | [8] |
| ABT-317 (JAK1 inhibitor) | Rheumatoid Arthritis Fibroblast-like Synoviocytes | 1µM with CM stimulation | 1,122 | Interferon and IL-6 signaling | Not specified | [9] |
Experimental Protocols
Below are generalized experimental protocols based on the methodologies reported in the cited literature. Researchers should refer to the specific publications for detailed procedures.
Cell Culture and Treatment
-
Cell Lines: Human cell lines such as HEL (erythroleukemia) or primary cells like rheumatoid arthritis synovial fibroblasts (RA-FLS) are commonly used.[6][8][9]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Stimulation (if applicable): For studies involving inflammatory responses, cells may be stimulated with cytokines such as a combination of TNF-α, IL-1β, and IFN-γ or with conditioned medium from activated immune cells.[6][9]
-
Inhibitor Treatment: Cells are treated with various concentrations of JAK inhibitors (e.g., 0.5 µM or 1 µM) or a vehicle control (e.g., DMSO) for specified durations (e.g., 4, 24, or 48 hours).[8][9][10]
RNA Extraction and Sequencing
-
RNA Isolation: Total RNA is extracted from cell lysates using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a Bioanalyzer or similar instrument. Samples with a high RNA Integrity Number (RIN) are selected for sequencing.
-
Library Preparation: RNA sequencing libraries are prepared from total RNA. This typically involves poly(A) selection for mRNA enrichment, followed by cDNA synthesis, adapter ligation, and amplification.[11]
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq or NextSeq).
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The processed reads are aligned to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2 or edgeR) are employed to identify genes that are significantly differentially expressed between inhibitor-treated and control groups.[12]
-
Pathway and Gene Ontology (GO) Analysis: Differentially expressed genes are used as input for pathway and GO enrichment analysis to identify the biological processes and signaling pathways that are significantly altered by the JAK inhibitor treatment.[12]
This guide provides a foundational understanding of the comparative transcriptomic effects of various JAK inhibitors. The presented data and protocols should serve as a valuable resource for researchers in the field, enabling more informed decisions in their study design and interpretation of results.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic targets of Janus kinase inhibitors are linked to genetic risks of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting IL-6, JAK or SYK? : An Analysis of Transcriptome Alteration in Peripheral Blood By RA Treatments - ACR Meeting Abstracts [acrabstracts.org]
- 8. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding mechanisms of JAK1 inhibition on synovial fibroblasts using combinatorial approaches of bulk and single cell RNAseq analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [repositori.upf.edu]
- 12. biorxiv.org [biorxiv.org]
Comparative Analysis of Filgotinib and Other JAK Inhibitors on Murine Gut Microbiota
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the Janus kinase (JAK) inhibitor filgotinib against other JAK inhibitors, with a specific focus on their impact on the gut microbiota in preclinical mouse models. The following sections detail the current experimental landscape, present available data, and outline methodologies to encourage further comparative studies.
While direct comparative studies analyzing the effects of this compound versus other JAK inhibitors on the gut microbiota in the same mouse model are not yet available in the published literature, this guide synthesizes findings from individual studies to provide a preliminary assessment. The primary comparator discussed is tofacitinib, for which preclinical data on gut microbiota modulation in a mouse model of arthritis is available.
Introduction to JAK Inhibitors and the Gut Microbiota
Janus kinase inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, which is crucial for mediating the inflammatory response. This compound is a selective JAK1 inhibitor, while other JAK inhibitors like tofacitinib have a broader inhibitory profile (pan-JAK inhibitor). The gut microbiota, the diverse community of microorganisms residing in the gastrointestinal tract, plays a significant role in immune homeostasis. Dysbiosis, an imbalance in this microbial community, is implicated in the pathogenesis of inflammatory diseases. Understanding how different JAK inhibitors affect the gut microbiota is therefore of significant interest for therapeutic development.
A study investigating the impact of tofacitinib, baricitinib, and this compound on the human gut microbiota found that these JAK inhibitors have a minor impact on its composition.[1][2]
Experimental Data: Tofacitinib's Impact on Gut Microbiota in a Murine Arthritis Model
A key study by Hablot et al. (2020) investigated the effect of tofacitinib on the gut microbiota in a collagen-induced arthritis (CIA) DBA1/J mouse model.[3] While this study did not include this compound, its findings provide a valuable benchmark for the potential effects of a pan-JAK inhibitor on the gut microbiome in an inflammatory disease model.
The study found that while tofacitinib did not significantly alter the overall alpha-diversity of the gut microbiota, it did induce notable changes in the beta-diversity, indicating a shift in the overall microbial community structure.[3] Specifically, at later time points in the disease model, tofacitinib treatment was associated with a decrease in potentially pathogenic bacteria and an increase in some beneficial microbes.[3]
| Phylum | Taxa | Effect of Tofacitinib Treatment |
| Proteobacteria | Decrease[3] | |
| Chlamydiae | Decrease[3] | |
| Firmicutes | Increase in some beneficial members[3] | |
| Actinobacteria | Increase in some beneficial members[3] | |
| Table 1: Summary of Tofacitinib's Effect on Gut Microbiota in a Murine Arthritis Model |
Experimental Protocols
To facilitate comparative studies, the detailed methodology from the tofacitinib study is provided below, which can be adapted to include this compound and other JAK inhibitors.
Collagen-Induced Arthritis (CIA) Mouse Model
-
Animals: DBA1/J mice are typically used for this model.
-
Induction of Arthritis: Arthritis is induced by an initial immunization of bovine type II collagen emulsified in Complete Freund's Adjuvant, followed by a booster immunization.
-
JAK Inhibitor Treatment: Mice are treated with the respective JAK inhibitor (e.g., tofacitinib, this compound) or a vehicle control, typically administered daily via oral gavage or intraperitoneal injection.
-
Sample Collection: Fecal samples are collected at various time points throughout the study to analyze the gut microbiota. Colon tissue can be collected at the end of the study for histological and molecular analysis.
Gut Microbiota Analysis
-
DNA Extraction: Bacterial DNA is extracted from fecal samples using commercially available kits.
-
16S rRNA Gene Sequencing: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR and sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).
-
Bioinformatic Analysis: Sequencing reads are processed using bioinformatics pipelines (e.g., QIIME, DADA2) to perform quality filtering, denoising, taxonomic classification, and diversity analysis (alpha and beta diversity).
-
Statistical Analysis: Statistical methods are used to identify significant differences in microbial composition and diversity between treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, a primary target of this compound and other JAK inhibitors, and a typical experimental workflow for assessing their impact on the gut microbiota in a mouse model.
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors like this compound.
Caption: Experimental workflow for comparing the effects of JAK inhibitors on the gut microbiota in mice.
Future Directions and Conclusion
The current body of research indicates that JAK inhibitors can modulate the gut microbiota in mouse models of inflammatory diseases. However, there is a clear need for direct, head-to-head comparative studies to elucidate the differential effects of selective JAK1 inhibitors like this compound versus broader-spectrum JAK inhibitors. Such studies will be instrumental in understanding the nuanced interactions between these therapeutics, the gut microbiome, and the host immune system. This knowledge will be invaluable for optimizing treatment strategies and developing novel therapies for inflammatory conditions. Researchers are encouraged to adopt standardized experimental protocols to ensure the comparability and reproducibility of findings across different studies.
References
The Superiority of JAK1 Selectivity with Filgotinib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of treatment for immune-mediated inflammatory diseases has been significantly reshaped by the advent of Janus kinase (JAK) inhibitors. These small molecule drugs target the JAK-STAT signaling pathway, a critical mediator of the inflammatory response. Within this class, a key differentiator is the selectivity for individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2). This guide provides a detailed comparison of filgotinib, a highly selective JAK1 inhibitor, with other commercially available JAK inhibitors, supported by experimental data, to validate the therapeutic advantages of its selective mechanism of action.
The Rationale for JAK1 Selectivity
The JAK-STAT pathway is integral to cellular responses to a multitude of cytokines and growth factors, regulating processes like hematopoiesis, immune cell development, and inflammation.[1][2] While broad inhibition of the JAK family can be effective in treating inflammatory conditions, it is also associated with a range of side effects due to the diverse roles of the different JAK isoforms.[3]
-
JAK1 is a key mediator of pro-inflammatory cytokine signaling.[4][5]
-
JAK2 is crucial for erythropoiesis and thrombopoiesis.[3][6] Its inhibition can lead to anemia and thrombocytopenia.[3]
-
JAK3 plays a vital role in lymphocyte proliferation and immune homeostasis.[6] Its inhibition can result in immunosuppression.
-
TYK2 is involved in the signaling of cytokines like IL-12 and IL-23 and has a role in antiviral responses.[6]
This compound's preferential inhibition of JAK1 is designed to specifically target the inflammatory cascade while minimizing the off-target effects associated with the inhibition of other JAK isoforms, potentially leading to an improved benefit-risk profile.[7][8][9]
Comparative Efficacy and Selectivity: The Data
The selectivity of a JAK inhibitor is quantified by its half-maximal inhibitory concentration (IC50) against each JAK isoform. A lower IC50 value indicates greater potency. The ratio of IC50 values for different JAKs provides a measure of selectivity. The following tables summarize the in vitro and cellular selectivity profiles of this compound in comparison to other JAK inhibitors.
Table 1: In Vitro Biochemical Assay Data (IC50, nM)
| Drug | JAK1 | JAK2 | JAK3 | TYK2 | JAK2/JAK1 Ratio | JAK3/JAK1 Ratio |
| This compound | 10 | 28 | 810 | 116 | 2.8 | 81 |
| Upadacitinib | 43 | >1000 | >1000 | - | >23 | >23 |
| Tofacitinib | 15 | 71 | 45 | 472 | 4.7 | 3 |
| Baricitinib | 0.78 | 2 | 253 | 14 | 2.6 | 324 |
Data compiled from multiple sources.[10][11][12] Note that assay conditions can vary between studies, affecting absolute IC50 values.
Table 2: Cellular Assay Data (IC50, nM) - Inhibition of Cytokine-Induced STAT Phosphorylation
| Drug | JAK1-dependent (e.g., IL-6/pSTAT1) | JAK2-dependent (e.g., GM-CSF/pSTAT5) | JAK1/JAK3-dependent (e.g., IL-2/pSTAT5) |
| This compound | Potent Inhibition | Least Inhibition | Less Inhibition |
| Upadacitinib | Potent Inhibition | Moderate Inhibition | Moderate Inhibition |
| Tofacitinib | Potent Inhibition | Significant Inhibition | Significant Inhibition |
| Baricitinib | Potent Inhibition | Significant Inhibition | Moderate Inhibition |
This table provides a qualitative summary based on findings from cellular assays.[6][13] this compound consistently demonstrates greater selectivity for JAK1-mediated signaling pathways compared to other JAK inhibitors, which exhibit more pronounced inhibition of JAK2 and JAK3-dependent pathways at clinically relevant concentrations.[6][13]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine selectivity, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for assessing JAK inhibitor selectivity.
Caption: The JAK-STAT signaling cascade.
Caption: Workflow for cellular selectivity assays.
Experimental Protocols
The determination of JAK inhibitor selectivity relies on robust in vitro and cellular assays. Below are the generalized methodologies for the key experiments cited.
In Vitro Kinase Assays
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of isolated JAK isoforms.
Methodology:
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide substrate, and ATP.
-
Procedure:
-
The JAK inhibitor is serially diluted and incubated with the specific JAK enzyme in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods such as radiometric assays (e.g., ³³P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response curve to a four-parameter logistic equation.
Cellular Assays (Phospho-STAT Flow Cytometry)
Objective: To measure the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a cellular context, which more closely reflects the physiological environment.
Methodology:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or whole blood are isolated from healthy donors or patients.
-
Procedure:
-
Cells are pre-incubated with serial dilutions of the JAK inhibitor for a specified time.
-
Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 to activate JAK1/2-STAT1/3, GM-CSF to activate JAK2-STAT5, or IL-2 to activate JAK1/3-STAT5).
-
Following stimulation, the cells are immediately fixed to preserve the phosphorylation state of the STAT proteins.
-
The cells are then permeabilized to allow intracellular staining.
-
Cells are stained with fluorescently-labeled antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1, anti-pSTAT5).
-
The fluorescence intensity of individual cells is measured by flow cytometry.
-
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is determined for each condition. The percentage of inhibition is calculated relative to the cytokine-stimulated control without the inhibitor. IC50 values are derived from the resulting dose-response curves.[6][13]
Conclusion
The experimental data strongly support the superior JAK1 selectivity of this compound compared to less selective JAK inhibitors. In biochemical assays, this compound demonstrates a significantly higher IC50 for JAK3 compared to JAK1, and in cellular assays, it shows the least inhibition of JAK2 and JAK3-dependent signaling pathways.[6][10] This high degree of selectivity for JAK1 provides a strong mechanistic rationale for its efficacy in treating inflammatory diseases while potentially offering a more favorable safety profile by sparing the physiological functions mediated by other JAK isoforms. For researchers and drug development professionals, the focus on JAK1 selectivity represents a promising strategy for developing next-generation therapies for immune-mediated inflammatory conditions.
References
- 1. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. This compound | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Filgotinib
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like Filgotinib is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only prevents potential harm but also ensures regulatory compliance. This document provides essential, step-by-step guidance for the safe and compliant disposal of this compound.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including selective Janus kinase (JAK) inhibitors like this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this process.[1][2][3] The Resource Conservation and Recovery Act (RCRA) is the principal federal law that manages hazardous waste, which can include certain pharmaceuticals.[1][2][3]
A key regulation for healthcare and research facilities is Subpart P of the RCRA, which outlines specific management standards for hazardous waste pharmaceuticals.[2][4] A significant mandate under Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals down the drain (sewering).[2][4] It is crucial to consult local and state regulations as they may have more stringent requirements than federal law.[1]
This compound Disposal Procedures
The Safety Data Sheet (SDS) for this compound consistently states that disposal must be conducted in accordance with all applicable local, state, and federal regulations.[5][6] While one SDS for this compound maleate indicates no SARA (Superfund Amendments and Reauthorization Act) hazards, it also classifies the compound as a reproductive toxin and warns of potential organ damage with prolonged exposure.[5] Another SDS notes that it is harmful if swallowed.[6] Given these potential hazards, a cautious approach to disposal is warranted.
Step-by-Step Disposal Guidance:
-
Consult Institutional and Local Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. These internal guidelines are designed to comply with local and state regulations.
-
Segregate Waste: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated as chemical or pharmaceutical waste.
-
Package Securely:
-
Place unused or expired this compound tablets, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves), into a designated, leak-proof, and clearly labeled waste container.
-
The container should be appropriate for chemical waste and follow your institution's specific requirements.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" or "Pharmaceutical Waste" as required by your facility.
-
Identify the contents, including the name "this compound" and its approximate quantity.
-
-
Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
These professional services will ensure that the waste is transported and disposed of in a permitted treatment, storage, and disposal facility (TSDF), likely through incineration, which is a common method for pharmaceutical waste.[2]
-
For Household Disposal (e.g., in clinical trial settings):
While primarily aimed at laboratory professionals, it's important to be aware of household disposal guidelines. The preferred method is to utilize a drug take-back program.[1][7] If a take-back program is not accessible, the following steps are recommended:
-
Do not flush this compound down the toilet unless specifically instructed to do so by the FDA's flush list, which it is not currently on.[1][7]
-
Mix the tablets with an unpalatable substance such as dirt, cat litter, or used coffee grounds.[7] This makes the medication less appealing to children and pets.
-
Place the mixture in a sealed container, such as a resealable plastic bag or an empty can.[7]
-
Dispose of the sealed container in the household trash.[7]
-
Remove or obscure all personal information from the original prescription bottle before discarding it.[7]
Summary of this compound Disposal Information
| Information Category | Details | Citations |
| Regulatory Compliance | Disposal must adhere to local, state, and federal regulations. | [5][6] |
| Hazard Classification | Reproductive toxicity (Category 1A, 1B), may cause damage to organs through prolonged or repeated exposure, harmful if swallowed. | [5][6] |
| Transport Information | Not classified as dangerous goods for transport. | [5] |
| Disposal Method | Dispose of as chemical/pharmaceutical waste through a licensed contractor. Incineration is a common method. | [2] |
| Prohibited Actions | Do not dispose of down the drain (sewer). | [2][4] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
